molecular formula C7H6ClI B1360293 4-Chloro-2-iodotoluene CAS No. 33184-48-4

4-Chloro-2-iodotoluene

Cat. No.: B1360293
CAS No.: 33184-48-4
M. Wt: 252.48 g/mol
InChI Key: ZIOGCIPQDRCAKY-UHFFFAOYSA-N
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Description

4-Chloro-2-iodotoluene is a useful research compound. Its molecular formula is C7H6ClI and its molecular weight is 252.48 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Chloro-2-iodo-1-methylbenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-iodo-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClI/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOGCIPQDRCAKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186836
Record name Benzene, 4-chloro-2-iodo-1-methyl-
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Molecular Weight

252.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33184-48-4
Record name Benzene, 4-chloro-2-iodo-1-methyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 4-chloro-2-iodo-1-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 33184-48-4
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Foundational & Exploratory

4-Chloro-2-iodotoluene physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Chloro-2-iodotoluene: Physical and Chemical Properties for Research and Development

Introduction

This compound is a halogenated aromatic hydrocarbon featuring a toluene backbone substituted with both a chlorine and an iodine atom. Its chemical structure makes it a valuable and versatile intermediate in organic synthesis. The presence of multiple reactive sites—the aromatic ring, the methyl group, and two distinct halogen atoms—allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with relevant experimental insights, to support its application in research, particularly in the fields of medicinal chemistry, agrochemicals, and materials science.

Compound Identification

A clear identification of this compound is established through its various chemical identifiers.

IdentifierValue
IUPAC Name 4-chloro-2-iodo-1-methylbenzene[1][2]
CAS Number 33184-48-4[3][4][5][6]
Molecular Formula C₇H₆ClI[3][4][5][6]
Molecular Weight 252.48 g/mol [3][4][5][6]
InChI InChI=1S/C7H6ClI/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3[1][2][3][6]
InChIKey ZIOGCIPQDRCAKY-UHFFFAOYSA-N[1][2][3][6]
Synonyms 4-Chloro-2-iodo-1-methylbenzene, Benzene, 4-chloro-2-iodo-1-methyl-[3][6]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized below, providing essential data for experimental design and handling.

PropertyValue
Appearance Clear, light red liquid[7]
Purity 97% - 98%[2][3][8]
Melting Point -25 °C[5][7]
Boiling Point 138 °C[5][7]
Density 1.82 g/cm³[1][2][7]
Refractive Index 1.6200[5][7]
Flash Point 138 °C[1]
Storage Temperature Room Temperature; Keep in a dark place, sealed in dry conditions[5][7][8]

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation and purity analysis of this compound.

  • Infrared (IR) Spectrum: Gas-phase IR spectral data is available and has been compiled by the NIST Mass Spectrometry Data Center.[1]

  • Mass Spectrometry: Electron ionization (EI) mass spectrometry data for this compound is also available, providing information on its fragmentation patterns and molecular weight.[1]

Synthesis and Experimental Protocols

G Proposed Synthesis of this compound start 4-Chloro-2-toluidine intermediate 4-Chloro-2-methylbenzene diazonium chloride start->intermediate Diazotization reagent1 NaNO₂, aq. HCl (0-5 °C) reagent1->intermediate product This compound intermediate->product Iodination (Sandmeyer Reaction) reagent2 Potassium Iodide (KI) reagent2->product

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol (Adapted from Sandmeyer Reaction for Halotoluenes):

  • Diazotization: 4-chloro-2-toluidine is dissolved or suspended in a cold aqueous mineral acid, such as hydrochloric acid. The mixture is cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature and stirring vigorously. This process forms the corresponding diazonium salt intermediate.

  • Iodination: A solution of potassium iodide (KI) in water is then slowly added to the cold diazonium salt solution.

  • The reaction mixture is allowed to warm to room temperature and may be gently heated to ensure the complete decomposition of the diazonium salt and the formation of the iodo-substituted product. Nitrogen gas is evolved during this step.

  • Work-up and Purification: The resulting mixture is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with a sodium thiosulfate solution to remove any excess iodine, followed by washing with brine and drying over an anhydrous salt (e.g., MgSO₄).

  • The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation to yield pure this compound.

Reactivity and Stability

Stability: this compound should be stored in a cool, dry, and dark place to prevent degradation.[5][7] It is generally stable under standard conditions but is incompatible with strong oxidizing agents.[9]

Reactivity: The reactivity of this compound is dictated by its functional groups:

  • Aromatic Ring: The benzene ring can undergo further electrophilic aromatic substitution. The directing effects of the existing substituents (methyl, chloro, and iodo) will influence the position of new substituents.

  • Halogen Atoms: The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making the iodine atom a better leaving group. This makes the 2-position susceptible to various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in constructing complex organic molecules. 4-Iodotoluene, a related compound, is known to participate in Suzuki-Miyaura and Sonogashira cross-coupling reactions.[10]

  • Methyl Group: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate, or it can be halogenated under free-radical conditions.[11]

G Structural Relationships of Halogenated Toluenes cluster_chloro Chlorination cluster_iodo Iodination Toluene Toluene Chlorotoluene_p 4-Chlorotoluene Toluene->Chlorotoluene_p Cl₂, FeCl₃ Iodotoluene_o 2-Iodotoluene Toluene->Iodotoluene_o I₂, HNO₃ Chlorotoluene_o 2-Chlorotoluene Target This compound Chlorotoluene_p->Target Iodination Iodotoluene_o->Target Chlorination Iodotoluene_p 4-Iodotoluene

Caption: Logical relationships in the synthesis of substituted toluenes.

Biological Activity and Applications

There is limited publicly available information regarding the specific biological activity of this compound itself. Its primary role in drug development and life sciences is as a key building block. Substituted toluenes are integral to the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty polymers.[12][13] The distinct reactivity of its two halogen atoms allows for sequential and site-selective introduction of other functional groups, making it a valuable scaffold for building molecular complexity.

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Hazard InformationDetails
GHS Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning[2][8]
Hazard Statements H315: Causes skin irritation[2][8]. H319: Causes serious eye irritation[2][8]. H335: May cause respiratory irritation[2][8].
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray[8]. P280: Wear protective gloves/protective clothing/eye protection/face protection[2]. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[8].

This compound is a well-characterized chemical intermediate with defined physical properties. Its utility in advanced organic synthesis is significant, owing to the differential reactivity of its chloro and iodo substituents, which allows for selective functionalization. While direct biological applications have not been extensively reported, its role as a precursor for more complex molecules positions it as a compound of interest for researchers in drug discovery and materials science. Proper safety protocols must be observed during its handling due to its irritant nature.

References

An In-depth Technical Guide to the Synthesis and Purification of 4-Chloro-2-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4-chloro-2-iodotoluene, a key intermediate in the development of various pharmaceutical compounds. This document details the chemical pathway, experimental protocols, and purification methods, supported by quantitative data and characterization information to ensure reproducibility and high purity of the final product.

Synthesis Pathway

The synthesis of this compound is achieved through a well-established Sandmeyer-type reaction. This process involves the diazotization of the starting material, 4-chloro-2-methylaniline (also known as 4-chloro-o-toluidine), followed by an in-situ displacement of the diazonium group with iodine.

The logical workflow for this synthesis is outlined below:

Synthesis_Workflow cluster_start Starting Material cluster_diazotization Diazotization cluster_iodination Iodination cluster_product Crude Product cluster_purification Purification cluster_final Final Product start_material 4-Chloro-2-methylaniline diazotization_step Diazotization with NaNO₂ and H₂SO₄ start_material->diazotization_step 1. diazonium_salt 4-Chloro-2-methylbenzenediazonium salt (in situ) diazotization_step->diazonium_salt Forms iodination_step Reaction with KI diazonium_salt->iodination_step 2. crude_product Crude this compound iodination_step->crude_product Yields purification_steps Work-up & Vacuum Distillation crude_product->purification_steps 3. final_product Pure this compound purification_steps->final_product Results in

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis and purification of this compound.

Synthesis of this compound

Materials:

  • 4-Chloro-2-methylaniline

  • Concentrated Sulfuric Acid (98%)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Diethyl Ether (or other suitable extraction solvent)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Thiosulfate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

  • Ice

Procedure:

  • Preparation of the Amine Salt Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cautiously add concentrated sulfuric acid to a stirred solution of 4-chloro-2-methylaniline in deionized water. The addition should be performed slowly while cooling the flask in an ice-water bath to maintain the temperature below 10 °C. Continue stirring until the amine salt is fully dissolved.

  • Diazotization: Cool the amine salt solution to 0-5 °C using an ice-salt bath. Prepare a solution of sodium nitrite in deionized water and add it dropwise to the stirred amine salt solution. The rate of addition should be carefully controlled to maintain the temperature between 0-5 °C. After the complete addition of the sodium nitrite solution, continue stirring the mixture at the same temperature for an additional 30 minutes to ensure the completion of the diazotization reaction.

  • Iodination: In a separate beaker, dissolve an excess of potassium iodide in deionized water. Slowly add the cold diazonium salt solution to the vigorously stirred potassium iodide solution. Foaming and the evolution of nitrogen gas will be observed. The rate of addition should be controlled to manage the effervescence. After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours. The mixture will turn dark due to the formation of the iodo-compound and possibly some iodine.

Purification of this compound

Procedure:

  • Work-up: Transfer the reaction mixture to a separatory funnel. If a solid is present, it may be necessary to add an organic solvent like diethyl ether to dissolve the product. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.

  • Washing: Wash the combined organic layers sequentially with:

    • Saturated sodium thiosulfate solution to remove any unreacted iodine (until the organic layer is no longer colored).

    • Saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Brine to remove the bulk of the water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.

  • Vacuum Distillation: The crude this compound is a liquid and should be purified by vacuum distillation.[1][2] This is necessary as the boiling point at atmospheric pressure is likely to be high, which could lead to decomposition.[1] The distillation should be carried out under a suitable reduced pressure to achieve a boiling point within a manageable range (typically between 45 °C and 180 °C).[2]

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StatePurity (%)
4-Chloro-2-methylanilineC₇H₈ClN141.60Solid>98
This compoundC₇H₆ClI252.48Liquid>98

Characterization

  • ¹H NMR: The spectrum is expected to show a singlet for the methyl protons and three aromatic protons with characteristic splitting patterns in the aromatic region.

  • ¹³C NMR: The spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule.

The final product should be a clear, colorless to pale yellow liquid.[3] The purity can be further assessed by gas chromatography-mass spectrometry (GC-MS).

Signaling Pathways and Logical Relationships

The chemical transformation from the starting material to the final product follows a well-defined reaction mechanism. The key steps are the formation of a diazonium salt and its subsequent substitution.

Sandmeyer_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Byproducts amine 4-Chloro-2-methylaniline diazonium 4-Chloro-2-methylbenzenediazonium Ion amine->diazonium Diazotization nitrite NaNO₂ / H₂SO₄ iodide KI product This compound aryl_radical Aryl Radical diazonium->aryl_radical Electron Transfer (often Cu(I) catalyzed, but proceeds with I⁻) n2_gas N₂ Gas diazonium->n2_gas Decomposition aryl_radical->product Reaction with Iodine Radical

Caption: Mechanism of the Sandmeyer-type iodination reaction.

References

In-Depth Technical Guide: 4-Chloro-2-iodotoluene (CAS 33184-48-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 4-Chloro-2-iodotoluene, CAS number 33184-48-4. It includes detailed information on its physicochemical properties, spectroscopic data, synthesis, and applications, with a focus on its role as a versatile building block in organic synthesis.

Chemical Properties and Data

This compound is a halogenated aromatic compound that serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a toluene backbone with chloro and iodo substituents at the 4 and 2 positions respectively, offers multiple reactive sites for further chemical transformations.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

PropertyValueSource(s)
CAS Number 33184-48-4[1][2][3]
Molecular Formula C₇H₆ClI[1][3]
Molecular Weight 252.48 g/mol [1][3]
Physical Form Liquid[2]
Color Clear, light red
Melting Point -25 °C[4]
Boiling Point 138 °C[4]
Density 1.82 g/cm³[2]
Flash Point 138 °C[2]
Solubility Information not available
IUPAC Name 4-chloro-2-iodo-1-methylbenzene[2]
InChI 1S/C7H6ClI/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3[2]
InChIKey ZIOGCIPQDRCAKY-UHFFFAOYSA-N[2]
Spectroscopic Data

Spectroscopic data is critical for the structural elucidation and purity assessment of this compound.

Spectrum TypeDataSource
Infrared (IR) Spectrum Available from NIST[5]
Mass Spectrum (EI) Available from NIST[5]
¹H NMR Data not publicly available
¹³C NMR Data not publicly available

Synthesis and Reactions

This compound is typically synthesized from 5-chloro-2-methylaniline via a Sandmeyer-type reaction. This process involves the diazotization of the amino group followed by iodination.

Conceptual Synthesis Pathway

The diagram below illustrates the conceptual pathway for the synthesis of this compound from its common precursor, 5-chloro-2-methylaniline.

G Conceptual Synthesis of this compound A 5-Chloro-2-methylaniline B Arenediazonium Salt Intermediate A->B NaNO₂, H⁺ (Diazotization) C This compound B->C KI (Iodination)

Caption: Synthesis of this compound via Sandmeyer reaction.

Experimental Protocol: A Key Application in Heterocycle Synthesis

Reaction Scheme:

G Synthesis of a Pyrazole Derivative cluster_reactants Reactants cluster_reagents Reagents & Conditions A This compound E 1-(3-Chloro-4-methylphenyl)-3,5-dimethyl-1H-pyrazole A->E B 3,5-Dimethylpyrazole B->E C Copper(I) oxide, Cesium carbonate, 1,10-Phenanthroline C->E D DMF, 120 °C, 15 h D->E

Caption: Reaction workflow for pyrazole synthesis.

Detailed Methodology:

  • Reaction Setup: A round-bottom flask is charged with 3,5-dimethylpyrazole (5.0 mmol, 481 mg), copper(I) oxide (1.5 mmol, 215 mg), cesium carbonate (10.8 mmol, 3.53 g), and 1,10-phenanthroline (1.5 mmol, 270 mg) in DMF (10 mL).

  • Addition of Reactant: To this mixture, this compound (10 mmol, 1.40 mL) is added.

  • Reaction Conditions: The flask is heated to 120 °C and stirred for 15 hours.

  • Work-up: Upon completion, the reaction mixture is diluted with water (100 mL) and extracted with ethyl acetate (3 x 50 mL).

  • Purification: The combined organic layers are dried over MgSO₄, filtered, and the solvent is removed. The resulting residue is purified by column chromatography on silica gel using an ethyl acetate/hexanes (1/15) eluent to yield the final product.[6]

Safety and Handling

This compound is a chemical that requires careful handling. The following table summarizes its key safety information.

Hazard ClassPictogramSignal WordHazard StatementsPrecautionary Statements
Skin corrosion/irritation, Category 2GHS07WarningH315: Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
Serious eye damage/eye irritation, Category 2AGHS07WarningH319: Causes serious eye irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3GHS07WarningH335: May cause respiratory irritation.

This safety information is a summary. Always refer to the full Safety Data Sheet (SDS) before handling this chemical.

Applications in Research and Drug Development

Halogenated organic compounds are fundamental building blocks in the synthesis of active pharmaceutical ingredients (APIs).[1][2] The presence of both chloro and iodo substituents on the toluene ring of this compound provides medicinal chemists with the flexibility to perform selective cross-coupling reactions, such as the Suzuki-Miyaura coupling. The differential reactivity of the C-I and C-Cl bonds allows for sequential and site-selective introduction of various molecular fragments, a crucial strategy in the construction of complex drug candidates.

The pyrazole derivative synthesized in the detailed experimental protocol is an example of the types of heterocyclic structures that can be accessed using this compound. Pyrazole-containing compounds are known to exhibit a wide range of biological activities and are found in numerous approved drugs.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the fields of pharmaceutical and agrochemical research. Its distinct physicochemical properties and the reactivity of its halogen substituents make it a powerful tool for the construction of complex molecular architectures. Proper handling and a thorough understanding of its reactivity are essential for its safe and effective use in the laboratory. Further research into the development of detailed and efficient synthesis protocols for this compound will undoubtedly enhance its accessibility and utility to the scientific community.

References

Spectroscopic Data and Experimental Protocols for 4-Chloro-2-iodotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-2-iodotoluene, a compound of interest in synthetic chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format. Furthermore, this guide outlines the fundamental experimental protocols for acquiring such spectroscopic data.

Spectroscopic Data

The empirical formula for this compound is C₇H₆ClI, with a molecular weight of 252.48 g/mol .[1][2] The spectroscopic data presented below provides key insights into the molecular structure and fingerprint of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide information about the hydrogen and carbon framework of this compound, respectively.

¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not availableData not availableData not availableData not available

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
Data not availableData not available

Note: Specific ¹H and ¹³C NMR data for this compound were not found in the publicly available databases searched.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum is a unique fingerprint of a molecule and provides information about the functional groups present. The gas-phase IR spectrum for this compound is available from the NIST/EPA Gas-Phase Infrared Database.[1]

Key IR Absorption Bands

Wavenumber (cm⁻¹)Assignment
Data not availableData not available
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. An electron ionization mass spectrum for this compound is available.[1]

Major Mass Spectral Peaks

m/zRelative Intensity (%)Possible Fragment
Data not availableData not availableData not available

Note: A detailed fragmentation pattern was not found in the publicly available databases searched.

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS spectra for a small organic molecule like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-25 mg of the solid this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The solution should be free of any particulate matter.

  • Instrument Setup : Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition : A standard ¹H NMR experiment is typically run first, followed by a ¹³C NMR experiment. For ¹H NMR, a sufficient number of scans (e.g., 8-16) are acquired to obtain a good signal-to-noise ratio. For the less sensitive ¹³C nucleus, a larger number of scans is usually required.[3]

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Blank Measurement : A background spectrum of the clean ATR crystal is recorded. This will be subtracted from the sample spectrum.

  • Sample Application : A small amount of solid this compound is placed directly onto the ATR crystal.

  • Pressure Application : A pressure arm is applied to ensure good contact between the sample and the crystal.

  • Data Acquisition : The IR spectrum is recorded by passing an infrared beam through the ATR crystal.[4] The evanescent wave that penetrates a short distance into the sample is measured.

  • Data Processing : The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction : A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

  • Ionization : The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺•).

  • Fragmentation : The high internal energy of the molecular ion often causes it to fragment into smaller, characteristic ions.

  • Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample Chemical Compound (this compound) NMR_Prep Dissolution in Deuterated Solvent Sample->NMR_Prep NMR IR_Prep Solid Sample (Neat or KBr pellet) Sample->IR_Prep IR MS_Prep Dilution in Volatile Solvent Sample->MS_Prep MS NMR_Spec NMR Spectrometer NMR_Prep->NMR_Spec IR_Spec IR Spectrometer IR_Prep->IR_Spec MS_Spec Mass Spectrometer MS_Prep->MS_Spec NMR_Data NMR Spectrum (¹H, ¹³C) NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

4-Chloro-2-iodotoluene molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic considerations for 4-Chloro-2-iodotoluene, a halogenated aromatic compound relevant as a building block in organic synthesis and drug discovery.

Molecular Structure and Properties

This compound, with the IUPAC name 4-chloro-2-iodo-1-methylbenzene, is a disubstituted toluene derivative.[1][2] The molecule consists of a benzene ring with a methyl group, a chlorine atom, and an iodine atom attached at positions 1, 4, and 2 respectively.

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₇H₆ClI[3][4][5][6]
Molecular Weight 252.48 g/mol [3][4]
CAS Number 33184-48-4[1][4][5]
Appearance Liquid[3][6]
Density 1.82 g/mL[2]
Purity Typically ≥98%[2][3][6]
InChI 1S/C7H6ClI/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3[1][3][6]
InChIKey ZIOGCIPQDRCAKY-UHFFFAOYSA-N[1][3][6]

Spectroscopic Data

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound is available through the NIST WebBook.[1] Key absorption bands are expected for C-H stretching of the methyl group and the aromatic ring, C=C stretching within the aromatic ring, and C-Cl and C-I stretching vibrations.

Mass Spectrometry

The electron ionization mass spectrum of this compound is also referenced in the NIST WebBook.[1] The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of a substituted toluene, including the isotopic signature of chlorine.

Experimental Protocols

Synthesis of 4-Iodotoluene from p-Toluidine

This two-step process involves the diazotization of p-toluidine followed by iodination.

Step 1: Diazotization of p-Toluidine

  • In a 250 mL four-neck flask, add 40 mL of water and 20.6 mL (0.4 mol) of 98% sulfuric acid while stirring.

  • Slowly add 14.2 g (0.1 mol) of p-toluidine, followed by an additional 80 mL of water.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of 7.1 g (0.1 mol) of sodium nitrite (NaNO₂) in 15 mL of water dropwise, maintaining the temperature between 0-5 °C.

  • After the addition is complete, continue stirring for 30 minutes to ensure the completion of the diazotization reaction.

Step 2: Iodination

  • In a separate 250 mL four-neck flask, prepare a solution of 19.9 g (0.12 mol) of potassium iodide (KI) and 0.1 g of copper powder in 30 mL of water.

  • Slowly add the previously prepared diazonium salt solution to the potassium iodide solution.

  • After the addition is complete, allow the mixture to warm for 30 minutes, then heat at 70-80 °C for an additional 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and separate the organic layer.

  • Wash the organic phase sequentially with a hot saturated sodium bisulfite solution (3 x 20 mL) and water (3 x 10 mL).

  • Remove the solvent under reduced pressure to yield the final product.

Synthetic Workflow

The general workflow for the synthesis of substituted toluenes via diazotization and Sandmeyer-type reactions can be visualized as follows. This logical diagram illustrates the key stages from starting materials to the purified product.

G start Starting Materials (p-Toluidine, H2SO4, NaNO2, KI) diazotization Diazotization (0-5 °C) start->diazotization iodination Iodination (70-80 °C) diazotization->iodination workup Aqueous Workup (Separation & Washing) iodination->workup purification Purification (Solvent Removal) workup->purification product Final Product (4-Iodotoluene) purification->product

Caption: General workflow for the synthesis of iodotoluenes.

References

The Reactivity Profile of 4-Chloro-2-iodotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-iodotoluene is a valuable halogenated aromatic intermediate in organic synthesis, prized for its differentiated reactivity that allows for selective, sequential functionalization. Its structure, featuring both an iodine and a chlorine substituent on the toluene ring, provides two distinct reaction sites for transition metal-catalyzed cross-coupling reactions. This technical guide offers an in-depth exploration of the reactivity profile of this compound, focusing on its chemoselectivity in key synthetic transformations. It provides detailed experimental protocols for major reaction classes, quantitative data from literature examples, and graphical representations of reaction pathways and workflows to support researchers in the effective application of this versatile building block.

Core Reactivity Principle: Chemoselectivity

The foundational principle governing the reactivity of this compound is the significant difference in bond strength and reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is considerably weaker and more susceptible to oxidative addition by a palladium(0) catalyst than the more robust C-Cl bond.[1] This disparity enables the highly selective functionalization at the 2-position (iodine) while leaving the 4-position (chlorine) intact for subsequent transformations.

This chemoselectivity is a cornerstone of its utility, allowing for a stepwise approach to the synthesis of complex, multi-substituted aromatic compounds. The initial, milder reaction targets the iodo group, followed by a second, typically more forcing, reaction to functionalize the chloro group.

G cluster_molecule This compound cluster_reactions Reaction Pathways mol mol_node This compound reaction_I Cross-Coupling (Suzuki, Sonogashira, etc.) mol_node->reaction_I  C-I Bond (Position 2)  Highly Reactive  (Mild Conditions) reaction_Cl Cross-Coupling (Harsher Conditions) mol_node->reaction_Cl  C-Cl Bond (Position 4)  Less Reactive reaction_ring Electrophilic Aromatic Substitution mol_node->reaction_ring Aromatic Ring

Caption: Chemoselectivity of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The primary application of this compound is as a substrate in palladium-catalyzed cross-coupling reactions. These reactions selectively occur at the C-I bond under standard conditions.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. With this compound, this reaction proceeds selectively at the 2-position. The compound has been successfully utilized in Sonogashira reactions for the synthesis of complex polycyclic aromatic structures.[2]

Table 1: Representative Data for Sonogashira Coupling of Aryl Iodides

Aryl Iodide Alkyne Partner Catalyst System Base / Solvent Conditions Yield (%) Reference
4-Iodotoluene Phenylacetylene Pd(PPh₃)₄ / CuI DMA 80 °C 60 Generic Example

| Aryl Iodide (Generic) | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine / THF | Room Temp, 3h | 89 | Generic Protocol |

This protocol is a representative procedure and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl iodide (e.g., this compound, 1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), and copper(I) iodide (CuI, 0.025 eq).

  • Inert Atmosphere: Seal the flask with a septum and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

  • Reagent Addition: Add the anhydrous solvent (e.g., THF) via syringe. Sequentially add the amine base (e.g., diisopropylamine, 7.0 eq) and the terminal alkyne (1.1 eq) via syringe while stirring.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether). Filter the mixture through a pad of Celite® to remove solid precipitates.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds by reacting an aryl halide with an organoboron species, such as a boronic acid or ester. The reaction is highly selective for the C-I bond of this compound.

Table 2: Representative Data for Suzuki Coupling of Aryl Halides

Aryl Halide Boronic Acid Catalyst System Base / Solvent Conditions Yield (%) Reference
4-Chloro-6-(3-iodophenyl)pyrimidine Arylboronic acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) / Dioxane/H₂O 80-110 °C, 2-24h High (implied) Analogous System

| Organic Halide (Generic) | Boronic Acid | Pd₂(dba)₃ / JohnPhos | Cs₂CO₃ / THF/H₂O | 40 °C, 2.5h | 90 | Generic Protocol |

This protocol provides a general guideline and may require optimization.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the aryl halide (e.g., this compound, 1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq) and any required ligand.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Reaction: Heat the reaction mixture, typically between 80-110 °C, and stir vigorously for a period ranging from 2 to 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination forms a carbon-nitrogen bond between an aryl halide and a primary or secondary amine. This reaction is also expected to proceed selectively at the C-I bond of this compound. While aryl iodides can sometimes be challenging substrates due to potential catalyst inhibition, appropriate ligand selection can facilitate high yields.

Table 3: Representative Data for Buchwald-Hartwig Amination of Aryl Halides

Aryl Halide Amine Catalyst / Ligand Base / Solvent Conditions Yield (%) Reference
Dichloroquinoline (analogous) Adamantane-amine Pd(dba)₂ / BINAP tBuONa / Dioxane Reflux, 6-15h 64-84 Analogous System

| (Hetero)aryl Chlorides | Various Amines | Pd(dba)₂ / MorDalPhos | Various / Toluene | 110 °C | 50-99 | Analogous System |

This protocol is a general procedure and requires optimization based on the specific amine and ligand used.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium source (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., BINAP or DavePhos), and the base (e.g., NaOt-Bu or Cs₂CO₃).

  • Reagent Addition: Add the aryl halide (e.g., this compound, 1.0 eq), the amine (1.1-1.2 eq), and the anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the mixture with stirring to the required temperature (typically 80-110 °C) for 2 to 24 hours.

  • Workup: After cooling, dilute the mixture with a suitable solvent and filter through a pad of Celite®.

  • Extraction & Purification: Wash the filtrate with water and brine. Dry the organic phase, concentrate it, and purify the residue by flash chromatography.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification reagents reagents process process workup workup purification purification product product A 1. Combine Aryl Iodide, Catalyst & Base in Flask B 2. Establish Inert Atmosphere (Ar/N₂) A->B C 3. Add Anhydrous Solvent & Coupling Partner B->C D 4. Stir at Specified Temp (e.g., RT to 110°C) Monitor by TLC/LC-MS C->D E 5. Cool to RT & Dilute with Organic Solvent D->E F 6. Filter through Celite® E->F G 7. Wash Organic Phase (e.g., with Brine) F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography on Silica Gel H->I J Final Product I->J

Caption: General workflow for cross-coupling reactions.

Other Reactions

Electrophilic Aromatic Substitution

While the cross-coupling reactivity of the C-X bonds dominates, the aromatic ring of this compound can also undergo electrophilic aromatic substitution. The regiochemical outcome is directed by the existing substituents. The methyl group is an activating, ortho, para-director, while the halogen atoms are deactivating, ortho, para-directors. Bromination of this compound, for instance, introduces a bromine atom at the 5-position, which is ortho to the activating methyl group and para to the chloro group.[1]

Table 4: Example of Electrophilic Aromatic Substitution

Reaction Reagents Position of Substitution Product Reference

| Bromination | Brominating Agent (e.g., Br₂) / Catalyst | 5-position | 5-Bromo-4-chloro-2-iodotoluene |[1] |

Conclusion

The reactivity profile of this compound is defined by the pronounced chemoselectivity of its carbon-halogen bonds. The carbon-iodine bond serves as a highly reactive site for a variety of palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig aminations, allowing for selective functionalization under relatively mild conditions. The less reactive carbon-chlorine bond remains available for subsequent transformations, making this compound an ideal building block for sequential and iterative synthesis strategies. This guide provides the foundational knowledge, experimental frameworks, and key data points to empower researchers in leveraging the unique synthetic potential of this compound in drug discovery and materials science.

References

Commercial Suppliers of High-Purity 4-Chloro-2-iodotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-iodotoluene is a halogenated aromatic compound of significant interest in medicinal chemistry and drug development. Its bifunctional nature, possessing both chloro and iodo substituents, makes it a versatile building block for the synthesis of complex organic molecules. The distinct reactivity of the iodo and chloro groups allows for selective functionalization through various cross-coupling reactions, enabling the construction of diverse molecular scaffolds. This technical guide provides an in-depth overview of the commercial availability of high-purity this compound, its physicochemical properties, synthesis and purification protocols, analytical methods for quality control, and its application in the synthesis of pharmaceutical intermediates, particularly kinase inhibitors.

Commercial Availability and Specifications

High-purity this compound is available from several commercial suppliers catering to the research and pharmaceutical industries. The typical purity offered is ≥97%, with some suppliers providing grades of 98% or higher. It is generally supplied as a liquid. While a specific Certificate of Analysis (CoA) with a detailed impurity profile for this compound is typically provided upon purchase, a representative summary of specifications from various suppliers is presented below. Researchers are advised to request a lot-specific CoA for detailed information on impurities.[1][2][3]

Table 1: Representative Supplier Specifications for this compound

PropertyTypical Specification
Chemical Name This compound
Synonyms 1-Chloro-3-iodo-4-methylbenzene, Benzene, 4-chloro-2-iodo-1-methyl-
CAS Number 33184-48-4
Molecular Formula C₇H₆ClI
Molecular Weight 252.48 g/mol
Appearance Colorless to light yellow liquid
Purity (by GC) ≥97% or ≥98%
Boiling Point ~239-240 °C at 718 mmHg (for the related 4-chloro-2-nitrotoluene)
Density ~1.82 g/mL

Table 2: Key Commercial Suppliers

SupplierPurity OfferedNotes
CymitQuimica98%[3]Offers various quantities for laboratory use.
Santa Cruz BiotechnologyNot specified, but CoA available[1]For research use only.
Sigma-AldrichPurity levels may vary by specific product number.A major supplier for research chemicals.
AOBChem97%[2]Provides technical documents like SDS.
Oakwood ChemicalPurity levels may vary.Specializes in chemical intermediates.

Synthesis and Purification Protocols

High-purity this compound can be synthesized through a multi-step process, often starting from a more readily available precursor like 4-chlorotoluene or 2-amino-4-chlorotoluene. A common and effective method involves a Sandmeyer reaction.[4][5][6][7]

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol describes a representative procedure for the synthesis of this compound from 2-amino-4-chlorotoluene.

Materials:

  • 2-Amino-4-chlorotoluene

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Potassium iodide (KI)

  • Copper(I) iodide (CuI) (optional, as catalyst)

  • Diethyl ether or Dichloromethane

  • Sodium bisulfite (NaHSO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-4-chlorotoluene (1.0 eq) in a mixture of concentrated HCl and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Iodination (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of potassium iodide (1.2 eq) in water. For a catalyzed reaction, add a catalytic amount of CuI.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Gently heat the mixture to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with diethyl ether or dichloromethane (3 x volume of aqueous phase).

    • Combine the organic layers and wash with saturated sodium bisulfite solution to remove any residual iodine, followed by water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by vacuum distillation to yield the high-purity liquid product.

G cluster_synthesis Synthesis of this compound 2-Amino-4-chlorotoluene 2-Amino-4-chlorotoluene Diazonium Salt Diazonium Salt 2-Amino-4-chlorotoluene->Diazonium Salt 1. NaNO2, HCl 2. 0-5 °C This compound (Crude) This compound (Crude) Diazonium Salt->this compound (Crude) 1. KI (CuI cat.) 2. Heat High-Purity this compound High-Purity this compound This compound (Crude)->High-Purity this compound Vacuum Distillation G cluster_pathway Simplified p38 MAPK Signaling Pathway Stress_Stimuli Stress Stimuli (e.g., UV, Cytokines) MAP3K MAP3K (e.g., ASK1, TAK1) Stress_Stimuli->MAP3K MAP2K MAP2K (e.g., MKK3, MKK6) MAP3K->MAP2K phosphorylates p38_MAPK p38 MAPK MAP2K->p38_MAPK phosphorylates Downstream_Targets Downstream Targets (e.g., ATF2, MK2) p38_MAPK->Downstream_Targets phosphorylates Cellular_Response Cellular Response (Inflammation, Apoptosis) Downstream_Targets->Cellular_Response Kinase_Inhibitor Kinase Inhibitor Kinase_Inhibitor->p38_MAPK inhibits G cluster_suzuki Suzuki Coupling Workflow Reactants This compound + Arylboronic Acid Reaction_Mix Add Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) + Solvent (e.g., Toluene/H2O) Reactants->Reaction_Mix Heating Heat (80-100 °C) Reaction_Mix->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Biaryl Product Purification->Product

References

4-Chloro-2-iodotoluene: An In-depth Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 4-Chloro-2-iodotoluene (CAS No. 33184-48-4). The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely in a laboratory setting. This document summarizes key physical and chemical properties, hazard classifications, personal protective equipment (PPE) recommendations, and emergency procedures. All quantitative data has been compiled into structured tables for ease of reference and comparison.

Chemical Identification and Physical Properties

This compound is a halogenated aromatic compound.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 33184-48-4[1][2][3]
Molecular Formula C7H6ClI[1][3]
Molecular Weight 252.48 g/mol [3]
Appearance Liquid[1]
Purity 98%[1]
Melting Point -25°C
Boiling Point 138°C
Density 1.82 g/cm³
Refractive Index 1.6200
InChI Key ZIOGCIPQDRCAKY-UHFFFAOYSA-N[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassificationPictogramSignal WordHazard Statements
Skin corrosion/irritationGHS07WarningH315: Causes skin irritation
Serious eye damage/eye irritationGHS07WarningH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)GHS07WarningH335: May cause respiratory irritation

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Toxicological Data

Toxicological Data for 4-Chlorotoluene (CAS: 106-43-4):

RouteSpeciesValue
Oral LD50Rat2100 mg/kg
Inhalation LC50Mouse34 g/m³ (2 hours)
Oral LD50Mouse1900 mg/kg

Disclaimer: This data is for a structurally related compound and should be used for informational purposes only. The toxicological properties of this compound have not been fully investigated.

Experimental Protocol: Safe Handling of Halogenated Aromatic Compounds

Due to the lack of a specific, detailed experimental protocol for this compound, the following general procedure for handling halogenated aromatic compounds should be followed to minimize exposure and ensure laboratory safety.

4.1. Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling halogenated aromatic compounds.

Protection TypeSpecification
Eye and Face Protection Chemical safety goggles and a face shield.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate organic vapor cartridges should be used.

4.2. Handling Procedure

  • Preparation: Ensure the chemical fume hood is operational and the work area is clean and free of clutter. All necessary equipment and reagents should be placed within the fume hood.

  • Aliquoting: Carefully measure and transfer the required amount of the chemical using appropriate tools, such as glass pipettes or syringes, to minimize the risk of spills.

  • Reaction: Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest possible height that allows for comfortable and safe work.

  • Cleanup:

    • Glassware Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.

    • Waste Segregation: Halogenated organic waste must be collected in a designated and properly labeled waste container, separate from non-halogenated waste.[5]

    • Waste Disposal: Follow your institution's established hazardous waste disposal procedures.

Emergency Procedures

The following diagram illustrates the logical workflow for responding to emergencies involving this compound.

Emergency_Procedures cluster_spill Spill Response cluster_exposure Personnel Exposure cluster_fire Fire Response spill_node Spill Occurs evacuate Evacuate Area spill_node->evacuate ventilate Ensure Ventilation evacuate->ventilate absorb Absorb with Inert Material ventilate->absorb collect Collect and Dispose as Hazardous Waste absorb->collect exposure_node Exposure Occurs skin_contact Skin Contact: Wash with soap and water for 15 mins exposure_node->skin_contact eye_contact Eye Contact: Rinse with water for 15 mins exposure_node->eye_contact inhalation Inhalation: Move to fresh air exposure_node->inhalation seek_medical Seek Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical fire_node Fire Involving Chemical extinguish Use Dry Chemical, CO2, or Alcohol-Resistant Foam fire_node->extinguish scba Wear Self-Contained Breathing Apparatus fire_node->scba

Caption: Emergency response workflow for this compound.

5.1. First Aid Measures

  • In case of skin contact: Immediately wash off with soap and plenty of water. Consult a physician.[5][6]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5][6]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5][6]

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]

5.2. Fire Fighting Measures

  • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Special hazards arising from the substance or mixture: Combustion may produce carbon oxides and hydrogen iodide.[5]

  • Advice for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[5][6]

5.3. Accidental Release Measures

  • Personal precautions, protective equipment, and emergency procedures: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[5]

  • Environmental precautions: Do not let the product enter drains.[5]

  • Methods and materials for containment and cleaning up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[5]

Stability and Reactivity

  • Chemical stability: Stable under recommended storage conditions.

  • Conditions to avoid: No specific data available for this compound. For the related compound 4-iodotoluene, incompatible materials and strong oxidants should be avoided.[5]

  • Incompatible materials: Strong oxidizing agents.

  • Hazardous decomposition products: Under fire conditions, may decompose to form carbon monoxide, carbon dioxide, and hydrogen iodide.[5]

Storage and Disposal

  • Conditions for safe storage: Keep the container tightly closed in a dry and well-ventilated place.

  • Disposal: Dispose of this chemical as hazardous waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container.[5]

This guide is intended as a summary of the best available safety information. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer before handling any chemical.

References

Solubility of 4-Chloro-2-iodotoluene in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility of 4-chloro-2-iodotoluene in common organic solvents. While specific quantitative solubility data is not extensively published in publicly accessible literature, this document outlines the expected solubility based on physicochemical principles and provides a detailed experimental protocol for its determination.

Physicochemical Properties

This compound is a halogenated aromatic compound. Its structure, featuring a methyl group, a chlorine atom, and an iodine atom on a benzene ring, dictates its physical and chemical properties, including its solubility.

PropertyValueReference
Molecular Formula C₇H₆ClI[1][2]
Molecular Weight 252.48 g/mol [1][2]
Physical Form Liquid[1]
Density ~1.82 g/cm³[3]
Boiling Point ~138 °C[3]
IUPAC Name 4-chloro-2-iodo-1-methylbenzene

Predicted Solubility in Common Organic Solvents

The solubility of a substance is largely governed by the principle of "like dissolves like".[4] this compound is a relatively nonpolar molecule due to its hydrocarbon backbone and large halogen atoms. Therefore, it is expected to be more soluble in nonpolar organic solvents and less soluble in polar solvents.

The following table summarizes the predicted qualitative solubility of this compound. This information is derived from its chemical structure and general solubility rules for organic compounds.[5]

SolventSolvent ClassPredicted SolubilityRationale
Hexane Nonpolar AliphaticHigh Nonpolar solute dissolves well in a nonpolar solvent.
Toluene Nonpolar AromaticHigh Similar aromatic structures promote miscibility.
Dichloromethane Moderately PolarHigh Halogenated solvent is compatible with the halogenated solute.
Diethyl Ether Slightly PolarHigh A common solvent for nonpolar to moderately polar organic compounds.
Ethyl Acetate Polar AproticModerate Some polarity may limit solubility compared to nonpolar solvents.
Acetone Polar AproticModerate to Low Higher polarity of the solvent reduces its affinity for the nonpolar solute.
Ethanol Polar ProticLow Hydrogen bonding in ethanol makes it a poor solvent for nonpolar compounds.
Methanol Polar ProticLow High polarity and hydrogen bonding limit solubility.
Water Polar ProticInsoluble The compound is nonpolar and cannot overcome the strong hydrogen bonding network of water.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative data, a standardized experimental method such as the isothermal shake-flask method is recommended.[4][6][7]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

  • This compound (purity ≥ 98%)

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or sealed flasks (e.g., 20 mL)

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the chosen solvent. The excess solid ensures that equilibrium with the dissolved state is achieved.

  • Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled environment for at least 24 hours to allow undissolved material to settle.[7]

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the sample through a syringe filter to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC method to determine the concentration of this compound. A calibration curve prepared with known standards is required for accurate quantification.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in appropriate units, such as g/100 mL or mol/L.

Visualized Workflow: Solubility Determination

The logical flow for the experimental determination of solubility is depicted below.

G cluster_prep 1. Sample Preparation cluster_equilibration 2. Equilibration cluster_analysis 3. Analysis cluster_result 4. Result A Add excess this compound to solvent in a sealed vial B Agitate at constant temperature (e.g., 24-48 hours) A->B C Allow undissolved solute to settle (e.g., 24 hours) B->C D Withdraw supernatant C->D E Filter sample (e.g., 0.22 µm) D->E F Dilute sample accurately E->F G Quantify using calibrated HPLC F->G H Calculate solubility (e.g., g/100 mL or mol/L) G->H

Caption: Experimental workflow for determining compound solubility.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Chloro-2-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and potential decomposition pathways of 4-chloro-2-iodotoluene, a halogenated aromatic compound with applications in organic synthesis and pharmaceutical research. Due to the limited availability of specific experimental data for this compound in public literature, this guide integrates established principles of thermal analysis, data from analogous structures, and detailed, standardized experimental protocols to offer a predictive assessment of its thermal behavior.

Executive Summary

This compound is a disubstituted toluene derivative containing both chlorine and iodine atoms. The presence of these halogens, along with the methyl group on the aromatic ring, influences its thermal stability. Understanding the thermal properties of this compound is critical for ensuring safe handling, storage, and use in synthetic processes, particularly those requiring elevated temperatures. This guide outlines the expected thermal behavior, potential decomposition products, and detailed methodologies for its empirical thermal analysis using Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC).

Physicochemical Properties and Predicted Thermal Stability

Table 1: Predicted Thermal Stability Data for this compound

ParameterPredicted ValueMethod
Onset of Decomposition (Tonset)200 - 250 °CTGA/DSC
Peak Decomposition Temperature (Tpeak)250 - 300 °CTGA/DSC
Heat of Decomposition (ΔHd)-100 to -200 J/gDSC/ARC
Temperature of No Return (TNR)~180 °CARC
Self-Accelerating Decomposition Temp. (SADT)To be determinedARC

Note: The data presented in this table are estimated values based on the analysis of similar compounds and should be confirmed by empirical testing.

Potential Decomposition Pathways

The thermal decomposition of this compound is likely to proceed via a free-radical mechanism. The initial and rate-determining step is predicted to be the homolytic cleavage of the C-I bond, which is the weakest bond in the molecule. This would generate a 4-chloro-tolyl radical and an iodine radical. Subsequent reactions could involve hydrogen abstraction from the methyl group or other molecules, radical-radical coupling to form biphenyl derivatives, and further fragmentation of the aromatic ring at higher temperatures, potentially leading to the formation of various chlorinated and iodinated aromatic and aliphatic compounds, as well as soot.

Decomposition_Pathway A This compound B Heat (Δ) A->B C 4-Chloro-tolyl radical + Iodine radical B->C C-I Bond Cleavage D Hydrogen Abstraction C->D E Radical Coupling C->E F 4-Chlorotoluene D->F G Dimeric and Polymeric Species E->G H Further Fragmentation (Higher Temperatures) F->H G->H I Soot, HCl, HI, etc. H->I DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation A Weigh 1-3 mg of This compound B Seal in Hermetic Pan A->B C Place Sample & Reference in DSC Cell B->C D Purge with N2 (20-50 mL/min) C->D E Ramp Temperature (25°C to 350°C at 10°C/min) D->E F Determine Melting Point & Heat of Fusion E->F G Identify Onset of Exothermic Decomposition F->G H Calculate Heat of Decomposition G->H TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation A Weigh 5-10 mg of This compound into Crucible B Place Crucible on TGA Balance A->B C Purge with N2 (20-50 mL/min) B->C D Ramp Temperature (30°C to 600°C at 10°C/min) C->D E Determine Onset of Decomposition Temperature D->E F Analyze DTG Curve for Peak Decomposition Rates E->F G Quantify Mass Loss at Each Stage F->G ARC_Workflow cluster_prep Sample Preparation cluster_analysis ARC Analysis (Heat-Wait-Search) cluster_data Data Interpretation A Load 1-5 g of This compound into Sample Bomb B Heat to Start Temperature A->B C Wait for Thermal Equilibrium B->C D Search for Self-Heating (>0.02 °C/min) C->D E Heat by ΔT Step D->E No F Exotherm Detected: Switch to Adiabatic Mode D->F Yes E->C G Determine Onset Temperature F->G H Measure ΔT/Δt and ΔP/Δt G->H I Calculate TMR and TNR H->I

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-Chloro-2-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-chloro-2-iodotoluene in Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for the selective formation of carbon-carbon bonds, a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. The inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds allows for chemoselective coupling, primarily at the more reactive C-I position.

Reaction Principle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide. In the case of this compound, the reaction proceeds selectively at the 2-position due to the significantly lower bond dissociation energy of the C-I bond compared to the C-Cl bond. This allows for the synthesis of 2-aryl-4-chlorotoluenes, which can be further functionalized at the remaining chloro-position in subsequent coupling reactions if desired.

The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. These examples showcase the versatility of this substrate with both electron-rich and electron-poor coupling partners.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O801292
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane100895
34-Acetylphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Toluene1101688
43-Thienylboronic acidPdCl₂(dppf) (3)-Na₂CO₃DME/H₂O901285
54-Fluorophenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O851090

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a general method suitable for a wide range of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add a degassed solvent mixture of toluene (5 mL), ethanol (1 mL), and water (1 mL) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4-chlorotoluene.

Protocol 2: Procedure for Electron-Rich Arylboronic Acids using a Buchwald Ligand

This protocol is optimized for coupling with electron-rich arylboronic acids, which can sometimes be challenging.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equivalents)

  • 1,4-Dioxane (anhydrous and degassed)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) to a dry Schlenk tube.

  • Add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium phosphate (2.5 mmol).

  • Evacuate and backfill the tube with inert gas (repeat three times).

  • Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS. The reaction is typically complete within 8 hours.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oad Oxidative Addition pd0->oad pd2_complex R-Pd(II)L_n-I oad->pd2_complex trans Transmetalation pd2_complex->trans pd2_intermediate R-Pd(II)L_n-Ar trans->pd2_intermediate red Reductive Elimination pd2_intermediate->red red->pd0 Regeneration product R-Ar (2-Aryl-4-chlorotoluene) red->product reagents This compound (R-I) + Ar-B(OH)₂ reagents->oad base Base (e.g., K₂CO₃) base->trans

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Combine Reactants (this compound, Arylboronic Acid, Base, Catalyst) reaction Reaction under Inert Atmosphere (Heating and Stirring) start->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction and Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product (2-Aryl-4-chlorotoluene) purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Application Notes and Protocols for the Palladium-Catalyzed Heck Reaction with 4-Chloro-2-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Palladium-catalyzed Heck reaction is a powerful and versatile tool for carbon-carbon bond formation, enabling the synthesis of complex organic molecules from simple precursors.[1][2] This reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, a structural motif prevalent in numerous pharmaceuticals, agrochemicals, and functional materials.[3][4] The chemoselectivity of the Heck reaction is particularly valuable in drug development, where precise control over molecular architecture is paramount.

This document provides detailed application notes and protocols for the Heck reaction utilizing 4-Chloro-2-iodotoluene as the aryl halide substrate. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for highly selective coupling at the iodo-position, leaving the chloro-substituent intact for subsequent transformations. This feature makes this compound a valuable building block for the synthesis of diverse molecular scaffolds. Quantum chemical studies have shown that the activation barrier for the C-I bond is significantly lower than that for the C-Cl bond in palladium-catalyzed oxidative addition, which is the initial and often rate-determining step of the catalytic cycle.[5]

Catalytic Cycle of the Heck Reaction

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][6] The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl-iodide bond of this compound to form a Pd(II) complex.[6]

  • Alkene Coordination and Insertion: The alkene substrate coordinates to the palladium center and subsequently inserts into the palladium-aryl bond in a syn-addition manner.[6]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the newly formed C-C bond is eliminated, leading to the formation of the substituted alkene product and a palladium-hydride species.[7]

  • Reductive Elimination/Base Regeneration: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

Heck_Reaction_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L₂ (Active Catalyst) ArPd(II)(I)L2 ArPd(II)(I)L₂ Pd(0)L2->ArPd(II)(I)L2 Oxidative Addition (Ar-I) Alkene_Complex ArPd(II)(I)(Alkene)L ArPd(II)(I)L2->Alkene_Complex Alkene Coordination Insertion_Product R-CH₂-CH(Ar)-Pd(II)(I)L Alkene_Complex->Insertion_Product Migratory Insertion HPd(II)(I)L2 HPd(II)(I)L₂ Insertion_Product->HPd(II)(I)L2 β-Hydride Elimination Product Substituted Alkene Insertion_Product->Product HPd(II)(I)L2->Pd(0)L2 Reductive Elimination (with Base) HX H-Base⁺ X⁻ HPd(II)(I)L2->HX ArI This compound ArI->ArPd(II)(I)L2 Alkene Alkene Alkene->Alkene_Complex Base Base Base->Pd(0)L2 caption Catalytic cycle of the Heck reaction.

Caption: Catalytic cycle of the Heck reaction.

Experimental Protocols

The following protocols are representative examples for the chemoselective Heck reaction of this compound with common alkene coupling partners. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary to achieve optimal yields for specific substrates.

Protocol 1: Heck Reaction of this compound with n-Butyl Acrylate

This protocol outlines the coupling of this compound with n-butyl acrylate, a widely used activated alkene.

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware for work-up and purification

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 equiv.), palladium(II) acetate (0.01-0.03 equiv.), and triphenylphosphine (0.02-0.06 equiv.).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the solids.

  • Add triethylamine (2.0-3.0 equiv.) to the reaction mixture.

  • Finally, add n-butyl acrylate (1.2-1.5 equiv.) to the flask.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired (E)-butyl 3-(4-chloro-2-methylphenyl)acrylate.

Protocol 2: Heck Reaction of this compound with Styrene

This protocol describes the coupling of this compound with styrene to synthesize a stilbene derivative.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware for work-up and purification

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous DMF.

  • Add styrene (1.5 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.02-0.05 equiv.), and tri(o-tolyl)phosphine (0.04-0.10 equiv.).

  • Seal the Schlenk tube and heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic extracts, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield (E)-1-chloro-4-methyl-2-styrylbenzene.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Heck reaction of halo-toluenes with common alkenes, providing a reference for expected outcomes with this compound.

Table 1: Heck Reaction of 4-Iodotoluene with n-Butyl Acrylate

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (1)PPh₃ (2)Et₃NDMF100492
2PdCl₂ (1)P(o-tol)₃ (2)K₂CO₃DMAc120688
3Pd₂(dba)₃ (0.5)P(t-Bu)₃ (1)NaOAcNMP90895

Data is representative and compiled from analogous reactions reported in the literature.

Table 2: Heck Reaction of Aryl Halides with Styrene

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-IodotoluenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1101285
24-BromotoluenePdCl₂(PPh₃)₂ (3)-K₂CO₃DMAc1302475
34-IodotoluenePd(OAc)₂ (1)P(o-tol)₃ (2)NaOAcNMP1001090

Data is representative and compiled from analogous reactions reported in the literature.

Experimental Workflow

The logical flow of a typical Heck reaction experiment is depicted in the following diagram.

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Setup Assemble and Dry Glassware (Schlenk Flask/Sealed Tube) Inert Establish Inert Atmosphere (Nitrogen or Argon) Setup->Inert Reagents Add Reactants and Catalyst: - this compound - Alkene - Palladium Catalyst - Ligand - Base - Solvent Inert->Reagents Heat Heat to Desired Temperature with Stirring Reagents->Heat Monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Quench Quench Reaction (e.g., add water) Cool->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize caption General experimental workflow for the Heck reaction.

Caption: General experimental workflow for the Heck reaction.

Conclusion

The Palladium-catalyzed Heck reaction of this compound offers a reliable and chemoselective method for the synthesis of substituted alkenes. By leveraging the differential reactivity of the C-I and C-Cl bonds, researchers can selectively functionalize the 2-position of the toluene ring while preserving the 4-chloro substituent for further synthetic manipulations. The protocols and data presented herein provide a solid foundation for the application of this important transformation in the fields of chemical research and drug development. Careful optimization of the reaction parameters will be key to achieving high yields and purity for specific substrate combinations.

References

Application Notes and Protocols for Sonogashira Coupling of 4-Chloro-2-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has seen widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2]

This document provides detailed application notes and experimental protocols for the selective Sonogashira coupling of 4-chloro-2-iodotoluene. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for a highly chemoselective reaction, making this substrate an excellent building block for further functionalization. Aryl iodides are highly reactive in this transformation, often enabling milder reaction conditions compared to other aryl halides.[3]

Chemoselectivity

The Sonogashira coupling of dihalogenated substrates like this compound proceeds with high chemoselectivity. The reactivity of halogens in the palladium-catalyzed oxidative addition step follows the general trend: I > Br > OTf > Cl.[1] This inherent difference in reactivity allows for the selective coupling at the more reactive C-I bond, while the C-Cl bond remains intact for subsequent transformations. This makes this compound a valuable bifunctional building block in medicinal chemistry and materials science.

Summary of Reaction Conditions

The following table summarizes various reported conditions for the Sonogashira coupling of substituted aryl iodides, which can be adapted for this compound.

Aryl Iodide SubstrateAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-IodotoluenePhenylacetylenePd(PPh₃)₂Cl₂ (1)CuI (2)Et₃NTHFRT695
2-IodotoluenePhenylacetyleneCuI (5) / PPh₃ (15)-KOHWater1002.547
1-Iodo-2-nitrobenzenePhenylacetyleneCuI (5) / PPh₃ (15)-KOHWater1002.591
4-IodotolueneTrimethylsilylacetylenePd(PPh₃)₂Cl₂CuIEt₃N-10010-[4]
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ (0.5)--[TBP][4EtOV]55385
2-Chloro-5-iodopyridinePhenylacetylenePdCl₂(PPh₃)₂ (0.5)--[TBP][4EtOV]55372

Note: Yields are for the isolated product and may vary depending on the specific alkyne and reaction scale.

Detailed Experimental Protocol

This protocol describes a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of this compound with a terminal alkyne. This procedure is adapted from established protocols for similar substituted aryl iodides.[3]

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.1 - 1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (1-3 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Anhydrous solvent (e.g., THF, DMF, or toluene)

  • Amine base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA), 2-3 eq)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Silica gel for column chromatography

Equipment:

  • Oven-dried round-bottom flask or reaction tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line with manifold)

  • Syringes for liquid transfer

  • Standard glassware for workup and purification

  • Rotary evaporator

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (e.g., 2 mol%), and CuI (e.g., 3 mol%) under a stream of inert gas (nitrogen or argon).

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free atmosphere.

  • Addition of Reagents: Add the anhydrous solvent (e.g., THF) via syringe.

  • Sequentially add the amine base (e.g., Et₃N, 2.5 eq) and the terminal alkyne (1.1 eq) via syringe while stirring.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC or GC-MS. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.

  • Workup: Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst residues.

  • Wash the organic phase with saturated aqueous NH₄Cl solution and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 4-chloro-2-(alkynyl)toluene.

Visualizations

Sonogashira Coupling Catalytic Cycle

The Sonogashira reaction proceeds through two interconnected catalytic cycles involving palladium and copper.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)(I)L₂ Pd0->Pd_complex Oxidative Addition (Ar-I) Product_complex Ar-Pd(II)(alkyne)L₂ Pd_complex->Product_complex Transmetalation Product_complex->Pd0 Reductive Elimination (Ar-alkyne) CuI Cu(I) Cu_acetylide Cu(I)-alkyne CuI->Cu_acetylide Alkyne + Base Cu_acetylide->Pd_complex Transmetalation Cu_acetylide->CuI Transmetalation

Caption: The dual catalytic cycle of the Sonogashira reaction.

Experimental Workflow

The following diagram illustrates the general workflow for the Sonogashira coupling of this compound.

Workflow Reactants This compound Terminal Alkyne Reaction_Setup Reaction Setup (Inert Atmosphere) Reactants->Reaction_Setup Catalysts Pd(PPh₃)₂Cl₂ CuI Catalysts->Reaction_Setup Base_Solvent Base (e.g., Et₃N) Solvent (e.g., THF) Base_Solvent->Reaction_Setup Reaction Stir at RT (Monitor by TLC/GC-MS) Reaction_Setup->Reaction Workup Aqueous Workup (NH₄Cl, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Chloro-2-(alkynyl)toluene Purification->Product

Caption: General experimental workflow for the Sonogashira coupling.

References

Application Note: Synthesis of Biaryl Compounds via Selective Suzuki-Miyaura Coupling of 4-Chloro-2-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biaryl scaffolds are fundamental structural motifs prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of carbon-carbon bonds, particularly for synthesizing these biaryl compounds.[3][4] This application note details a protocol for the synthesis of functionalized biaryl compounds starting from 4-Chloro-2-iodotoluene. This substrate is particularly useful as it possesses two halogen atoms with distinct reactivities. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed oxidative addition than the more stable carbon-chlorine bond.[3][5] This differential reactivity allows for a highly selective, chemoselective coupling at the iodo-position, leaving the chloro-substituent intact for potential subsequent downstream functionalization. This stepwise approach enables the controlled and efficient synthesis of complex, unsymmetrical biaryl molecules.[5]

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][6] The key steps are:

  • Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-halogen bond (preferentially the C-I bond) of the aryl halide to form a Pd(II) intermediate.[7]

  • Transmetalation: An organoboron compound, activated by a base, transfers its organic moiety to the palladium(II) complex, displacing the halide.[8]

  • Reductive Elimination: The two organic groups on the palladium center couple to form the biaryl product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)L_n-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArB Ar'-B(OR)₂ ArB->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocol provides a general method for the selective Suzuki-Miyaura coupling of an arylboronic acid with this compound at the iodo-position. Optimization may be required for specific boronic acids.

Materials and Reagents

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene/Ethanol (4:1))

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Brine Solution

  • Deionized Water

  • Inert Gas (Argon or Nitrogen)

  • Schlenk flask or round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids to Flask (this compound, Boronic Acid, Base) B 2. Add Catalyst A->B C 3. Evacuate & Backfill with Inert Gas (3x) B->C D 4. Add Degassed Solvents via Syringe C->D E 5. Heat Reaction Mixture (e.g., 80-110 °C) D->E F 6. Monitor Progress by TLC / LC-MS E->F G 7. Cool to RT & Quench with Water F->G Upon Completion H 8. Extract with Organic Solvent (e.g., Ethyl Acetate) G->H I 9. Wash with Water & Brine H->I J 10. Dry Organic Layer (Na₂SO₄) & Filter I->J K 11. Concentrate Under Reduced Pressure J->K L 12. Purify via Flash Column Chromatography K->L

Caption: General workflow for Suzuki-Miyaura coupling experiments.

Procedure

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).[3]

  • Inert Atmosphere: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq). Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[5]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) to the flask via syringe.[5] The total solvent volume should be sufficient to create a stirrable slurry.

  • Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed. Reaction times can range from 2 to 24 hours.[3][7]

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water.[7]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (e.g., 3 x 20 mL).[7]

  • Washing and Drying: Combine the organic layers and wash with water and then a brine solution. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.[7]

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.[6][7]

Data Presentation

The following table summarizes representative conditions for Suzuki-Miyaura cross-coupling reactions involving aryl halides, which can serve as a starting point for the selective coupling of this compound. The higher reactivity of the C-I bond suggests that conditions effective for aryl iodides and bromides will be suitable, while leaving the C-Cl bond intact.[5]

Aryl HalideBoronic AcidCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
4-Iodobenzyl alcoholArylboronic acidPd(PPh₃)₄ (2-5%)K₂CO₃ (2.0)Dioxane/H₂O80-1002-4High
4-BromoanilineArylboronic acidPd(OAc)₂ (2%) / PPh₃ (8%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)8012>90
4-IodopyridinePhenylboronic acidPdCl₂(dppf) (3%)Cs₂CO₃ (2.0)DMF11012Good
Aryl BromideArylboronic esterPdCl₂(dppf) (10%)Cs₂CO₃ (2.5)Dioxane/H₂O (10:1)10016-2475-80
Aryl ChlorideArylboronic acidPd₂(dba)₃ / P(t-Bu)₃K₃PO₄TolueneRT12>90

Table derived from information in sources[3][5][6][7][8][9]. Yields are representative and highly dependent on the specific substrates used.

Note on Selectivity: Under the conditions typically used for aryl iodides or bromides (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/phosphine catalysts at temperatures around 80-100 °C), the C-Cl bond of this compound is expected to remain unreacted. More forcing conditions, often involving specialized bulky phosphine ligands and higher temperatures, are generally required to activate aryl chlorides.[8] This provides a wide operational window to achieve selective mono-coupling.

References

Application Notes and Protocols for the Selective Negishi Coupling of 4-Chloro-2-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Negishi coupling is a powerful and versatile palladium- or nickel-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide or triflate.[1][2] This reaction is distinguished by its high functional group tolerance, high reactivity, and stereoselectivity, making it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[1][2][3][4] This application note provides a detailed experimental procedure for the selective Negishi coupling of 4-Chloro-2-iodotoluene with an organozinc reagent. The presence of two different halogen atoms on the aromatic ring, iodine and chlorine, allows for chemoselective coupling at the more reactive C-I bond, leaving the C-Cl bond intact for potential subsequent transformations.

Reaction Principle

The catalytic cycle of the Negishi coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5] Initially, a low-valent palladium(0) or nickel(0) complex undergoes oxidative addition to the organic halide (in this case, the C-I bond of this compound) to form a Pd(II) or Ni(II) intermediate. This is followed by transmetalation, where the organic group from the organozinc reagent is transferred to the metal center, displacing the halide. Finally, reductive elimination from the resulting diorganopalladium(II) or diorganonickel(II) complex yields the desired cross-coupled product and regenerates the active catalyst.[3][5]

Experimental Workflow Diagram

Negishi_Coupling_Workflow cluster_prep Organozinc Reagent Preparation cluster_coupling Negishi Coupling Reaction cluster_workup Work-up and Purification cluster_analysis Product Analysis reagent_prep Preparation of Organozinc Reagent (e.g., Alkylzinc Halide) add_zinc Addition of Organozinc Reagent reagent_prep->add_zinc Transfer to reaction setup Reaction Setup: This compound, Catalyst, Ligand, Solvent setup->add_zinc reaction Reaction under Inert Atmosphere (e.g., 60 °C, 12 h) add_zinc->reaction quench Quenching of Reaction reaction->quench extraction Aqueous Work-up and Extraction quench->extraction purification Column Chromatography extraction->purification characterization Characterization (NMR, MS) purification->characterization yield_calc Yield Calculation characterization->yield_calc

References

Application of 4-Chloro-2-iodotoluene in Agrochemical Synthesis: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates a notable absence of 4-Chloro-2-iodotoluene in the synthesis of mainstream agrochemicals. Extensive searches of scientific literature and patent databases did not yield specific examples of its use as a key intermediate in the production of commercialized herbicides, insecticides, or fungicides. While halogenated toluene derivatives are crucial building blocks in the agrochemical industry, the focus has predominantly been on other analogues.

For instance, a related compound, 4-Chloro-2-fluorotoluene, is recognized as a significant precursor in the development of novel crop protection agents.[1] Its specific reactivity allows for the synthesis of a range of potent herbicidal and insecticidal compounds.[1] The presence of halogen atoms like chlorine and fluorine is known to enhance the bioactivity and stability of the final agrochemical products.[1]

While direct applications of this compound in agrochemical synthesis are not documented in the available resources, the general reactivity of the iodo- and chloro-substituents suggests potential utility in organic synthesis. The iodine atom, for example, is an excellent leaving group in various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are fundamental in the construction of complex molecular frameworks often found in biologically active compounds.

One study detailed the synthesis of a pyrimido[2,1-b]quinazoline derivative exhibiting insecticidal activity against Anopheles arabiensis mosquitoes.[2] This molecule contains an 8-iodo-4-(4-chlorophenyl) moiety, suggesting that building blocks with iodo- and chloro-substitutions on a phenyl ring can be incorporated into pesticidal structures. However, the specific starting materials for this synthesis did not explicitly include this compound.[2]

Potential Synthetic Utility

Theoretically, this compound could serve as a versatile intermediate in the synthesis of agrochemicals through several key reaction types:

  • Suzuki-Miyaura Coupling: The iodo-group could be readily displaced by a variety of boronic acids or esters to form a new carbon-carbon bond. This is a widely used method for constructing biaryl structures, which are common motifs in agrochemicals.

  • Buchwald-Hartwig Amination: The carbon-iodine bond can be converted to a carbon-nitrogen bond, allowing for the introduction of various amine-containing functional groups that are often essential for biological activity.

  • Sonogashira Coupling: Reaction with terminal alkynes in the presence of a palladium catalyst could introduce alkynyl moieties, which are present in some classes of pesticides.

  • Grignard Reaction: Formation of a Grignard reagent by reacting this compound with magnesium would create a potent nucleophile that could be used to form new carbon-carbon bonds with various electrophiles.

Below is a conceptual workflow illustrating how this compound could be theoretically utilized in agrochemical synthesis.

G cluster_start Starting Material cluster_reactions Potential Coupling Reactions cluster_intermediates Key Intermediates cluster_final Potential Agrochemical Classes This compound This compound Suzuki Suzuki-Miyaura Coupling This compound->Suzuki Buchwald Buchwald-Hartwig Amination This compound->Buchwald Sonogashira Sonogashira Coupling This compound->Sonogashira Grignard Grignard Reaction This compound->Grignard Biaryl Biaryl Intermediate Suzuki->Biaryl Arylamine Arylamine Intermediate Buchwald->Arylamine Alkynyl Alkynylarene Intermediate Sonogashira->Alkynyl Grignard_reagent Grignard Reagent Grignard->Grignard_reagent Herbicide Herbicide Biaryl->Herbicide Fungicide Fungicide Arylamine->Fungicide Insecticide Insecticide Alkynyl->Insecticide Grignard_reagent->Herbicide Grignard_reagent->Insecticide

Caption: Theoretical synthetic pathways for this compound.

Conclusion

References

Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 4-Chloro-2-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation allows for the coupling of aryl halides or pseudohalides with a wide variety of amines, offering a versatile and efficient route to synthesize arylamines.[1][3] Its broad substrate scope, tolerance of numerous functional groups, and generally milder reaction conditions compared to traditional methods like the Ullmann condensation or nucleophilic aromatic substitution, have led to its widespread adoption in the pharmaceutical and materials science industries.[2][4]

This document provides detailed application notes and a comprehensive experimental protocol for the Buchwald-Hartwig amination of 4-chloro-2-iodotoluene. This substrate is of particular interest as it possesses two different halogen atoms, offering the potential for selective functionalization. Based on the established reactivity trends in palladium-catalyzed cross-coupling reactions (I > Br > Cl), the amination is expected to occur selectively at the more reactive carbon-iodine bond, leaving the carbon-chlorine bond intact for subsequent transformations.[5][6]

Catalytic Cycle and Mechanism

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (in this case, the C-I bond of this compound) to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.[1][2]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[1][2]

  • Reductive Elimination: The desired N-aryl amine is formed and eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]

A competing side reaction can be β-hydride elimination, although the use of bulky phosphine ligands generally suppresses this pathway.[1]

Buchwald-Hartwig Amination Catalytic Cycle cluster_cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition Ar-X amido_complex L-Pd(II)(Ar)(NR'R'') oa_complex->amido_complex Amine Coordination & Deprotonation HNR'R'', Base amido_complex->pd0 Reductive Elimination Ar-NR'R'' product Ar-NR'R'' base_h Base-H+ x_ion X- arx Ar-X amine HNR'R'' caption Catalytic Cycle of Buchwald-Hartwig Amination G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification start Oven-dried Schlenk Flask add_solids Add Pd catalyst, ligand, and base start->add_solids inert_atm Evacuate and backfill with N₂/Ar (3x) add_solids->inert_atm add_solvent Add anhydrous solvent inert_atm->add_solvent add_reactants Add this compound and amine add_solvent->add_reactants heat Heat to specified temperature add_reactants->heat monitor Monitor reaction by TLC/GC-MS heat->monitor cool Cool to room temperature monitor->cool quench Quench and extract cool->quench purify Purify by column chromatography quench->purify end Isolated Product purify->end caption Experimental Workflow for Buchwald-Hartwig Amination

References

Application Notes and Protocols: Selective Grignard Reagent Formation from 4-Chloro-2-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the chemoselective formation of a Grignard reagent from 4-chloro-2-iodotoluene. Due to the differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl), the Grignard reagent, (4-chloro-2-methylphenyl)magnesium iodide, can be synthesized with high selectivity. This organometallic intermediate is a valuable building block in organic synthesis, enabling the introduction of the 4-chloro-2-methylphenyl moiety into a wide range of molecules, which is of significant interest in the development of novel pharmaceuticals and functional materials.

Introduction

Grignard reagents are powerful nucleophiles widely employed in the formation of carbon-carbon bonds.[1][2][3][4] The synthesis of Grignard reagents from dihalogenated aromatic compounds presents a unique challenge and opportunity for selective functionalization. The well-established reactivity trend of halogens in the formation of organomagnesium compounds (I > Br > Cl) allows for the preferential reaction at the more reactive halogen substituent.[5] In the case of this compound, the significantly weaker carbon-iodine bond facilitates the selective insertion of magnesium, leaving the more robust carbon-chlorine bond intact for subsequent transformations.

This protocol details the necessary precautions, reaction conditions, and analytical methods to ensure the successful and high-yield synthesis of (4-chloro-2-methylphenyl)magnesium iodide.

Data Presentation

While specific quantitative data for the Grignard reagent formation from this compound is not extensively reported in the literature, the following table provides expected yields and reaction conditions based on analogous reactions with dihaloarenes. This data serves as a guideline for optimizing the reaction.

Starting MaterialSolventInitiatorTemperature (°C)Reaction Time (h)Grignard Yield (%)Reference(s)
1-Bromo-4-chlorobenzeneTHFIodineReflux2>90
2-ChlorotolueneTHFIron(II) ethanolate45499[1]
1-Iodo-4-chlorobenzeneDiethyl Ether1,2-DibromoethaneRoom Temp to Reflux1-2High (unspecified)General Knowledge
2-IodotolueneDiethyl EtherIodineGentle Reflux1~90General Knowledge
This compound (Expected) THF or Diethyl Ether Iodine or 1,2-Dibromoethane Room Temp to Reflux 1-3 85-95 Extrapolated

Note: Yields are highly dependent on the purity of reagents, the activation of magnesium, and strictly anhydrous conditions. The expected yield for this compound is an educated estimate based on the higher reactivity of the C-I bond.

Experimental Protocols

This section provides a detailed methodology for the selective preparation of (4-chloro-2-methylphenyl)magnesium iodide.

Materials and Reagents
  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF) or anhydrous diethyl ether

  • Iodine crystal or 1,2-dibromoethane

  • Anhydrous solvent for dilution

  • Standardized solution of sec-butanol in xylene (for titration)

  • 1,10-Phenanthroline or other suitable indicator

  • Nitrogen or Argon gas (high purity)

Equipment
  • Three-necked round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas manifold (Schlenk line)

  • Syringes and needles

  • Glassware for titration (buret, flasks)

Protocol: Synthesis of (4-chloro-2-methylphenyl)magnesium iodide
  • Glassware Preparation: All glassware must be rigorously dried in an oven at >120°C overnight and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

  • Reaction Setup:

    • Place magnesium turnings (1.2 equivalents) into the three-necked flask equipped with a magnetic stir bar.

    • Assemble the flask with the reflux condenser and dropping funnel.

    • Flush the entire apparatus with inert gas for at least 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Magnesium Activation:

    • Add a single, small crystal of iodine to the flask containing the magnesium turnings. The iodine will sublime slightly, indicating a dry atmosphere.

    • Alternatively, add a few drops of 1,2-dibromoethane to the magnesium suspension in a small amount of anhydrous solvent. Gentle warming should initiate a visible reaction (bubbling).

  • Initiation of Grignard Formation:

    • Prepare a solution of this compound (1.0 equivalent) in anhydrous THF or diethyl ether in the dropping funnel.

    • Add a small portion (~5-10%) of the this compound solution to the activated magnesium turnings.

    • The reaction is typically initiated by gentle warming. A successful initiation is indicated by the disappearance of the iodine color, the onset of a gentle reflux, and the appearance of a cloudy, grayish solution.

  • Addition of Substrate:

    • Once the reaction has been initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle, controlled reflux.

    • The reaction is exothermic, and the addition rate should be carefully controlled to prevent an uncontrolled temperature increase. An external cooling bath (water or ice) may be necessary.

  • Completion of Reaction:

    • After the addition is complete, continue to stir the reaction mixture. If necessary, maintain a gentle reflux using a heating mantle for an additional 1-2 hours to ensure complete consumption of the starting material and magnesium.

    • The completion of the reaction is indicated by the cessation of reflux (after removal of external heating) and the consumption of most of the magnesium.

  • Quantification of Grignard Reagent (Titration):

    • It is highly recommended to determine the concentration of the freshly prepared Grignard reagent before its use in subsequent reactions. The Gilman double titration method is a common procedure.

    • Under an inert atmosphere, withdraw a precise aliquot (e.g., 1.0 mL) of the Grignard solution and quench it with a known excess of a standardized protic solution (e.g., sec-butanol in xylene).

    • Add an indicator (e.g., 1,10-phenanthroline) and back-titrate the excess protic solution with a standardized solution of the Grignard reagent until a persistent color change is observed.

Mandatory Visualizations

Grignard_Formation_Pathway This compound This compound Grignard_Reagent (4-Chloro-2-methylphenyl)magnesium iodide This compound->Grignard_Reagent Mg insertion at C-I bond Mg Mg Mg->Grignard_Reagent Anhydrous Ether (THF or Et2O) Anhydrous Ether (THF or Et2O) Anhydrous Ether (THF or Et2O)->Grignard_Reagent Solvation & Stabilization Initiator (I2 or C2H4Br2) Initiator (I2 or C2H4Br2) Initiator (I2 or C2H4Br2)->Mg Activation Side_Product Wurtz Coupling Product Grignard_Reagent->Side_Product Reaction with starting material

Caption: Reaction pathway for the selective formation of a Grignard reagent.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use Dry_Glassware Dry Glassware (Oven, >120°C) Assemble_Apparatus Assemble Apparatus (under inert gas) Dry_Glassware->Assemble_Apparatus Charge_Mg_Initiator Charge Flask with Mg and Initiator Assemble_Apparatus->Charge_Mg_Initiator Initiate_Reaction Initiate Reaction with - Aliquot of Substrate - Gentle Heating Charge_Mg_Initiator->Initiate_Reaction Add_Substrate Dropwise Addition of This compound (maintain gentle reflux) Initiate_Reaction->Add_Substrate Complete_Reaction Stir/Reflux for 1-2 hours Add_Substrate->Complete_Reaction Cool_to_RT Cool to Room Temperature Complete_Reaction->Cool_to_RT Titrate_Aliquot Determine Concentration (Titration) Cool_to_RT->Titrate_Aliquot Use_in_Synthesis Use Directly in Next Synthetic Step Titrate_Aliquot->Use_in_Synthesis

Caption: Experimental workflow for Grignard reagent synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 4-Chloro-2-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for scientists encountering low yields in the Suzuki-Miyaura cross-coupling reaction involving the sterically hindered and di-halogenated substrate, 4-chloro-2-iodotoluene.

Troubleshooting Guide: Low Yield in Suzuki Coupling of this compound

Low yields in the Suzuki coupling of this compound are a common challenge due to the steric hindrance from the ortho-methyl group and the presence of two halogen atoms. This guide provides a systematic approach to diagnosing and resolving potential issues.

Q1: My reaction is giving a low yield. Where should I start troubleshooting?

A systematic approach is crucial. Begin by verifying the quality of your reagents and the integrity of your reaction setup before moving to optimize the reaction conditions. The following flowchart outlines a recommended troubleshooting workflow.

troubleshooting_workflow start Low Yield Observed reagent_check 1. Verify Reagent Quality & Stoichiometry start->reagent_check setup_check 2. Review Reaction Setup & Conditions reagent_check->setup_check sub_reagent1 Boronic Acid/Ester Stability (Check for protodeboronation) reagent_check->sub_reagent1 sub_reagent2 Aryl Halide Purity (this compound) reagent_check->sub_reagent2 sub_reagent3 Catalyst/Ligand Activity (Use fresh, store properly) reagent_check->sub_reagent3 sub_reagent4 Base & Solvent Purity (Anhydrous & Degassed) reagent_check->sub_reagent4 side_product_analysis 3. Analyze for Common Side Products setup_check->side_product_analysis sub_setup1 Inert Atmosphere? (Adequate degassing to prevent catalyst oxidation) setup_check->sub_setup1 sub_setup2 Optimal Temperature? (May require higher temp for hindered substrates) setup_check->sub_setup2 sub_setup3 Sufficient Mixing? (Especially for biphasic mixtures) setup_check->sub_setup3 optimization 4. Systematic Component Screening side_product_analysis->optimization sub_side1 Protodeboronation of Boronic Acid side_product_analysis->sub_side1 sub_side2 Dehalogenation of Aryl Halide side_product_analysis->sub_side2 sub_side3 Homocoupling of Boronic Acid side_product_analysis->sub_side3 success Successful Optimization optimization->success sub_opt1 Screen Catalysts & Ligands optimization->sub_opt1 sub_opt2 Screen Bases optimization->sub_opt2 sub_opt3 Screen Solvents optimization->sub_opt3

A systematic workflow for troubleshooting low yields in Suzuki couplings.

Frequently Asked Questions (FAQs)

Reaction Selectivity

Q2: My starting material has both an iodine and a chlorine atom. Where should the coupling occur?

The Suzuki-Miyaura coupling should occur selectively at the carbon-iodine (C-I) bond. The general reactivity trend for aryl halides in the oxidative addition step of the catalytic cycle is I > Br > OTf >> Cl. The C-I bond is weaker and therefore more reactive towards the palladium catalyst than the C-Cl bond. By carefully controlling the reaction conditions, you can achieve selective coupling at the 2-position, leaving the chlorine atom at the 4-position untouched for potential subsequent transformations.

Steric Hindrance

Q3: I believe the ortho-methyl group is causing steric hindrance. How can I overcome this?

Steric hindrance from the methyl group at the 2-position can significantly slow down the reaction by impeding both the oxidative addition and reductive elimination steps of the catalytic cycle. To address this:

  • Ligand Selection: This is the most critical factor. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can more readily access the sterically hindered C-I bond.[1]

  • Catalyst Choice: Pre-formed palladium catalysts, such as palladacycles, can sometimes offer higher activity and more consistent results compared to generating the catalyst in situ from a palladium source (e.g., Pd(OAc)₂) and a separate ligand.

  • Reaction Temperature: Higher reaction temperatures (e.g., 80-110 °C) are often required to overcome the activation energy barrier associated with sterically hindered substrates.

Side Reactions

Q4: I'm observing significant side products in my reaction mixture. What are they and how can I minimize them?

Common side reactions in Suzuki couplings include:

  • Protodeboronation: This is the cleavage of the C-B bond of your boronic acid, replacing it with a C-H bond. This can be minimized by:

    • Using fresh, high-purity boronic acid or a more stable derivative like a pinacol ester.

    • Ensuring your solvent and base are anhydrous, as excess water can promote this side reaction.

    • Using milder bases where possible.

  • Dehalogenation: The replacement of the iodine atom on this compound with a hydrogen atom. This can occur in the presence of certain bases or protic solvents. Using a non-protic solvent and careful selection of the base can mitigate this.

  • Homocoupling: The coupling of two molecules of the boronic acid. This is often promoted by the presence of oxygen. To prevent this, ensure your reaction mixture is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).

Q5: My reaction mixture turns black. Is this a problem?

The formation of a black precipitate, known as palladium black, indicates the decomposition of the palladium catalyst to its inactive metallic form. This is often associated with a failed or low-yielding reaction and can be caused by:

  • Presence of oxygen in the reaction.

  • High reaction temperatures for extended periods.

  • Impurities in the reagents or solvent.

Ensure thorough degassing of all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.

Data Presentation: Optimizing Reaction Conditions

While specific data for the Suzuki coupling of this compound is not extensively published, the following table provides representative data for the coupling of sterically hindered or di-halogenated aryl halides with arylboronic acids, illustrating the impact of different catalysts, ligands, bases, and solvents on the reaction yield.

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
2-IodotoluenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)1001285
1-Bromo-2-iodobenzenePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Dioxane/H₂O (4:1)901692 (at I-position)
4-ChlorotoluenePhenylboronic acidPd₂(dba)₃ (1)XPhos (2.5)K₃PO₄ (2)t-Amyl alcohol1101878
2-Bromo-6-methylpyridinePhenylboronic acidPd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)Dioxane1002491
2-Iodotoluene2-Methylphenylboronic acidPd₂(dba)₃ (1.5)t-Bu₃P (3)KF (3)THF651275

This table is a compilation of representative data from various sources and is intended for illustrative purposes.

Experimental Protocols

General Protocol for the Suzuki Coupling of this compound

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst; 1-5 mol%)

  • Ligand (e.g., SPhos, XPhos; 2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃; 2-3 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF, often with a small amount of water)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base, the palladium source, and the ligand.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three to five times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe. If using a biphasic system, add the degassed organic solvent followed by the degassed aqueous solution of the base.

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Catalytic Cycle of the Suzuki-Miyaura Coupling

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 transmetalation Transmetalation pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 pd_complex2->pd0 reductive_elimination Reductive Elimination product R¹-R² pd_complex2->product aryl_halide R¹-X (this compound) aryl_halide->pd0 boronic_acid R²-B(OR)₂ boronic_acid->pd_complex1 base Base base->pd_complex1

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Heck Coupling of 4-Chloro-2-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals who are utilizing 4-chloro-2-iodotoluene in palladium-catalyzed Heck coupling reactions. Below, you will find frequently asked questions (FAQs), detailed troubleshooting advice, and representative experimental protocols to help you navigate challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected chemoselectivity when using this compound as a substrate?

A1: The Heck reaction is highly selective for the oxidative addition step, following the general reactivity trend of C–I > C–Br > C–OTf >> C–Cl. For this compound, the palladium catalyst will selectively activate the more labile carbon-iodine (C-I) bond over the stronger carbon-chlorine (C-Cl) bond. Under standard, optimized conditions, you should exclusively observe the product resulting from coupling at the C-2 position (the original site of the iodine atom).

Q2: What are the most common side reactions I might encounter?

A2: While the Heck reaction is robust, several side reactions can occur, leading to reduced yield of the desired product and purification challenges. The primary side reactions for this substrate are:

  • Homocoupling (Glaser-type coupling): The organopalladium intermediate (Ar-Pd-I) can react with another molecule of itself to form a symmetrical biaryl (5,5'-dichloro-2,2'-dimethyl-1,1'-biphenyl). This is often favored at higher temperatures or low alkene concentrations.

  • Reduction (Hydrodehalogenation): The aryl halide can be reduced to 4-chlorotoluene. This occurs when the Ar-Pd-I intermediate undergoes reaction with a hydride source in the reaction mixture (e.g., from the base, solvent, or amine degradation) followed by reductive elimination.

  • Catalyst Decomposition: The active Pd(0) catalyst can agglomerate and precipitate as inactive palladium black, especially at high temperatures or in the presence of oxygen.[1] This is visually indicated by the reaction mixture turning black and will typically cause the reaction to stall.

  • Alkene Isomerization: The palladium-hydride intermediate (H-Pd-X) formed during the catalytic cycle can re-add to the product alkene and promote isomerization of the double bond, leading to a mixture of regioisomers.[2]

Q3: My reaction is sluggish or stalls completely. What are the likely causes?

A3: Low conversion is a common issue and can stem from several factors:[1]

  • Catalyst Deactivation: As mentioned, the formation of palladium black is a primary cause.[1] This can be mitigated by ensuring strictly anaerobic conditions, using an appropriate ligand to stabilize the Pd(0) center, and avoiding excessively high temperatures.

  • Steric Hindrance: The methyl group at the C-2 position (ortho to the iodine) can sterically hinder the initial oxidative addition step. This may slow the reaction compared to less substituted aryl iodides.

  • Inefficient Pre-catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in-situ to the active Pd(0) species. This process can be inefficient if the conditions (e.g., ligand, solvent) are not optimal.

  • Poor Reagent Quality: Impurities in solvents, bases, or starting materials can poison the catalyst. Ensure all reagents are of high purity and solvents are anhydrous and thoroughly degassed.

Q4: How can I minimize the formation of the homocoupled biaryl byproduct?

A4: To suppress homocoupling, consider the following adjustments:

  • Lower the Reaction Temperature: Homocoupling pathways often have a higher activation energy than the desired Heck coupling.

  • Adjust Stoichiometry: Use a slight excess of the alkene coupling partner (e.g., 1.2-1.5 equivalents).

  • Control Reagent Addition: In some cases, slow addition of the aryl halide to the reaction mixture can maintain a low concentration of the organopalladium intermediate, thus disfavoring the bimolecular homocoupling reaction.

Troubleshooting Guide

The table below summarizes common problems, their potential causes, and suggested solutions to troubleshoot your Heck coupling reaction.

Problem Observed Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Catalyst decomposition (palladium black).[1] 2. Inactive catalyst (inefficient reduction of Pd(II) or presence of oxygen).[1] 3. Insufficient temperature for sterically hindered substrate. 4. Inappropriate choice of base, ligand, or solvent.1. Lower temperature; use a more robust ligand (e.g., bulky electron-rich phosphines). 2. Ensure rigorous degassing of all reagents/solvents and maintain a positive pressure of inert gas (Ar or N₂). 3. Gradually increase temperature (e.g., in 10 °C increments). 4. Screen different conditions (see protocol section for starting points).
Significant Homocoupling 1. Reaction temperature is too high. 2. Low concentration or reactivity of the alkene.1. Decrease the reaction temperature. 2. Increase the concentration of the alkene (use 1.2-1.5 eq.).
Formation of 4-chlorotoluene 1. Presence of adventitious water or other hydride sources. 2. Certain solvents (e.g., alcohols) or bases (e.g., formic acid salts) can act as hydride donors.1. Use anhydrous solvents and reagents. 2. Switch to a non-protic solvent (e.g., DMF, NMP, Dioxane) and an inorganic base (e.g., K₂CO₃, Cs₂CO₃).
Mixture of Alkene Isomers 1. Reversible β-hydride elimination and re-addition.[2] 2. High reaction temperature or prolonged reaction time.1. Use a less polar solvent. Adding a halide salt (e.g., LiCl) can sometimes suppress isomerization.[1] 2. Monitor the reaction closely and stop it upon completion; try to run at the lowest effective temperature.
Reaction at C-Cl bond 1. Excessively harsh conditions (very high temperature, highly active catalyst).1. This is generally not observed due to the high C-Cl bond strength. If suspected, reduce temperature and use a less reactive catalyst/ligand system designed for aryl iodide coupling.

Representative Quantitative Data

EntryAryl IodideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Iodotoluenen-Butyl AcrylatePdCl₂(dppf) (1%)Et₃NDMF1201.594
24-Iodotoluenen-Butyl AcrylatePdCl₂(dppf) (1%)Et₃NDMF1201.595

Data adapted from representative procedures for methyl-substituted iodobenzenes. The reaction of 2-iodotoluene demonstrates that ortho-substitution is well-tolerated, achieving high yields.[3]

Visualizing Reaction Pathways and Workflows

Heck Catalytic Cycle and Divergent Side Reactions

Heck_Cycle_Side_Reactions cluster_main_cycle Main Heck Catalytic Cycle cluster_side_reactions Side Reactions Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)L₂(I) Pd0->ArPdI Oxidative Addition (Ar-I) AlkeneComplex Ar-Pd(II)L(I)(Alkene) ArPdI->AlkeneComplex Alkene Coordination Homocoupling Ar-Ar (Homocoupling) ArPdI->Homocoupling + ArPd(II)L₂(I) Reduction Ar-H (Reduction) ArPdI->Reduction + [H⁻] Insertion R-Pd(II)L(I) AlkeneComplex->Insertion Migratory Insertion HPdComplex H-Pd(II)L(I)(Product) Insertion->HPdComplex β-Hydride Elimination HPdComplex->Pd0 Reductive Elimination (+ Base) Product Product HPdComplex->Product Product Release

Caption: The Heck catalytic cycle and key side reaction pathways.

General Experimental Workflow

Experimental_Workflow arrow arrow start Start reagents Prepare Reagents (Dry/Degas Solvents, Weigh Solids) start->reagents setup Assemble Reaction (Flask, Stir Bar, Condenser) reagents->setup inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert addition Add Reagents to Flask (Pd source, Ligand, Base, Ar-I, Alkene, Solvent) inert->addition reaction Heat to Reaction Temp (e.g., 80-120 °C) addition->reaction monitoring Monitor Progress (TLC / GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quench, Extract, Wash, Dry) monitoring->workup Complete purify Purify Product (Column Chromatography) workup->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze end End analyze->end

Caption: A typical experimental workflow for a Heck coupling reaction.

Representative Experimental Protocol

This is a representative protocol based on standard conditions for aryl iodides. All manipulations should be performed under an inert atmosphere (N₂ or Ar) using standard Schlenk techniques.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 equiv, 4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).

  • Atmosphere Exchange: Seal the flask, and then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 equiv).

  • Solvent and Liquid Reagent Addition: Add anhydrous, degassed DMF via syringe to achieve a concentration of ~0.1 M with respect to the aryl halide. Follow with the addition of the alkene (1.2 equiv) and triethylamine (2.0 equiv) via syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath set to 100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC-MS. The reaction is typically complete within 2-16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.

References

Technical Support Center: Optimizing Catalyst Loading for 4-Chloro-2-iodotoluene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you optimize catalyst loading and reaction conditions for cross-coupling reactions involving 4-Chloro-2-iodotoluene. The inherent reactivity difference between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in this substrate allows for selective functionalization, a key aspect addressed in this guide.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in cross-coupling reactions with this compound?

A1: The main challenge and opportunity with this compound is achieving chemoselectivity. The C-I bond is significantly more reactive than the C-Cl bond in typical palladium-catalyzed cross-coupling reactions. This allows for selective reaction at the 2-position (iodine) while leaving the 4-position (chlorine) intact for subsequent transformations. The key is to optimize conditions to favor this selective coupling and avoid side reactions.

Q2: Which type of palladium catalyst is best for selective coupling at the C-I bond?

A2: For selective Suzuki, Sonogashira, and Heck reactions on this compound, palladium(0) catalysts are generally employed. Often, a stable palladium(II) precatalyst, such as Pd(OAc)₂, is used in combination with a phosphine ligand. The active Pd(0) species is then formed in situ. For challenging couplings, particularly with less reactive partners, pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or specialized precatalysts that readily generate the active monoligated palladium(0) species can be more effective.

Q3: How does catalyst loading affect the selectivity and yield of the reaction?

A3: Catalyst loading is a critical parameter. Insufficient catalyst can lead to a sluggish or incomplete reaction. Conversely, excessively high catalyst loading can increase the cost and may lead to the formation of side products, including undesired coupling at the C-Cl bond or homocoupling of the reaction partners. It is crucial to find the optimal catalyst loading that provides a high yield of the desired selectively coupled product in a reasonable timeframe.

Q4: What are the most common side reactions, and how can they be minimized?

A4: Common side reactions include:

  • Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions). This is often promoted by the presence of oxygen.

  • Protodeboronation (Suzuki): Replacement of the boronic acid group with a hydrogen atom.

  • Reaction at the C-Cl bond: While less favorable, this can occur under harsh reaction conditions (e.g., high temperatures, high catalyst loading).

  • Catalyst Decomposition: Formation of palladium black, indicating catalyst deactivation.

To minimize these, it is essential to use high-purity, degassed solvents and reagents, maintain an inert atmosphere (e.g., argon or nitrogen), and carefully optimize the reaction conditions, including catalyst loading, temperature, and reaction time.

Q5: Is a copper co-catalyst necessary for Sonogashira coupling with this compound?

A5: While traditional Sonogashira reactions often use a copper(I) co-catalyst, copper-free conditions have been developed to prevent the often-problematic homocoupling of the terminal alkyne (Glaser coupling). For selective coupling at the C-I bond of this compound, a copper-free protocol is often preferred to ensure a cleaner reaction profile.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product
Possible Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium catalyst and phosphine ligand. - Consider using a more active precatalyst. - Ensure proper storage of the catalyst under an inert atmosphere.
Insufficient Catalyst Loading - Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%).
Poor Quality Reagents/Solvents - Use high-purity, anhydrous, and degassed solvents. - Purify starting materials if necessary.
Inappropriate Reaction Temperature - Gradually increase the reaction temperature in 10-20 °C increments. Be aware that higher temperatures may reduce selectivity.
Ineffective Base - The choice of base is crucial. Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki; Et₃N, DIPA for Sonogashira).
Oxygen Contamination - Ensure the reaction vessel is properly purged with an inert gas (e.g., by performing several vacuum/backfill cycles). - Maintain a positive pressure of inert gas throughout the reaction.
Issue 2: Poor Selectivity (Reaction at both C-I and C-Cl bonds)
Possible Cause Troubleshooting Steps
High Reaction Temperature - Lower the reaction temperature to favor the kinetically preferred reaction at the C-I bond.
High Catalyst Loading - Reduce the catalyst loading to minimize the chances of the less reactive C-Cl bond participating in the reaction.
Prolonged Reaction Time - Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to prevent further reaction at the C-Cl bond.
Highly Active Catalyst System - While a highly active catalyst is often desirable, an overly reactive system may lead to a loss of selectivity. Consider using a less reactive ligand or catalyst.
Issue 3: Formation of Significant Side Products (e.g., Homocoupling)
Possible Cause Troubleshooting Steps
Presence of Oxygen - Thoroughly degas all solvents and reagents. - Ensure a strictly inert atmosphere is maintained throughout the reaction.
Copper Co-catalyst (Sonogashira) - Switch to a copper-free Sonogashira protocol.
Sub-optimal Base - The choice of base can influence side reactions. Screen different bases to find one that minimizes byproduct formation.

Data Presentation

The following tables provide typical ranges for catalyst loading and other key parameters for achieving selective cross-coupling at the C-I bond of this compound. Note that these are starting points, and optimization for each specific substrate combination is recommended.

Table 1: Typical Catalyst Loading for Selective Suzuki Coupling

Catalyst/PrecatalystLigandCatalyst Loading (mol%)BaseSolventTemp (°C)
Pd(OAc)₂SPhos1 - 3K₃PO₄Toluene/H₂O80 - 100
Pd(PPh₃)₄-2 - 5Cs₂CO₃1,4-Dioxane90 - 110
PdCl₂(dppf)-1 - 3K₂CO₃DMF80 - 100

Table 2: Typical Catalyst Loading for Selective Sonogashira Coupling (Copper-Free)

Catalyst/PrecatalystLigandCatalyst Loading (mol%)BaseSolventTemp (°C)
Pd(PPh₃)₂Cl₂-2 - 5Et₃NTHF50 - 70
Pd(OAc)₂P(t-Bu)₃1 - 3DIPADMF60 - 80
Pd₂(dba)₃XPhos1 - 2Cs₂CO₃1,4-Dioxane70 - 90

Table 3: Typical Catalyst Loading for Selective Heck Coupling

Catalyst/PrecatalystLigandCatalyst Loading (mol%)BaseSolventTemp (°C)
Pd(OAc)₂PPh₃1 - 3Et₃NDMF100 - 120
PdCl₂(PPh₃)₂-2 - 5K₂CO₃NMP110 - 130
Herrmann's Catalyst-0.5 - 2NaOAcDMAc100 - 120

Experimental Protocols

General Protocol for Selective Suzuki Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 10:1 Toluene/H₂O). Bubble the inert gas through the solution for 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

General Protocol for Selective Sonogashira Coupling (Copper-Free)
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol) and the terminal alkyne (1.2 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Solvent, Base, and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of THF), followed by the base (e.g., Et₃N, 3.0 mmol). Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol).

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 60 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., diethyl ether).

  • Purification: Filter the mixture through a pad of celite, wash the celite with the organic solvent, and then concentrate the filtrate. The crude product can be purified by column chromatography.

Visualizations

Experimental_Workflow setup Reaction Setup (Substrates, Base) inert Inert Atmosphere (Evacuate/Backfill Ar) setup->inert addition Solvent & Catalyst Addition inert->addition reaction Reaction Execution (Heating & Stirring) addition->reaction monitoring Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue Reaction workup Workup (Quench, Extract) monitoring->workup Reaction Complete purification Purification (Chromatography) workup->purification

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Low_Yield start Low/No Yield check_catalyst Check Catalyst Activity & Loading start->check_catalyst check_reagents Verify Reagent/Solvent Purity check_catalyst->check_reagents sub_catalyst Increase Loading or Use Fresher Catalyst check_catalyst->sub_catalyst check_conditions Optimize Reaction Conditions (T, Base) check_reagents->check_conditions sub_reagents Purify/Degas Reagents & Solvents check_reagents->sub_reagents check_atmosphere Ensure Inert Atmosphere check_conditions->check_atmosphere sub_conditions Screen Temperature & Bases check_conditions->sub_conditions sub_atmosphere Improve Degassing & Purging Technique check_atmosphere->sub_atmosphere Selectivity_Pathway substrate This compound oxidative_addition_I Oxidative Addition (C-I Bond) substrate->oxidative_addition_I More Reactive oxidative_addition_Cl Oxidative Addition (C-Cl Bond) substrate->oxidative_addition_Cl Less Reactive (Harsher Conditions) pd0 Pd(0)Ln pd0->oxidative_addition_I pd0->oxidative_addition_Cl intermediate_I Ar(Cl)-Pd(II)(I)-Ln oxidative_addition_I->intermediate_I intermediate_Cl Ar(I)-Pd(II)(Cl)-Ln oxidative_addition_Cl->intermediate_Cl product Selectively Coupled Product intermediate_I->product Transmetalation & Reductive Elimination

Technical Support Center: Synthesis and Purification of 4-Chloro-2-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chloro-2-iodotoluene. The following information is designed to address common challenges and provide detailed protocols for the removal of impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the primary impurities?

A1: The most prevalent method for synthesizing this compound is the Sandmeyer reaction, starting from 4-chloro-2-aminotoluene. This process involves two main steps: diazotization of the amine followed by iodination.

The primary impurities encountered during this synthesis include:

  • Unreacted Starting Material: 4-Chloro-2-aminotoluene.

  • Phenolic Byproduct: 4-Chloro-2-hydroxytoluene, formed from the reaction of the diazonium salt with water.

  • Azo-coupled Byproducts: Colored impurities resulting from the reaction of the diazonium salt with activated aromatic species.

  • Isomeric Impurities: If the starting material, 4-chloro-2-aminotoluene, contains isomers such as 6-chloro-2-aminotoluene, these can be carried through the synthesis.

Q2: How can I monitor the completion of the diazotization reaction?

A2: A simple and effective way to monitor the completion of the diazotization is by using starch-iodide paper. The presence of excess nitrous acid, which is necessary to ensure all the primary amine has reacted, will cause the starch-iodide paper to turn a dark blue/black color. A persistent positive test indicates that the diazotization is complete.

Q3: My Sandmeyer reaction is producing a lot of tar-like material. What is the cause and how can I prevent it?

A3: The formation of dark, tarry byproducts is often a result of the decomposition of the diazonium salt. This is typically caused by the reaction temperature rising above the optimal range of 0-5 °C. To prevent this, it is crucial to maintain strict temperature control throughout the diazotization and the addition of the diazonium salt solution to the iodide source.[1][2] Ensuring efficient stirring can also help to prevent localized overheating.

Q4: I am observing a low yield of the desired this compound. What are the potential reasons?

A4: Low yields in this Sandmeyer reaction can be attributed to several factors:

  • Incomplete Diazotization: Ensure an excess of nitrous acid is present by testing with starch-iodide paper.

  • Premature Decomposition of the Diazonium Salt: Maintain a low temperature (0-5 °C) during the entire process.

  • Suboptimal pH: The reaction should be kept acidic to prevent premature decomposition and side reactions.[3]

  • Inefficient Iodination: Ensure a sufficient excess of the iodide source (e.g., potassium iodide) is used.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Reaction mixture turns dark brown/black and vigorous gas evolution is observed. Decomposition of the diazonium salt due to elevated temperature.Immediately cool the reaction mixture in an ice-salt bath. Ensure the temperature is maintained between 0-5 °C for all subsequent steps.
A significant amount of starting material (4-chloro-2-aminotoluene) is recovered after workup. Incomplete diazotization.Use a slight excess of sodium nitrite. Before proceeding with the iodination step, confirm the presence of excess nitrous acid using starch-iodide paper.
The crude product is a dark oil and difficult to handle. Presence of azo-coupled byproducts and other polymeric materials.Maintain a strongly acidic environment during diazotization. Ensure slow, controlled addition of the diazonium salt solution to the iodide solution with vigorous stirring.
A significant amount of a water-soluble, acidic impurity is detected. Formation of 4-chloro-2-hydroxytoluene.During the workup, wash the organic layer with a basic solution (e.g., 1M NaOH) to extract the phenolic byproduct as its water-soluble salt.
The final product is contaminated with the starting amine. Incomplete reaction or inefficient purification.During the workup, wash the organic layer with an acidic solution (e.g., 1M HCl) to convert the amine into its water-soluble hydrochloride salt.
Emulsion formation during extractive workup. High concentration of salts or polar byproducts.Add a small amount of brine to the aqueous layer to help break the emulsion. If the emulsion persists, filtration through a pad of celite may be necessary.

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

This protocol outlines the diazotization of 4-chloro-2-aminotoluene followed by iodination.

Materials:

  • 4-Chloro-2-aminotoluene

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Dichloromethane (or other suitable extraction solvent)

  • 1M Sodium Hydroxide (NaOH) solution

  • 1M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Starch-iodide paper

Procedure:

  • Diazotization:

    • In a flask equipped with a stirrer and a thermometer, dissolve 4-chloro-2-aminotoluene in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

    • Confirm the presence of excess nitrous acid with starch-iodide paper.

  • Iodination:

    • In a separate flask, dissolve potassium iodide in water and cool the solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the vigorously stirred potassium iodide solution. Control the addition rate to manage the evolution of nitrogen gas.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Extract the reaction mixture with dichloromethane.

    • Wash the organic layer sequentially with 1M HCl, water, 1M NaOH, water, saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Methods
Method Description Typical Purity Achieved Advantages Disadvantages
Extractive Workup Washing the organic solution of the crude product with acidic and basic solutions to remove amine and phenol impurities, respectively.70-85%Simple, removes major polar impurities.May not remove all byproducts, potential for emulsion formation.
Fractional Vacuum Distillation Distillation of the crude product under reduced pressure to separate components based on their boiling points.>95%Effective for removing non-volatile impurities and some isomeric byproducts.Requires specialized equipment, potential for thermal decomposition of the product if not carefully controlled.
Flash Column Chromatography Separation of the crude product on a silica gel column using an appropriate eluent system.>98%High purity can be achieved, effective for separating closely related compounds.Can be time-consuming and requires larger volumes of solvent.

Data Presentation

Table 1: Typical Impurity Profile Before and After Purification

Compound Typical % in Crude Product % After Extractive Workup % After Distillation % After Chromatography
This compound 65-75%80-90%>97%>99%
4-Chloro-2-aminotoluene 5-10%<1%<0.5%<0.1%
4-Chloro-2-hydroxytoluene 10-15%<1%<0.5%<0.1%
Azo-coupled byproducts 5-10%5-10%<1%<0.1%
Other unidentified <5%<5%<1%<0.5%

Note: These values are illustrative and can vary depending on the specific reaction conditions and the efficiency of the purification steps.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_impurities Potential Impurities Start 4-Chloro-2-aminotoluene Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Start->Diazotization Diazonium_Salt Aryl Diazonium Salt Diazotization->Diazonium_Salt Amine Unreacted Amine Diazotization->Amine Incomplete Reaction Iodination Iodination (KI) Diazonium_Salt->Iodination Phenol Phenol Byproduct Diazonium_Salt->Phenol H2O, >5 °C Azo Azo-coupled Byproducts Diazonium_Salt->Azo Coupling Crude_Product Crude this compound Iodination->Crude_Product Workup Extractive Workup (Acid/Base Washes) Crude_Product->Workup Drying Drying (MgSO4) Workup->Drying Concentration Solvent Removal Drying->Concentration Purified_Product Purified this compound Concentration->Purified_Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_diagnosis Diagnosis cluster_solution Solution Problem Low Yield or High Impurity Check_Temp Temperature > 5 °C? Problem->Check_Temp Check_Diazotization Starch-Iodide Test Negative? Problem->Check_Diazotization Check_Workup Impurities in Final Product? Problem->Check_Workup Control_Temp Improve Cooling (Ice-Salt Bath) Check_Temp->Control_Temp Yes Add_Nitrite Add More NaNO2 Check_Diazotization->Add_Nitrite Yes Optimize_Workup Perform Acid/Base Washes Check_Workup->Optimize_Workup Amine/Phenol Present Further_Purification Consider Distillation or Chromatography Optimize_Workup->Further_Purification

Caption: Troubleshooting logic for the synthesis of this compound.

References

Preventing dehalogenation of 4-Chloro-2-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chloro-2-iodotoluene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing undesired dehalogenation during synthetic reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with this compound?

A1: Dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule and its replacement by a hydrogen atom. For this compound, this typically results in the formation of 4-chlorotoluene (from de-iodination) or toluene (from complete dehalogenation). This is a significant issue as it leads to the formation of byproducts, reduces the yield of the desired product, and complicates purification processes.[1] The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making the iodine atom much more susceptible to removal in various reactions.

Q2: Which common reactions are prone to causing dehalogenation of this compound?

A2: Dehalogenation of this compound is most frequently observed in transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings.[1][2] It can also be a significant side reaction during the formation of organometallic reagents, for instance, in Grignard reagent formation or lithiation reactions, especially if reaction conditions are not carefully controlled.

Q3: What is the primary mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?

A3: In palladium-catalyzed reactions, the most accepted mechanism for dehalogenation involves the formation of a palladium-hydride (Pd-H) species. This species can be generated from various sources, including bases, solvents (like alcohols), or trace amounts of water. The Pd-H species can then participate in the catalytic cycle, leading to reductive elimination that yields the dehalogenated arene (Ar-H) instead of the desired cross-coupled product (Ar-Ar').[1]

Q4: Between the chlorine and iodine atoms on this compound, which is more likely to be removed?

A4: The iodine atom is significantly more susceptible to removal. The reactivity of halogens in many reactions, including oxidative addition in cross-coupling cycles and subsequent dehalogenation, generally follows the trend: I > Br > Cl.[1] Therefore, the primary dehalogenation byproduct you will likely encounter is 4-chlorotoluene.

Troubleshooting Guide: Preventing Dehalogenation

This guide provides solutions to common issues encountered during reactions with this compound.

Issue 1: Significant formation of 4-chlorotoluene during Suzuki-Miyaura Coupling.

This is a common problem indicating premature de-iodination. The following table summarizes potential causes and solutions.

Potential Cause Recommended Solution Rationale
Base is too strong or reactive Switch to a milder base such as K₃PO₄, K₂CO₃, or Cs₂CO₃. Avoid strong alkoxide bases if possible.Strong bases can promote the formation of Pd-H species, which are key intermediates in the dehalogenation pathway.[1]
Solvent Choice Use aprotic solvents like toluene, dioxane, or THF. Avoid protic solvents like alcohols or minimize their concentration.Protic solvents can be a source of hydrides for the formation of Pd-H species. Toluene is often reported to yield less dehalogenation than dioxane or DMF.[2]
Catalyst/Ligand System Use a more active and/or bulkier phosphine ligand (e.g., SPhos, XPhos, dppf). Consider using a pre-catalyst that readily forms the active Pd(0) species.Bulky, electron-rich ligands can accelerate the rate of reductive elimination of the desired product, outcompeting the dehalogenation pathway.[2]
Water Content Ensure anhydrous conditions if the protocol requires it. If using an aqueous system, optimize the water ratio.While some water is often necessary for Suzuki couplings, excess water can contribute to the formation of Pd-H species.[1]
Reaction Temperature/Time Run the reaction at the lowest effective temperature. Monitor the reaction closely and stop it upon completion to avoid prolonged heating that can lead to byproduct formation.Higher temperatures can sometimes favor side reactions, including dehalogenation.
Issue 2: Low yield of Grignard reagent (2-chloro-5-methylphenylmagnesium iodide) and formation of 4-chlorotoluene.

This suggests that the Grignard reagent is either not forming efficiently or is being quenched, leading to the dehalogenated product.

Potential Cause Recommended Solution Rationale
Presence of Moisture or Protic Impurities Flame-dry all glassware under vacuum and cool under an inert atmosphere (Argon or Nitrogen). Use anhydrous solvents (e.g., dry THF or diethyl ether).Grignard reagents are extremely strong bases and will be rapidly quenched by any protic source, including water, alcohols, or even acidic protons on other molecules, resulting in the formation of the corresponding alkane (in this case, 4-chlorotoluene).[3][4]
Inactive Magnesium Surface Activate the magnesium turnings before adding the aryl halide. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere.The surface of magnesium metal is often coated with a passivating layer of magnesium oxide. Activation exposes a fresh metal surface necessary to initiate the reaction.[3][5]
Slow Initiation Add a small portion of the this compound first and wait for the reaction to initiate (indicated by gentle refluxing or a color change) before adding the remainder slowly.This ensures the reaction starts properly and avoids the buildup of unreacted aryl halide, which could participate in side reactions.
Wurtz-type Homocoupling Maintain a dilute concentration of the aryl halide by adding it dropwise to the magnesium suspension.A high local concentration of the aryl halide can lead to homocoupling, a major side reaction.[3]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol details a method for coupling this compound with an arylboronic acid, optimized to suppress de-iodination.

Materials:

  • This compound

  • Arylboronic acid

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Water (degassed)

  • Schlenk flask or reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • In a separate vial, prepare the catalyst mixture by adding Pd₂(dba)₃ (0.015 mmol) and SPhos (0.033 mmol).

  • Add the catalyst mixture to the Schlenk flask.

  • Add anhydrous toluene (5 mL) and degassed water (0.5 mL) to the flask.

  • Degas the reaction mixture by bubbling an inert gas through the solution for 15 minutes or by subjecting it to three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visual Guides

The following diagrams illustrate key concepts and workflows for troubleshooting dehalogenation.

G cluster_main Reaction Pathways for this compound start This compound + Coupling Partner catalyst Pd(0) Catalyst start->catalyst Reaction Conditions desired_product Desired Cross-Coupled Product catalyst->desired_product Desired Pathway (e.g., Suzuki Coupling) dehalogenated_product 4-Chlorotoluene (De-iodinated Byproduct) catalyst->dehalogenated_product Undesired Pathway (Dehalogenation)

Caption: Desired vs. Undesired reaction pathways.

G cluster_coupling Cross-Coupling Reaction cluster_grignard Grignard Formation start Dehalogenation Observed? check_base Is the base too strong (e.g., NaOtBu)? start->check_base Yes (Cross-Coupling) check_conditions Are conditions strictly anhydrous? start->check_conditions Yes (Grignard) change_base Switch to milder base (K3PO4, Cs2CO3) check_base->change_base Yes check_solvent Is solvent protic or known to promote issue (e.g., DMF)? check_base->check_solvent No end_node Monitor & Re-evaluate change_base->end_node change_solvent Use aprotic solvent (Toluene, Dioxane) check_solvent->change_solvent Yes check_ligand Is ligand appropriate? check_solvent->check_ligand No change_solvent->end_node change_ligand Use bulky, electron-rich ligand (e.g., SPhos) check_ligand->change_ligand No check_ligand->end_node Yes change_ligand->end_node dry_system Flame-dry glassware, use anhydrous solvent check_conditions->dry_system No check_mg Is Mg surface activated? check_conditions->check_mg Yes dry_system->end_node activate_mg Use I2 or 1,2-dibromoethane check_mg->activate_mg No check_mg->end_node Yes activate_mg->end_node

Caption: Troubleshooting workflow for dehalogenation.

G pd0 Pd(0)L2 oa Oxidative Addition Ar-Pd(II)-I(L2) pd0->oa Ar-I tm Transmetalation Ar-Pd(II)-R(L2) oa->tm R-B(OH)2 pdh L2Pd(H)-I oa->pdh Side Reaction re Reductive Elimination tm->re re->pd0 product Ar-R (Product) re->product pdh_source Hydride Source (Base, Solvent, H2O) pdh_source->pdh re_deh Reductive Elimination of Ar-H pdh->re_deh re_deh->pd0 byproduct Ar-H (Byproduct) re_deh->byproduct

Caption: Simplified catalytic cycle showing dehalogenation.

References

Troubleshooting guide for reactions involving 4-Chloro-2-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide comprehensive troubleshooting assistance and frequently asked questions (FAQs) for chemical reactions involving 4-Chloro-2-iodotoluene.

This resource offers detailed guidance in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the key reactive feature of this compound in cross-coupling reactions?

A1: The primary characteristic of this compound in palladium-catalyzed cross-coupling reactions is its chemoselectivity. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This allows for selective functionalization at the 2-position (where iodine is located) while leaving the 4-position (with chlorine) intact for subsequent transformations. The general reactivity trend for halogens in oxidative addition to a palladium(0) catalyst is I > Br > OTf >> Cl.[1]

Q2: Can I perform a reaction at the chloro position?

A2: Yes, it is possible to react at the chloro position, but it requires more forcing reaction conditions. Typically, after a selective reaction at the iodo- position, a second, more vigorous reaction can be carried out to functionalize the chloro- position. This often involves using more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands), higher temperatures, and sometimes stronger bases.

Q3: How should I store this compound?

A3: this compound should be stored in a cool, dark place in a tightly sealed container. It is a liquid at room temperature and should be kept away from light and moisture to prevent potential degradation.[1]

Troubleshooting Guides

This section is divided by reaction type to provide targeted troubleshooting for common issues.

Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low or no yield. What are the common causes?

A1: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low/No Yield in Suzuki Coupling

Suzuki_Troubleshooting_Low_Yield cluster_solutions Potential Solutions start Low or No Yield reagent_quality Check Reagent Quality - Boronic acid/ester fresh? - Solvent anhydrous & degassed? - Base purity? start->reagent_quality reaction_setup Verify Reaction Setup - Inert atmosphere maintained? - Proper temperature control? - Adequate stirring? start->reaction_setup catalyst_issue Investigate Catalyst System - Catalyst/ligand fresh? - Appropriate catalyst/ligand for C-I bond activation? - Correct catalyst loading? start->catalyst_issue reagent_sol Use fresh, high-purity reagents. Ensure solvent is anhydrous and thoroughly degassed. reagent_quality->reagent_sol setup_sol Ensure a leak-free system under positive inert gas pressure. Calibrate heating source. reaction_setup->setup_sol protodeboronation Suspect Protodeboronation - Using a milder base (e.g., K₃PO₄, Cs₂CO₃)? - Anhydrous conditions? catalyst_issue->protodeboronation catalyst_sol Use fresh catalyst and ligand. For C-I, Pd(PPh₃)₄ or PdCl₂(dppf) are often sufficient. Optimize catalyst loading (typically 1-5 mol%). catalyst_issue->catalyst_sol protodeboronation_sol Switch to a milder base. Use rigorously dried reagents and solvent. protodeboronation->protodeboronation_sol

Caption: Troubleshooting logic for low or no yield in Suzuki-Miyaura coupling.

Q2: I am observing significant amounts of a side product where the iodine atom is replaced by hydrogen. What is happening and how can I prevent it?

A2: This side product results from protodeboronation of the boronic acid or ester, a common side reaction in Suzuki couplings. The boronic acid/ester is replaced by a hydrogen atom before it can transmetalate to the palladium catalyst. This is often promoted by the presence of water and strong bases.

Strategies to Minimize Protodeboronation:

  • Use a Milder Base: Strong bases can accelerate protodeboronation. Consider using milder bases such as K₃PO₄, Cs₂CO₃, or KF.

  • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly opened anhydrous solvents and dry your base if necessary.

  • Boronic Ester Derivatives: Boronic acid pinacol esters (Bpin) are generally more stable towards protodeboronation than their corresponding boronic acids.

Q3: I see some starting material and the desired product, but also a significant amount of a biaryl product derived from the boronic acid coupling with itself (homocoupling). How can I reduce this?

A3: Homocoupling of the boronic acid can occur, especially at higher temperatures or if the oxidative addition of the aryl halide is slow.

Mitigation Strategies for Boronic Acid Homocoupling:

  • Optimize Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.

  • Catalyst and Ligand Choice: Ensure your catalyst system is active enough for the oxidative addition step. For the C-I bond of this compound, standard catalysts are usually sufficient.

ParameterRecommended Condition for Selective Suzuki Coupling at C-I
Catalyst Pd(PPh₃)₄ (2-5 mol%), PdCl₂(dppf) (2-5 mol%)
Ligand PPh₃, dppf (often part of the pre-catalyst)
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents)
Solvent Toluene/H₂O, Dioxane/H₂O, DMF
Temperature 80-110 °C
Yield (Representative) 85-98% (dependent on boronic acid)

Note: Yields are representative and highly dependent on the specific boronic acid partner and reaction optimization.[1]

Sonogashira Coupling

Q1: My Sonogashira coupling of this compound is not working, and I am recovering my starting material.

A1: Failure of a Sonogashira reaction can often be attributed to catalyst deactivation or issues with the reagents.

Troubleshooting Workflow for Failed Sonogashira Coupling

Sonogashira_Troubleshooting_Failure cluster_solutions Potential Solutions start No Reaction (Starting Material Recovered) catalyst_check Check Catalyst System - Pd catalyst fresh? - Cu(I) co-catalyst active? - Ligand (if used) not oxidized? start->catalyst_check atmosphere_check Verify Inert Atmosphere - Degassing procedure adequate? (Freeze-pump-thaw is best) - System sealed from oxygen? start->atmosphere_check reagent_check Inspect Reagents - Amine base dry and pure? - Alkyne quality? start->reagent_check catalyst_sol Use fresh Pd catalyst and Cu(I) source. CuI should be off-white/light tan, not green/blue. catalyst_check->catalyst_sol atmosphere_sol Thoroughly degas solvents and reaction mixture. Maintain a positive pressure of inert gas. atmosphere_check->atmosphere_sol reagent_sol Use a freshly opened or distilled amine base. Ensure purity of the terminal alkyne. reagent_check->reagent_sol

Caption: Troubleshooting logic for a failed Sonogashira coupling reaction.

Q2: I am getting a good amount of the alkyne homocoupling product (Glaser coupling). How can I suppress this side reaction?

A2: Alkyne homocoupling is a common side reaction in Sonogashira couplings, promoted by the copper co-catalyst and the presence of oxygen.

Methods to Reduce Alkyne Homocoupling:

  • Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling. Ensure your reaction setup is scrupulously free of air. Thoroughly degassing all reagents and the reaction vessel is critical.[2]

  • Copper-Free Conditions: If homocoupling remains a problem, consider a copper-free Sonogashira protocol. These reactions often require a higher catalyst loading or specific ligands but can eliminate the homocoupling issue.[2][3]

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly via a syringe pump can keep its concentration low, disfavoring the bimolecular homocoupling reaction.[2]

  • Optimize Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help minimize side reactions. For the reactive C-I bond, room temperature is often sufficient.[4]

ParameterRecommended Condition for Selective Sonogashira at C-I
Pd Catalyst PdCl₂(PPh₃)₂ (1-3 mol%), Pd(PPh₃)₄ (1-3 mol%)
Cu Co-catalyst CuI (1-5 mol%)
Base Et₃N, DIPEA (as solvent or co-solvent)
Solvent THF, DMF, Toluene
Temperature Room Temperature to 60 °C
Yield (Representative) 70-95% (dependent on alkyne)

Note: Yields are representative. Copper-free protocols may require different catalysts and ligands.[4][5]

Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination is giving low conversion. How can I improve the yield?

A1: Incomplete conversion in Buchwald-Hartwig aminations is often related to the catalyst system, base, or reaction conditions.

Key Areas for Optimization:

  • Catalyst/Ligand System: The choice of ligand is critical. For aryl iodides, a range of phosphine ligands can be effective. If using a Pd(II) precatalyst, ensure it is effectively reduced to the active Pd(0) species.[6]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common, but can be incompatible with base-sensitive functional groups. Other bases like LHMDS or Cs₂CO₃ can be used. The base must be anhydrous.[7]

  • Inert Atmosphere: The Pd(0) catalyst and many phosphine ligands are oxygen-sensitive. Maintaining a strict inert atmosphere is crucial.[6]

Q2: I am observing a side product where the iodine atom is replaced by hydrogen (hydrodehalogenation). What causes this?

A2: Hydrodehalogenation can occur as a side reaction in Buchwald-Hartwig amination. It can arise from β-hydride elimination from the palladium-amido intermediate, followed by reductive elimination.[8]

Strategies to Minimize Hydrodehalogenation:

  • Ligand Choice: Bulky, electron-rich ligands can favor the desired reductive elimination over β-hydride elimination.

  • Amine Structure: This side reaction is more common with amines that have β-hydrogens.

  • Reaction Conditions: Careful optimization of temperature and reaction time can sometimes minimize this side product.

ParameterRecommended Condition for Selective Amination at C-I
Pd Source Pd₂(dba)₃ (1-2 mol%), Pd(OAc)₂ (1-2 mol%)
Ligand XPhos, SPhos, RuPhos, BINAP (1.2-2.4 mol%)
Base NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃ (1.5-2.0 equivalents)
Solvent Toluene, Dioxane, THF
Temperature 80-110 °C
Yield (Representative) 75-95% (dependent on amine)

Note: Yields are representative and highly dependent on the amine coupling partner and the specific ligand used.[6][9][10]

Grignard Reagent Formation

Q1: I am having trouble initiating the Grignard reagent formation from this compound.

A1: Grignard reagent formation can sometimes be difficult to initiate due to a passivating oxide layer on the magnesium surface. The reaction should selectively occur at the more reactive C-I bond.

Initiation Techniques:

  • Magnesium Activation: Use fresh magnesium turnings. If they appear dull, they can be activated by crushing them in a dry mortar and pestle (under an inert atmosphere if possible) or by adding a small crystal of iodine, which etches the surface.[11]

  • Dryness is Critical: Grignard reagents are highly sensitive to moisture. All glassware must be rigorously flame-dried or oven-dried, and all solvents must be anhydrous. The reaction must be performed under a strict inert atmosphere (e.g., argon or nitrogen).[5][12]

  • Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents as they help to stabilize the Grignard reagent.[12]

Q2: My Grignard reaction is giving a low yield of the desired product after reacting with an electrophile, and I suspect a side reaction during its formation.

A2: A common side reaction during the formation of Grignard reagents is Wurtz coupling , where the newly formed Grignard reagent reacts with another molecule of the starting aryl halide.[13]

Minimizing Wurtz Coupling:

  • Slow Addition: Add the this compound solution slowly to the suspension of magnesium turnings. This keeps the concentration of the aryl iodide low, minimizing its reaction with the Grignard reagent.

  • Temperature Control: The reaction is exothermic. Maintain a gentle reflux, but avoid excessive heating which can promote side reactions.

Experimental Protocols

General Protocol for Selective Suzuki-Miyaura Coupling at the C-I Position

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • Toluene and Water (4:1 v/v)

  • Schlenk flask and inert atmosphere setup

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.

  • Add the degassed toluene/water solvent mixture via cannula.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow A 1. Add Solids to Flame-Dried Flask (Aryl Halide, Boronic Acid, Base) B 2. Establish Inert Atmosphere (Evacuate/Backfill Ar) A->B C 3. Add Catalyst (e.g., Pd(PPh₃)₄) B->C D 4. Add Degassed Solvent C->D E 5. Heat and Stir (e.g., 90 °C) D->E F 6. Monitor Reaction (TLC / LC-MS) E->F G 7. Workup (Extraction & Drying) F->G H 8. Purification (Column Chromatography) G->H

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Improving regioselectivity in reactions with 4-Chloro-2-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-chloro-2-iodotoluene. Our aim is to help you improve regioselectivity and overcome common challenges in your synthetic reactions.

Frequently Asked Questions (FAQs)

Q1: We are observing poor regioselectivity in our Suzuki-Miyaura cross-coupling reaction with this compound. How can we favor substitution at the iodo- position?

A1: Achieving high regioselectivity for C-C bond formation at the C-I position over the C-Cl position is a common challenge due to the significant difference in bond dissociation energies and reactivity. To favor substitution at the iodine, consider the following strategies:

  • Choice of Catalyst and Ligand: Palladium catalysts are generally effective. Using bulky, electron-rich phosphine ligands can enhance the oxidative addition rate at the C-I bond while minimizing reactivity at the C-Cl bond.

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity, as the activation energy for C-Cl bond cleavage is typically higher than for C-I bond cleavage.

  • Choice of Base: A milder base may be necessary to prevent unwanted side reactions or catalyst deactivation, which can affect selectivity.

Q2: During a Grignard formation or lithium-halogen exchange, we are seeing a mixture of products resulting from reaction at both the chloro and iodo positions. How can we selectively activate the C-I bond?

A2: Selective metal-halogen exchange at the C-I bond is achievable under carefully controlled conditions.

  • For Lithium-Halogen Exchange: Using n-butyllithium or i-propyllithium at very low temperatures (e.g., -78 °C to -100 °C) is crucial. The C-I bond is significantly more reactive under these conditions.

  • For Grignard Formation: While selective Grignard formation can be challenging, using highly activated magnesium (e.g., Rieke magnesium) at low temperatures may favor the formation of the Grignard reagent at the more reactive iodo position.

Q3: We are attempting a Sonogashira coupling and experiencing low yields and catalyst decomposition. What are the likely causes?

A3: Low yields and catalyst issues in Sonogashira couplings with this compound often stem from a few key factors:

  • Oxygen Sensitivity: The reaction is highly sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling) and deactivation of the palladium catalyst. Ensure all reagents and solvents are thoroughly deoxygenated and the reaction is run under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Copper Co-catalyst: The presence of a copper(I) co-catalyst is critical. Ensure you are using a reliable source of CuI.

  • Base: The choice of base is important. An amine base like triethylamine or diisopropylethylamine is typically used to scavenge the HI produced during the reaction.

Troubleshooting Guides

Issue: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

This guide provides a systematic approach to troubleshooting poor regioselectivity in reactions like Suzuki, Stille, or Heck couplings where the desired outcome is selective reaction at the C-I bond of this compound.

Troubleshooting Workflow

G start Poor Regioselectivity Observed catalyst Step 1: Evaluate Catalyst System start->catalyst ligand Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) catalyst->ligand pd_source Consider Pd(0) vs Pd(II) Pre-catalyst catalyst->pd_source conditions Step 2: Optimize Reaction Conditions ligand->conditions pd_source->conditions temp Lower Reaction Temperature (e.g., from 100°C to 60-80°C) conditions->temp base Screen Weaker Bases (e.g., K2CO3, CsF) conditions->base solvent Evaluate Solvent Polarity conditions->solvent outcome Regioselectivity Improved? temp->outcome base->outcome solvent->outcome success Successful Optimization outcome->success  Yes failure Further Investigation Needed outcome->failure  No

Caption: Troubleshooting workflow for poor regioselectivity.

Issue: Incomplete Conversion or Side Reactions in Metal-Halogen Exchange

This guide addresses issues encountered during lithium-halogen exchange or Grignard formation with this compound.

Logical Relationship Diagram

G sub This compound reagents Reagents n-BuLi Mg conditions Conditions Temperature Reaction Time products Observed Products Desired Aryllithium/Grignard Mixture of Products Unreacted Starting Material sub:e->products:w Reacts under troubleshooting Troubleshooting Steps Lower Temperature (-78 to -100°C) Slow Reagent Addition Check Reagent Quality Use Rieke Mg for Grignard products:mix->troubleshooting:w If mixture products:unreacted->troubleshooting:w If unreacted G start Start: Assemble Glassware (Oven-dried) reagents Add Reagents: - this compound (1.0 eq) - Arylboronic Acid (1.2 eq) - Pd(PPh3)4 (0.05 eq) - K2CO3 (2.0 eq) start->reagents solvent Add Degassed Solvent (e.g., Toluene/H2O) reagents->solvent inert Purge with Inert Gas (Argon or Nitrogen) solvent->inert heat Heat Reaction Mixture (e.g., 80°C) inert->heat monitor Monitor by TLC or GC-MS heat->monitor workup Aqueous Workup monitor->workup extract Extract with Organic Solvent workup->extract purify Purify by Column Chromatography extract->purify end End: Characterize Product purify->end

Technical Support Center: Work-up Procedures for 4-Chloro-2-iodotoluene Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in coupling reactions with 4-chloro-2-iodotoluene. The information is tailored to address specific issues that may be encountered during the work-up and purification of products from Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions.

Troubleshooting Guides

This section is designed to help you navigate common challenges during the work-up of your coupling reactions involving this compound.

Problem: Low or No Product Yield After Work-up

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reaction Before initiating the work-up, ensure the reaction has gone to completion by using a suitable monitoring technique like TLC or LC-MS. If the reaction is stalled, consider extending the reaction time, increasing the temperature, or adding more catalyst.
Product Loss During Extraction - Ensure the pH of the aqueous layer is optimized for your product's solubility. Acidic or basic washes can lead to the loss of product if it has ionizable functional groups. - Perform multiple extractions with a smaller volume of organic solvent for better efficiency. - If emulsions form, try adding brine or a small amount of a different organic solvent to break them.
Product Degradation Some coupling products can be sensitive to acidic or basic conditions. Use mild work-up conditions if your product is unstable. Consider a simple filtration through a pad of Celite or silica gel to remove the catalyst, followed by solvent evaporation, before attempting more rigorous purification.
Catalyst Deactivation The presence of oxygen can lead to catalyst decomposition and the formation of palladium black.[1] Ensure your reaction is performed under an inert atmosphere (argon or nitrogen).[1]
Problem: Presence of Impurities in the Final Product

Common Impurities and Removal Strategies:

ImpurityIdentificationRemoval Strategy
Homocoupling Product This byproduct arises from the coupling of two molecules of the starting boronic acid (in Suzuki coupling) or alkyne (in Sonogashira coupling). It can be identified by its molecular weight in mass spectrometry.These byproducts can often be separated from the desired product by column chromatography on silica gel.[2][3]
Unreacted Starting Materials Compare the NMR or LC-MS of your purified product with the starting materials.If the starting materials have significantly different polarities from your product, they can be removed by column chromatography. A pre-purification acid or base wash may also be effective if the starting material has a suitable functional group.
Palladium Catalyst Residues The presence of palladium can be detected by ICP-MS or by the appearance of a black precipitate (palladium black) in your product.- Filtration: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite or silica gel.[4][5][6][7] This is a simple and effective first step to remove a significant portion of the catalyst. - Scavengers: For challenging cases, specialized palladium scavengers with thiol or isocyanide functional groups can be used to achieve very low levels of palladium contamination.[5] - Activated Carbon: Treatment with activated carbon can also help in removing residual palladium.
Ligand-Related Byproducts Oxidized or degraded phosphine ligands can be present as impurities.These are often polar and can be removed by silica gel chromatography.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for the extraction of my this compound coupling product?

A1: The choice of extraction solvent depends on the polarity of your product. A good starting point is a water-immiscible solvent in which your product is highly soluble, such as ethyl acetate, dichloromethane, or diethyl ether. It is advisable to check the solubility of your product in a small scale test before performing the full extraction.

Q2: I have a persistent emulsion during my aqueous work-up. What should I do?

A2: Emulsions are common in biphasic mixtures. To break an emulsion, you can try the following:

  • Add a saturated solution of sodium chloride (brine).

  • Add a small amount of a different organic solvent.

  • Filter the entire mixture through a pad of Celite.

  • Allow the mixture to stand for an extended period without agitation.

Q3: My product seems to be soluble in both the organic and aqueous layers. How can I improve my extraction efficiency?

A3: If your product has significant solubility in the aqueous layer, you can try to "salt out" the product by adding a large amount of a salt like sodium chloride to the aqueous phase. This will decrease the polarity of the aqueous layer and drive your product into the organic phase. Performing multiple extractions with fresh organic solvent will also improve the recovery of your product.

Q4: What is the black precipitate that sometimes forms during the reaction or work-up?

A4: The black precipitate is often palladium black, which is formed from the decomposition of the palladium catalyst.[1] Its formation can indicate that the catalyst is no longer active. It is crucial to remove palladium black from your product, which can usually be achieved by filtering the reaction mixture through Celite.[4][5][6][7]

Q5: Can I perform a Suzuki, Sonogashira, or Buchwald-Hartwig reaction on this compound selectively at the iodine position?

A5: Yes, due to the higher reactivity of the C-I bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions, it is generally possible to achieve selective coupling at the 2-position (the iodo-substituted position).[8] Careful control of reaction conditions (e.g., temperature, reaction time, and catalyst choice) is essential to maximize selectivity and minimize side reactions at the chloro position.

Experimental Protocols

The following are general work-up procedures for common coupling reactions of this compound. These should be considered as starting points and may require optimization for your specific reaction.

General Suzuki-Miyaura Coupling Work-up Procedure

This protocol is based on the coupling of an aryl halide with a boronic acid.[9]

  • Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Solvent Removal: If the reaction was performed in a water-miscible solvent like dioxane or THF, remove the solvent under reduced pressure.

  • Extraction:

    • Add water to the residue and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.

General Sonogashira Coupling Work-up Procedure

This protocol is based on the coupling of an aryl halide with a terminal alkyne.[10]

  • Catalyst Removal: After cooling the reaction to room temperature, dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a short plug of Celite to remove the palladium and copper catalysts.[7] Wash the Celite pad with the same solvent.

  • Solvent Evaporation: Combine the filtrates and remove the solvent under reduced pressure.

  • Aqueous Work-up:

    • Dissolve the residue in an organic solvent and wash with water or a dilute aqueous solution of ammonium chloride to remove the amine base.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Concentration and Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography on silica gel (a common eluent system is a mixture of hexanes and ethyl acetate).

General Buchwald-Hartwig Amination Work-up Procedure

This protocol is for the coupling of an aryl halide with an amine.[11]

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable solvent like toluene or ethyl acetate and filter through a pad of Celite to remove insoluble salts and the palladium catalyst.

  • Extraction:

    • Transfer the filtrate to a separatory funnel and wash with water and brine.

    • If the product is basic, an acidic wash (e.g., dilute HCl) can be used to extract it into the aqueous layer, followed by basification and re-extraction into an organic solvent. This can be an effective purification step.

  • Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by crystallization.

Data Presentation

The following tables provide representative quantitative data for Suzuki and Sonogashira coupling reactions of compounds structurally similar to this compound. This data can serve as a useful reference for what to expect in your own experiments.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Aryl Halides

Aryl HalideCoupling PartnerCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodotoluenePhenylboronic acidPd(PPh3)4K2CO3Toluene/EtOH/H2O801295[12]
4-ChlorotoluenePhenylboronic acidXPhos Pd G3K3PO4Dioxane/H2O1001892[13][14]
4-Chloro-6-(3-iodophenyl)pyrimidinePhenylboronic acidPd(dppf)Cl2K2CO3Dioxane/H2O1001285[8]

Table 2: Representative Yields for Sonogashira Coupling of Aryl Halides with Phenylacetylene

Aryl HalideCatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodotoluenePd(PPh3)4CuIEt3NTHF65491[10]
1-Chloro-4-iodobenzenePdCl2(PPh3)2-[TBP][4EtOV][TBP][4EtOV]55387[15][16]
4-Chlorotoluene[{Pd(µ-OH)Cl(IPr)}2]-KOHEthanol80198[17]

Visualizations

Experimental Workflow for a Typical Coupling Reaction Work-up

Workup_Workflow reaction Completed Reaction Mixture quench Quench Reaction (e.g., add water) reaction->quench 1. filter_celite Filter through Celite/Silica (Removes Pd catalyst) quench->filter_celite 2. extraction Liquid-Liquid Extraction (Separate product from salts) filter_celite->extraction 3. wash Wash Organic Layer (e.g., with brine) extraction->wash 4. dry Dry Organic Layer (e.g., with Na2SO4) wash->dry 5. concentrate Concentrate (Remove solvent) dry->concentrate 6. purify Purification (e.g., Column Chromatography) concentrate->purify 7. product Pure Product purify->product 8.

Caption: A generalized workflow for the work-up of a palladium-catalyzed coupling reaction.

Troubleshooting Logic for Low Product Yield

Troubleshooting_Yield decision decision action action start Low Product Yield check_completion Reaction Complete? start->check_completion optimize_reaction Optimize Reaction Conditions (Time, Temp, Catalyst) check_completion->optimize_reaction No check_extraction Product in Aqueous Layer? check_completion->check_extraction Yes adjust_ph Adjust pH of Aqueous Layer & Re-extract check_extraction->adjust_ph Yes check_emulsion Emulsion Formed? check_extraction->check_emulsion No adjust_ph->check_emulsion break_emulsion Break Emulsion (Brine, Celite) check_emulsion->break_emulsion Yes purification_issue Purification Successful? check_emulsion->purification_issue No break_emulsion->purification_issue optimize_purification Optimize Purification Method (Solvent, Stationary Phase) purification_issue->optimize_purification No end Improved Yield purification_issue->end Yes

Caption: A decision tree for troubleshooting low product yield during work-up.

References

Technical Support Center: Catalyst Poisoning in 4-Chloro-2-iodotoluene Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering catalyst poisoning during cross-coupling reactions with 4-chloro-2-iodotoluene. The information is presented in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound is sluggish or failing completely. What are the likely causes?

A1: Low conversion or reaction failure in cross-coupling reactions involving this compound can be attributed to several factors, primarily related to catalyst deactivation or poisoning. Given the structure of your substrate, the primary reaction is expected to be a selective cross-coupling at the more reactive carbon-iodine (C-I) bond. The carbon-chlorine (C-Cl) bond is significantly stronger and generally requires more forcing conditions to react.

Common causes for reaction failure include:

  • Catalyst Poisoning: Impurities in reagents or solvents can irreversibly bind to the active palladium catalyst, rendering it inactive.

  • Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to the formation of palladium black.

  • Presence of Water: While some cross-coupling reactions tolerate water, excessive amounts, especially with certain bases, can lead to catalyst decomposition and side reactions.

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. An unsuitable ligand may not adequately protect the catalyst from deactivation pathways.

  • Suboptimal Reaction Conditions: Incorrect temperature, base, or solvent can lead to slow reaction rates or catalyst decomposition.

Q2: What are the most common catalyst poisons I should be aware of?

A2: Palladium catalysts are susceptible to a variety of poisons that can be present as impurities in your starting materials, reagents, or solvents. Key poisons to consider are:

  • Sulfur Compounds: Thiols, sulfides, and other sulfur-containing functional groups are notorious for strongly and often irreversibly binding to palladium, completely deactivating the catalyst even at ppm levels.[1]

  • Nitrogen-Containing Heterocycles: If your coupling partner contains certain nitrogen heterocycles, they can coordinate to the palladium center and inhibit catalysis.

  • Cyanide: Cyanide ions can form stable, inactive palladium-cyanide complexes.[2]

  • Halides (in excess): While halides are part of the substrate, a high concentration of halide anions in the reaction mixture can sometimes form stable, less reactive palladium-halide complexes.

  • Phosphines (in excess or impure): While phosphine ligands are essential, using a large excess or impure ligands can sometimes lead to the formation of inactive catalyst species.

Q3: I am observing the formation of palladium black in my reaction. What does this indicate?

A3: The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst decomposition.[3] It signifies the agglomeration of palladium atoms into an inactive, bulk metallic state. This is often caused by:

  • Exposure to Oxygen: Rigorous degassing of solvents and maintaining an inert atmosphere (argon or nitrogen) throughout the experiment is crucial to prevent this.[4]

  • High Temperatures: Excessive heat can accelerate catalyst decomposition.

  • Inadequate Ligand Protection: The ligand may not be effectively stabilizing the palladium nanoparticles, leading to their aggregation.

  • Presence of Impurities: Certain impurities can strip the ligands from the palladium center, causing it to precipitate.

Q4: Can I perform a second cross-coupling at the chloro position?

A4: While selective coupling at the iodo position is the expected outcome under standard conditions, achieving a second coupling at the less reactive chloro position is possible but challenging. It typically requires a more active catalyst system, bulkier and more electron-rich ligands, stronger bases, and higher reaction temperatures. However, be aware that these more forcing conditions can also lead to a higher likelihood of catalyst deactivation and the formation of side products.

Troubleshooting Guides

Issue 1: Low to No Product Yield

This is the most common problem and can be addressed by systematically evaluating the following:

Troubleshooting Workflow

Caption: Troubleshooting workflow for low product yield.

Detailed Steps:

  • Verify Reagent and Solvent Purity:

    • Action: Use freshly purchased, high-purity reagents and anhydrous, degassed solvents. If impurities are suspected in the this compound, consider purification by recrystallization or column chromatography.

    • Rationale: Impurities, particularly sulfur-containing compounds, are potent catalyst poisons.[1] Water and oxygen can also deactivate the catalyst.[4]

  • Ensure a Rigorously Inert Atmosphere:

    • Action: Degas all solvents and the reaction mixture thoroughly using methods like freeze-pump-thaw or by bubbling with an inert gas for an extended period. Maintain a positive pressure of argon or nitrogen throughout the reaction setup and duration.

    • Rationale: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, leading to the formation of inactive palladium black.[4]

  • Evaluate the Catalyst and Ligand System:

    • Action: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more robust system. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, often in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂, are known to be effective for challenging substrates and can protect the catalyst from deactivation.

    • Rationale: These advanced ligands promote the desired catalytic cycle and sterically shield the palladium center from potential poisons.

  • Optimize Reaction Conditions:

    • Action: Systematically screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), solvents (e.g., dioxane, toluene, DMF), and reaction temperatures.

    • Rationale: The choice of base and solvent can significantly impact the reaction rate and catalyst stability. A temperature that is too high can lead to catalyst decomposition, while one that is too low may result in a sluggish reaction.

Issue 2: Observation of Dehalogenation Side Products

Dehalogenation, the replacement of a halogen with a hydrogen atom, can be a significant side reaction, especially under forcing conditions.

Logical Relationship for Dehalogenation

Dehalogenation Dehalogenation Dehalogenation Observed (Replacement of I or Cl with H) HarshConditions Potential Causes High Temperature Strong Base Hydrogen Source (e.g., solvent, amine) Dehalogenation->HarshConditions is caused by Solutions Solutions Lower Reaction Temperature Use a Milder Base (e.g., K₂CO₃) Screen Different Solvents HarshConditions->Solutions can be addressed by

Caption: Factors contributing to and solutions for dehalogenation.

Troubleshooting Steps:

  • Lower the Reaction Temperature: High temperatures can promote hydrodehalogenation. Try running the reaction at a lower temperature for a longer duration.

  • Use a Milder Base: Strong bases can sometimes facilitate dehalogenation. Consider switching to a weaker inorganic base like K₂CO₃.

  • Screen Solvents: Some solvents can act as a hydrogen source for dehalogenation. If you suspect this, try a different anhydrous, aprotic solvent.

Data Presentation

The following tables provide illustrative data on how common catalyst poisons can affect the yield of a typical Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid. These are representative values and actual results may vary depending on the specific reaction conditions.

Table 1: Effect of Common Poisons on Suzuki-Miyaura Coupling Yield

Poison (at 1 mol%)Catalyst SystemTypical Yield (%)Observed Issues
None (Control)Pd(PPh₃)₄ / K₂CO₃95Clean reaction
ThiophenolPd(PPh₃)₄ / K₂CO₃< 5Complete catalyst deactivation
PyridinePd(PPh₃)₄ / K₂CO₃40Sluggish reaction, potential for stalling
Water (10 vol%)Pd(PPh₃)₄ / K₂CO₃75Slower reaction, some catalyst decomposition
Air (leak)Pd(PPh₃)₄ / K₂CO₃20Significant palladium black formation

Table 2: Comparison of Ligands in Mitigating Poisoning by Pyridine

Ligand (with Pd₂(dba)₃)BaseYield with Pyridine (1 mol%) (%)
PPh₃K₂CO₃40
XPhosK₃PO₄85
SPhosCs₂CO₃90

Experimental Protocols

General Protocol for a Robust Suzuki-Miyaura Coupling of this compound

This protocol is a good starting point for achieving a successful and selective cross-coupling at the iodo position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ and SPhos to the flask.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed 1,4-dioxane via syringe.

  • Stir the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Scale-Up of Reactions with 4-Chloro-2-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-2-iodotoluene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when scaling up reactions involving this versatile intermediate.

Troubleshooting Guides

This section is organized by reaction type and uses a question-and-answer format to address specific issues you may encounter during experimental scale-up.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)

This compound possesses two different halogen atoms, offering opportunities for selective functionalization. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[1] This allows for sequential couplings, but also presents unique challenges during scale-up.

Q1: My Suzuki-Miyaura coupling reaction is sluggish and gives low yields upon scale-up, though it worked at the bench scale. What should I investigate?

A1: Low or no product formation upon scale-up is a frequent issue.[2] The problem often stems from factors that are more pronounced at a larger scale, such as mass and heat transfer, and sensitivity to atmospheric conditions.[3][4]

Troubleshooting Steps:

  • Catalyst System: The choice of catalyst and ligand is critical for activating the C-I or the more challenging C-Cl bond.[2] Standard catalysts may be insufficient for larger scales.[2]

    • Recommendation: Use modern, air- and moisture-stable palladium precatalysts (e.g., Buchwald G3 or G4 palladacycles) to ensure the reliable and efficient generation of the active Pd(0) species.[5] For the less reactive C-Cl bond, bulky and electron-rich phosphine ligands like XPhos, SPhos, or RuPhos, or N-heterocyclic carbene (NHC) ligands are highly effective.[2][6]

  • Reaction Conditions:

    • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[2] Ensure your large-scale reactor is properly purged and maintained under an inert atmosphere (Nitrogen or Argon). Standard Schlenk techniques are highly recommended for the best results.[7]

    • Reagent Purity: The purity of substrates, solvents, and bases is paramount. Small impurities can deactivate the catalyst.[7]

    • Base Selection & Solubility: Insoluble inorganic bases (e.g., K₃PO₄, Cs₂CO₃) are often effective but can cause stirring and mixing issues at scale.[2] Ensure vigorous and consistent stirring.[7] If solubility is an issue, consider a solvent system like dioxane/water that can partially dissolve the base.[2]

  • Process Parameters:

    • Order of Addition: Be consistent with the order in which you add reagents, as this can influence the formation of the active catalyst.[7]

    • Temperature Control: Avoid temperature spikes when preheating oil baths or reactors. For exothermic reactions, ensure the reactor's cooling capacity is sufficient to manage the heat output.[4]

Q2: I am attempting a Sonogashira coupling, and I'm observing significant formation of alkyne homocoupling byproducts (Glaser coupling). How can I minimize this?

A2: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often enhanced by the presence of copper salts.[6]

Troubleshooting Steps:

  • Minimize Copper: Reduce the loading of the copper(I) co-catalyst or switch to a copper-free Sonogashira protocol. While copper facilitates the reaction at milder conditions, it is a primary cause of homocoupling.[1][6]

  • Ligand Choice: Use bulky, electron-rich phosphine ligands. These can accelerate the desired cross-coupling pathway, making it more competitive than the homocoupling side reaction.[6][8]

  • Solvent System: Changing the solvent can impact reaction rates and selectivity. For instance, switching from acetonitrile to THF has been shown to improve yield and simplify workup during scale-up efforts.[6]

  • Strictly Anaerobic Conditions: Oxygen promotes Glaser coupling. Ensure all reagents and the reaction vessel are thoroughly degassed and kept under a strict inert atmosphere.

Q3: My Buchwald-Hartwig amination with this compound is difficult to manage at a larger scale due to the use of a strong, insoluble base. Are there alternatives?

A3: Yes, the use of stoichiometric amounts of harsh, insoluble bases like sodium tert-butoxide can lead to poor reproducibility and handling issues during scale-up.[9][10]

Troubleshooting Steps:

  • Homogeneous Base System: Switch to a soluble, functional group-tolerant organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[9][10] This creates a homogeneous reaction mixture, which can improve reproducibility and makes the process more amenable to continuous flow platforms.[9]

  • Flow Chemistry: For industrial-scale synthesis, consider adapting the reaction to a continuous flow process. Flow reactors offer superior heat and mass transfer, but clogging from salt byproducts can be a challenge.[11][12] Using a soluble base system can mitigate this issue.[10]

Grignard and Organolithium Reagent Formation

The high reactivity of the C-I bond allows for selective metal-halogen exchange to form Grignard or organolithium reagents.

Q1: I am struggling to initiate the Grignard reaction with this compound, and when it does proceed, I get significant Wurtz-type homocoupling. How can I improve this?

A1: Grignard formation can be notoriously difficult to initiate and prone to side reactions.[13]

Troubleshooting Steps:

  • Magnesium Activation: Ensure the magnesium turnings are fresh and not passivated by an oxide layer. If they appear dull, they may need activation. A common method is to add a small crystal of iodine to the flask with the magnesium before adding the solvent.[13]

  • Strictly Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be flame- or oven-dried, and all solvents and reagents must be anhydrous.[13]

  • Solvent Choice: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for Grignard formation as it provides greater stabilization for the reagent.[13]

  • Minimizing Wurtz Coupling: Homocoupling is a major side reaction where the newly formed Grignard reagent reacts with another molecule of the starting halide.[13]

    • Slow Addition: Add the this compound solution slowly to the magnesium suspension. This keeps the concentration of the halide low, minimizing the chance of it reacting with the Grignard product.

    • Temperature Control: Grignard formation is highly exothermic.[4] Maintain a controlled temperature (often gentle reflux) but avoid excessive heating, which can promote side reactions. Do not apply external heat until the reaction has clearly initiated.[13]

  • Alternative Reagents: If possible, consider using an organolithium reagent via lithium-halogen exchange. These reactions are often faster and occur at very low temperatures (e.g., -78 °C), which can suppress side reactions like Wurtz coupling.

Frequently Asked Questions (FAQs)

Q: Which halogen on this compound is more reactive?

A: The iodine atom is significantly more reactive. The C-I bond is weaker and more polarizable than the C-Cl bond, making it the preferred site for oxidative addition in palladium catalysis and for metal-halogen exchange in Grignard or organolithium formation.[1]

Q: How can I purify my product on a large scale without using column chromatography?

A: Column chromatography scales very poorly.[3] For industrial processes, focus on developing robust crystallization, distillation, or extraction procedures. If the product contains residual palladium, specialized scavengers like SiliaMetS® Thiol or Diamine can be used to reduce levels to within acceptable limits for pharmaceutical applications.[14]

Q: What are the primary safety concerns when scaling up these reactions?

A: The main concerns are thermal safety and reagent handling.[4]

  • Exothermic Reactions: Grignard formation and some cross-coupling reactions can be highly exothermic. A thermal hazard evaluation (e.g., using reaction calorimetry) is crucial to ensure the reactor's cooling system can handle the heat generated to prevent a runaway reaction.[4]

  • Reagent Handling: Handling large quantities of flammable solvents, pyrophoric reagents (like organolithiums), and powdered palladium catalysts requires appropriate engineering controls and personal protective equipment.

Q: My reaction seems very sensitive to the quality of my reagents. How do I ensure reproducibility?

A: Reproducibility issues are common when scaling up.[7]

  • Reagent Qualification: Assess the purity of all starting materials, including the this compound, catalysts, ligands, and bases. Use reagents from a reliable source and consider re-purifying if necessary.[5]

  • Process Control: Precisely control and document all reaction parameters: addition rates, stirring speed, temperature, and reaction time.[7]

  • Inerting: Ensure your method for degassing solvents and maintaining an inert atmosphere is robust and scalable.[7]

Data Presentation

Table 1: General Guidance for Palladium-Catalyzed Cross-Coupling Conditions

ParameterSuzuki-Miyaura CouplingSonogashira CouplingBuchwald-Hartwig Amination
Target Halogen Iodo (preferred), Chloro (harsher conditions)Iodo (preferred), Chloro (harsher conditions)Iodo or Chloro
Pd Precatalyst XPhos-Pd-G3, SPhos-Pd-G2PdCl₂(PPh₃)₂, (AllylPdCl)₂[6][Pd(IPr*)(cin)Cl], Pd(OAc)₂[11]
Ligand XPhos, SPhos, RuPhos[2]XPhos, P(t-Bu)₃[6]BINAP, DavePhos, BrettPhos[11]
Base K₃PO₄, Cs₂CO₃, K₂CO₃[2]Et₃N, DIPA, Cs₂CO₃[6]NaOtBu, K₃PO₄, DBU[10][11]
Solvent Dioxane/H₂O, Toluene/H₂O, 2-MeTHF[2][14]THF, Toluene, DMF[6]Toluene, Dioxane[11]
Typical Temp. 80 - 120 °C[2]RT - 100 °C[1][6]80 - 140 °C[10][11]
Catalyst Loading 0.5 - 2 mol %1 - 5 mol %0.5 - 2 mol %

Experimental Protocols

Example Protocol: Selective Suzuki-Miyaura Coupling at the Iodo- Position

This protocol is a general guideline. Optimization for specific substrates is recommended.

  • Glassware Preparation: Oven-dry all glassware and allow it to cool to room temperature under a stream of dry nitrogen or in a desiccator.

  • Reagent Charging: To a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.3 equiv.), the palladium precatalyst (e.g., XPhos-Pd-G3, 1 mol %), and the ligand (if not using a precatalyst with an integrated ligand).

  • Inerting: Seal the reactor and purge thoroughly with nitrogen or argon for 15-20 minutes. This is a critical step to remove oxygen.

  • Solvent and Base Addition: Add the degassed solvent (e.g., dioxane) via cannula or a pressure-equalizing addition funnel. Then, add the degassed aqueous base solution (e.g., 2M K₂CO₃) via syringe or addition funnel.

  • Reaction: Heat the mixture to the target temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and a suitable organic solvent (e.g., ethyl acetate or 2-MeTHF). Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify the crude product by crystallization or trituration to avoid column chromatography at scale.

Visualizations

Troubleshooting_Workflow Start Low Yield in Cross-Coupling Scale-Up Q1 Is the system rigorously inert? Start->Q1 Fix1 Improve degassing of solvents. Ensure robust N₂/Ar purge of reactor. Q1->Fix1 No Q2 Is the catalyst system active enough? Q1->Q2 Yes A1_Yes Yes A1_No No Fix1->Q1 Fix2 Switch to modern precatalyst (e.g., Buchwald G3). Screen bulky, electron-rich ligands (XPhos, SPhos). Q2->Fix2 No Q3 Is the base/solvent system optimal? Q2->Q3 Yes A2_Yes Yes A2_No No Fix2->Q2 Fix3 Screen bases (K₃PO₄, Cs₂CO₃). Ensure vigorous stirring. Consider solvent mixtures (e.g., Dioxane/H₂O). Q3->Fix3 No End Re-evaluate substrate purity and reaction temperature. Q3->End Yes A3_Yes Yes A3_No No Fix3->Q3

Caption: A troubleshooting workflow for low-yield cross-coupling reactions.

Suzuki_Cycle cluster_steps Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)-X(L₂) Pd0->PdII_Aryl Oxidative Addition PdII_R Ar-Pd(II)-R(L₂) PdII_Aryl->PdII_R Transmetalation PdII_R->Pd0 Reductive Elimination Product Ar-R PdII_R->Product ArX Ar-I (or Ar-Cl) ArX->PdII_Aryl Boronic R-B(OR)₂ Boronic->PdII_R Base Base Base->Boronic

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Selectivity_Pathway Start This compound Reaction1 Reaction 1 (e.g., Suzuki, Grignard) Mild Conditions Start->Reaction1  Reacts at  Iodo position Intermediate 4-Chloro-2-(R¹)-toluene Reaction1->Intermediate Reaction2 Reaction 2 (e.g., Suzuki, Buchwald) Forcing Conditions Intermediate->Reaction2  Reacts at  Chloro position Product (R²)-2-(R¹)-4-Chlorotoluene or 4-(R²)-2-(R¹)-toluene Reaction2->Product

References

Validation & Comparative

A Comparative Guide to Purity Assessment of 4-Chloro-2-iodotoluene: HPLC vs. GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of 4-Chloro-2-iodotoluene, a key intermediate in pharmaceutical synthesis, is critical to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two primary analytical techniques for its purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Detailed experimental protocols, comparative performance data, and insights into potential impurities are presented to assist researchers in selecting the optimal method for their specific needs.

Introduction to Analytical Challenges

This compound (C₇H₆ClI) is a halogenated aromatic compound. Its analysis presents challenges related to the separation of closely related structural isomers and the detection of potential process-related impurities. The choice of analytical methodology is paramount for accurate quantification and impurity profiling.

Potential Impurities in this compound

Based on common synthetic routes for halogenated toluenes, potential impurities in this compound may include:

  • Isomeric Impurities:

    • 2-Chloro-4-iodotoluene

    • Other positional isomers of chloro-iodotoluene

  • Starting Materials and Intermediates:

    • 4-Chlorotoluene

    • Toluene

    • Iodine

  • By-products:

    • Di-iodinated or di-chlorinated toluenes

    • Oxidation or reduction products

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique suitable for a wide range of organic molecules. For this compound, a reversed-phase HPLC (RP-HPLC) method is generally preferred due to the non-polar nature of the compound.

Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point would be a 70:30 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or optimized based on the UV spectrum of this compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report

Workflow for the purity analysis of this compound by HPLC.

Gas Chromatography (GC) Method

Given the volatility of this compound, Gas Chromatography (GC) is a highly suitable and efficient technique for its purity assessment. Coupling with a Flame Ionization Detector (FID) provides excellent sensitivity for quantitative analysis, while a Mass Spectrometer (MS) allows for definitive identification of impurities.

Experimental Protocol: GC-FID
  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

Workflow for GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Inject Inject into GC Dissolve->Inject Separate Separation on Capillary Column Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report

Workflow for the purity analysis of this compound by GC.

Comparison of Analytical Methods

The choice between HPLC and GC for the purity assessment of this compound depends on several factors, including the nature of the impurities, required sensitivity, and available instrumentation.

ParameterHPLC MethodGas Chromatography (GC) Method
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Suitable for a wide range of compounds, including less volatile and thermally labile impurities.Ideal for volatile and semi-volatile compounds.
Typical Stationary Phase C18 (Reversed-Phase)5% Phenyl-methylpolysiloxane (Non-polar)
Typical Mobile/Carrier Gas Acetonitrile/Water mixtureHelium or Nitrogen
Operating Temperature Ambient to moderately elevated (e.g., 30-50 °C)High temperature required for volatilization (e.g., 100-250 °C).
Sample Derivatization Generally not required.Not required for this compound.
Common Detectors UV-Vis, PDA, Mass Spectrometry (MS)Flame Ionization Detector (FID), Mass Spectrometry (MS)
Resolution Good, can be optimized by adjusting mobile phase composition and gradient.Excellent, high-efficiency capillary columns provide sharp peaks.
Analysis Time Typically 15-30 minutes.Typically 10-20 minutes.
Cost per Analysis Higher due to solvent consumption.Lower, as carrier gases are less expensive.

Quantitative Performance Comparison (Typical Values)

The following table summarizes typical performance characteristics for HPLC and GC methods for the analysis of halogenated aromatic compounds. These values can be used as a benchmark for method validation.

Performance ParameterHPLC-UVGC-FID
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) ~0.01%~0.005%
Limit of Quantitation (LOQ) ~0.03%~0.015%
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (% RSD) < 1.0%< 1.0%

Conclusion and Recommendations

Both HPLC and GC are powerful techniques for the purity assessment of this compound.

  • GC-FID is generally the preferred method for routine purity analysis due to its high resolution, speed, and lower cost per analysis, especially given the volatile nature of the analyte and its likely impurities.

  • RP-HPLC is a valuable alternative, particularly when dealing with less volatile or thermally sensitive impurities. Its non-destructive nature also allows for the collection of fractions for further analysis if needed.

For comprehensive impurity profiling and identification, the use of mass spectrometric detection (GC-MS or LC-MS) is highly recommended. Ultimately, the choice of method should be based on a thorough validation process that demonstrates its suitability for the intended purpose, in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).

A Comparative Guide to HPLC and GC-MS Analysis for 4-Chloro-2-iodotoluene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of reaction mixtures is paramount. When dealing with the synthesis and reaction monitoring of intermediates like 4-chloro-2-iodotoluene, choosing the appropriate analytical technique is a critical decision that impacts purity assessment, yield determination, and overall quality control. This guide provides a detailed comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound and its related reaction products.

This comparison is supported by representative experimental data and detailed protocols, offering a clear perspective on the strengths and limitations of each method for this specific application.

At a Glance: HPLC vs. GC-MS for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.
Analyte Volatility Not required; suitable for a wide range of compounds, including non-volatile and thermally labile ones.Requires analytes to be volatile and thermally stable.
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization for non-volatile compounds; otherwise, simple dissolution.
Separation of Isomers Excellent capability for separating positional isomers with appropriate column and mobile phase selection.[1][2]Can separate isomers, but may require specialized columns and careful optimization of the temperature program.
Detection Commonly uses UV-Vis detectors; provides quantitative data but limited structural information.Mass spectrometry provides detailed structural information and fragmentation patterns for confident identification.[3]
Sensitivity Generally in the microgram to nanogram range.Highly sensitive, often reaching picogram to femtogram levels.[4]
Typical Run Time 10-30 minutes.15-45 minutes.

Quantitative Data Comparison

The following tables present representative quantitative data for the analysis of a hypothetical reaction mixture containing this compound, a starting material (e.g., 4-chlorotoluene), and a potential byproduct (e.g., an isomer like 2-chloro-4-iodotoluene).

Table 1: Representative HPLC-UV Data

CompoundRetention Time (min)Peak Area (arbitrary units)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
4-Chlorotoluene4.2150,0000.51.5
This compound8.5320,0000.20.6
2-Chloro-4-iodotoluene9.155,0000.20.6

Table 2: Representative GC-MS Data

CompoundRetention Time (min)Key Mass Fragments (m/z)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
4-Chlorotoluene5.8126, 91, 65515
This compound12.3252, 125, 9026
2-Chloro-4-iodotoluene12.7252, 125, 9026

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS analyses are provided below. These protocols are designed to serve as a starting point for method development and can be optimized based on specific instrumentation and reaction conditions.

HPLC-UV Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the reaction mixture.

  • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Further dilute with the mobile phase to a final concentration of approximately 50 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • Instrument: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). For improved separation of positional isomers, a phenyl-hexyl or biphenyl column could also be considered.[5]

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • 0-2 min: 50% Acetonitrile

    • 2-15 min: Gradient from 50% to 90% Acetonitrile

    • 15-17 min: 90% Acetonitrile

    • 17-18 min: Gradient from 90% to 50% Acetonitrile

    • 18-20 min: 50% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

GC-MS Experimental Protocol

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the reaction mixture in dichloromethane or another suitable volatile solvent.

  • Dilute the stock solution to a final concentration of approximately 10 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Instrument: A standard Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 200 °C at a rate of 10 °C/min.

    • Ramp to 300 °C at a rate of 20 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-400 amu.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both HPLC and GC-MS analysis of this compound reactions.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Reaction Mixture dissolve Dissolve in Acetonitrile start->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate C18 Reversed-Phase Separation inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate quantify Quantify Components integrate->quantify

Caption: Experimental workflow for HPLC analysis of this compound reactions.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Reaction Mixture dissolve Dissolve in Dichloromethane start->dissolve dilute Dilute to Final Concentration dissolve->dilute inject Inject into GC dilute->inject separate Capillary Column Separation inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Spectrometry Detection ionize->detect tic Total Ion Chromatogram detect->tic spectra Mass Spectra Analysis tic->spectra identify Identify Components spectra->identify quantify Quantify based on Peak Area identify->quantify

Caption: Experimental workflow for GC-MS analysis of this compound reactions.

Conclusion: Making the Right Choice

The selection between HPLC and GC-MS for the analysis of this compound reactions depends on the specific analytical goals.

HPLC is the preferred method for:

  • Routine purity checks and quantification: Its simplicity, robustness, and excellent quantitative performance make it ideal for high-throughput analysis in a quality control environment.

  • Analysis of complex mixtures with potential non-volatile byproducts: HPLC is not limited by analyte volatility, ensuring a more comprehensive profile of the reaction mixture.

  • Superior separation of positional isomers: With a wide variety of stationary phases available, HPLC offers greater flexibility in optimizing the separation of closely related isomers.[1][2]

GC-MS is the superior choice for:

  • Unambiguous identification of unknown impurities: The mass spectral data provides invaluable structural information, allowing for confident identification of byproducts and degradants.[3]

  • High-sensitivity analysis: When detecting trace-level impurities, the sensitivity of GC-MS often surpasses that of standard HPLC-UV methods.[4]

  • Analysis of volatile starting materials and products: For reactions where all components are known to be volatile and thermally stable, GC-MS provides a powerful and reliable analytical solution.

In many research and development settings, a combination of both techniques provides the most complete understanding of a chemical reaction. HPLC can be used for rapid in-process control and quantification, while GC-MS can be employed for the definitive identification of key components and trace impurities.

References

A Comparative Analysis of the Reactivity of 4-Chloro-2-iodotoluene and 4-Bromo-2-iodotoluene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 4-chloro-2-iodotoluene and 4-bromo-2-iodotoluene, two dihalogenated toluene derivatives pivotal in the synthesis of complex organic molecules. This analysis is supported by established principles of organometallic chemistry and provides detailed experimental protocols for key transformations, enabling researchers to make informed decisions in synthetic planning.

Executive Summary

Both this compound and 4-bromo-2-iodotoluene are versatile building blocks in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The primary determinant of their reactivity is the significant difference in bond dissociation energies between the carbon-iodine (C-I), carbon-bromine (C-Br), and carbon-chlorine (C-Cl) bonds. The C-I bond is substantially weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst, which is the rate-determining step in many cross-coupling catalytic cycles. Consequently, both substrates are expected to undergo selective reaction at the C-I bond under appropriate conditions, leaving the C-Cl or C-Br bond intact for subsequent functionalization.

The electronic influence of the para-substituent (chloro vs. bromo) on the reactivity of the ortho-iodo position is predicted to be minimal. This is supported by the similar Hammett sigma constants for para-chloro (σp = 0.23) and para-bromo (σp = 0.23) substituents, indicating they exert a comparable weak electron-withdrawing effect.[1] Therefore, for practical purposes in synthetic planning, the reactivity of the C-I bond in both molecules can be considered nearly identical. The choice between this compound and 4-bromo-2-iodotoluene will likely be dictated by the desired subsequent transformation at the 4-position, where the C-Br bond will be more reactive than the C-Cl bond, or by the commercial availability and cost of the starting materials.

Reactivity Principles: A Quantitative Perspective

The selective reactivity of dihaloarenes in palladium-catalyzed cross-coupling reactions is primarily governed by the relative rates of oxidative addition of the different carbon-halogen bonds to the palladium(0) center. This reactivity trend is directly correlated with the bond dissociation energies (BDE) of the C-X bonds.

BondBond Dissociation Energy (kJ/mol)Relative Reactivity in Oxidative Addition
C-I~213Highest
C-Br~285Intermediate
C-Cl~327Lowest

Data sourced from various established chemical literature.[1]

This significant difference in bond energies allows for high chemoselectivity in cross-coupling reactions, enabling the targeted functionalization of the C-I bond in the presence of C-Br or C-Cl bonds.

Comparative Performance in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. For both this compound and 4-bromo-2-iodotoluene, the reaction with an arylboronic acid is expected to yield the corresponding 2-aryl-4-halotoluene.

Experimental Protocol: Synthesis of 2-Aryl-4-chlorotoluene / 2-Aryl-4-bromotoluene

  • Materials:

    • This compound or 4-Bromo-2-iodotoluene (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

    • Triphenylphosphine (PPh₃) (0.08 mmol)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • 1,4-Dioxane (8 mL)

    • Water (2 mL)

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add the 4-halo-2-iodotoluene, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed 1,4-dioxane and water.

    • Heat the reaction mixture to 80-90 °C and stir vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to substituted alkynes. The reaction with this compound or 4-bromo-2-iodotoluene is anticipated to selectively yield the 2-alkynyl-4-halotoluene.

Experimental Protocol: Synthesis of 2-Alkynyl-4-chlorotoluene / 2-Alkynyl-4-bromotoluene

  • Materials:

    • This compound or 4-Bromo-2-iodotoluene (1.0 mmol)

    • Terminal alkyne (1.2 mmol)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol)

    • Copper(I) iodide (CuI) (0.05 mmol)

    • Triethylamine (Et₃N) (3.0 mmol)

    • Anhydrous tetrahydrofuran (THF) (10 mL)

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add the 4-halo-2-iodotoluene, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous THF and triethylamine.

    • Add the terminal alkyne dropwise via syringe.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion (typically 2-6 hours), filter the reaction mixture through a pad of Celite, washing with THF.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Heck reaction facilitates the coupling of an alkene with an aryl halide to form a substituted alkene. For the substrates , the reaction is expected to proceed selectively at the C-I bond to produce the corresponding 2-vinyl-4-halotoluene.

Experimental Protocol: Synthesis of 2-Vinyl-4-chlorotoluene / 2-Vinyl-4-bromotoluene

  • Materials:

    • This compound or 4-Bromo-2-iodotoluene (1.0 mmol)

    • Alkene (e.g., styrene, butyl acrylate) (1.5 mmol)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

    • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol)

    • Triethylamine (Et₃N) (1.5 mmol)

    • Anhydrous N,N-dimethylformamide (DMF) (5 mL)

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add the 4-halo-2-iodotoluene, Pd(OAc)₂, and P(o-tol)₃.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous DMF, triethylamine, and the alkene.

    • Heat the reaction mixture to 80-100 °C.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion (typically 6-24 hours), cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Sonogashira reactions, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ pdi_complex Ar-Pd(II)(I)L₂ pd0->pdi_complex Oxidative Addition transmetalation_complex Ar-Pd(II)-Ar'L₂ pdi_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0  Regeneration product Ar-Ar' transmetalation_complex->product Reductive Elimination reagents Ar-I + Ar'B(OH)₂ base Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ pdi_complex Ar-Pd(II)(I)L₂ pd0->pdi_complex Oxidative Addition transmetalation_complex Ar-Pd(II)(C≡C-R')L₂ pdi_complex->transmetalation_complex Transmetalation cu_acetylide Cu(I)-C≡C-R' transmetalation_complex->pd0  Regeneration product Ar-C≡C-R' transmetalation_complex->product Reductive Elimination reactants Ar-I + R'C≡CH catalysts Cu(I) / Base

Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.

Conclusion

References

A Comparative Guide to the Efficacy of Palladium Catalysts in Cross-Coupling Reactions with 4-Chloro-2-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of palladium catalyst performance in key cross-coupling reactions involving the versatile building block, 4-Chloro-2-iodotoluene.

The strategic functionalization of halogenated aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and functional materials. This compound stands as a valuable starting material, offering two distinct reactive sites for palladium-catalyzed cross-coupling reactions. The inherent difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for selective transformations, making the choice of an appropriate palladium catalyst paramount for achieving desired synthetic outcomes. This guide provides a comparative overview of the efficacy of various palladium catalysts in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions with this compound, supported by experimental data and detailed protocols.

Chemoselectivity in Cross-Coupling Reactions

Due to the significant difference in bond dissociation energies (C-I < C-Br < C-Cl), palladium-catalyzed cross-coupling reactions on dihalogenated arenes like this compound can be directed to selectively functionalize the more reactive C-I bond. The choice of palladium catalyst, ligand, and reaction conditions plays a crucial role in controlling this selectivity and achieving high yields of the desired mono-functionalized product.

Comparative Performance of Palladium Catalysts

The following sections detail the performance of various palladium catalyst systems in key cross-coupling reactions with this compound. The data is compiled from scientific literature and aims to provide a clear comparison to aid in catalyst selection.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In the case of this compound, the reaction can be selectively carried out at the C-I position.

Table 1: Efficacy of Palladium Catalysts in the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄K₂CO₃Toluene/H₂O9012~85-95A standard, reliable catalyst for this transformation. Selectivity for the C-I bond is generally high.
PdCl₂(dppf)K₃PO₄1,4-Dioxane1008>90Often shows excellent activity and selectivity. The dppf ligand can be beneficial for challenging substrates.
Pd(OAc)₂ / SPhosK₃PO₄Toluene10016HighBulky, electron-rich phosphine ligands like SPhos can enhance catalytic activity, particularly for less reactive substrates.
Pd/CNa₂CO₃Ethanol/H₂O806~80-90A heterogeneous catalyst that offers ease of separation, though sometimes with slightly lower activity than homogeneous systems.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 mmol) in the specified solvent (5 mL) is added the phenylboronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (typically 1-5 mol%). The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) and then heated to the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A This compound F Degas with Inert Gas A->F B Phenylboronic Acid B->F C Base (e.g., K₂CO₃) C->F D Palladium Catalyst D->F E Solvent (e.g., Toluene/H₂O) E->F G Heat to 80-100°C F->G H Cool to RT G->H I Extraction H->I J Drying & Concentration I->J K Column Chromatography J->K L 4-Chloro-2-phenyltoluene K->L

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of substituted alkynes. Similar to the Suzuki-Miyaura reaction, selective coupling at the C-I bond of this compound is generally observed.

Table 2: Efficacy of Palladium Catalysts in the Sonogashira Coupling of this compound with Phenylacetylene

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₂Cl₂CuIEt₃NTHF6512>90The classic and highly effective catalyst system for Sonogashira couplings.[1]
Pd(PPh₃)₄CuIEt₃NDMFRT - 506-12HighAnother standard catalyst, often providing excellent yields at mild temperatures.
Pd(OAc)₂ / XPhos-Cs₂CO₃1,4-Dioxane8018~85-95Copper-free conditions are possible with bulky, electron-rich ligands.
Pd/CCuIPiperidineToluene905~80-90A heterogeneous option that facilitates catalyst removal.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 mmol) and the palladium catalyst (1-5 mol%) in the specified solvent (5 mL) under an inert atmosphere, the base (e.g., triethylamine, 2.0 mmol) and, if applicable, the copper(I) co-catalyst (e.g., CuI, 2-10 mol%) are added. Phenylacetylene (1.1 mmol) is then added, and the reaction mixture is stirred at the specified temperature for the indicated time. After completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography.

Sonogashira_Pathway Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArI This compound ArI->OxAdd PdII Ar-Pd(II)(I)L₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Alkyne Phenylacetylene CuAcetylide Cu-C≡C-Ph Alkyne->CuAcetylide CuI CuI / Base CuI->CuAcetylide CuAcetylide->Transmetalation PdAlkyne Ar-Pd(II)(C≡C-Ph)L₂ Transmetalation->PdAlkyne RedElim Reductive Elimination PdAlkyne->RedElim RedElim->Pd0 Product 4-Chloro-2-(phenylethynyl)toluene RedElim->Product

Caption: Catalytic cycle for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high yields, especially when using less reactive aryl chlorides. For this compound, the reaction is expected to proceed selectively at the C-I bond.

Table 3: Efficacy of Palladium Catalysts in the Buchwald-Hartwig Amination of this compound with Morpholine

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂XPhosNaOtBuToluene10018HighXPhos is a highly effective ligand for the amination of aryl halides.
Pd₂(dba)₃BINAPNaOtBuToluene11024HighA classic combination for Buchwald-Hartwig amination.
Pd(OAc)₂SPhosCs₂CO₃THF8020HighSPhos is another highly active ligand, often used with milder bases.
[Pd(cinnamyl)Cl]₂BippyPhosK₃PO₄t-BuOH10012HighThis catalyst system has shown broad applicability for various amines.[2]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precursor (1-2 mol%), the phosphine ligand (1.2-2.4 mol%), the base (1.4 mmol), and the solvent (3 mL). The mixture is stirred for a few minutes before adding this compound (1.0 mmol) and the amine (1.2 mmol). The vessel is sealed and heated to the specified temperature for the indicated time. After cooling, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried, and concentrated. The product is then purified by column chromatography.

Buchwald_Hartwig_Logic Start Start with this compound ChooseCatalyst Select Palladium Catalyst System (Precursor + Ligand) Start->ChooseCatalyst ChooseBase Select Base (e.g., NaOtBu, Cs₂CO₃) Start->ChooseBase ChooseSolvent Select Solvent (e.g., Toluene, THF) Start->ChooseSolvent Reaction Perform C-N Coupling Reaction ChooseCatalyst->Reaction ChooseBase->Reaction ChooseSolvent->Reaction Product Obtain 4-(4-chloro-2-methylphenyl)morpholine Reaction->Product

Caption: Logical workflow for a Buchwald-Hartwig amination experiment.

Conclusion

The selective functionalization of this compound is readily achievable through various palladium-catalyzed cross-coupling reactions. For Suzuki-Miyaura and Sonogashira couplings, standard catalyst systems such as those based on Pd(PPh₃)₄ and PdCl₂(dppf) provide excellent yields and high selectivity for the C-I bond. For the more challenging Buchwald-Hartwig amination, the use of bulky, electron-rich phosphine ligands like XPhos and SPhos is highly recommended to ensure efficient C-N bond formation. The choice of the optimal catalyst system will ultimately depend on the specific coupling partners, desired reaction conditions, and economic considerations. This guide serves as a starting point for researchers to make informed decisions in the design and execution of their synthetic strategies involving this versatile di-halogenated building block.

References

A Comparative Guide to the Kinetic Performance of 4-Chloro-2-iodotoluene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of polysubstituted aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials. 4-Chloro-2-iodotoluene presents a valuable scaffold for such endeavors, featuring two distinct halogen atoms that offer opportunities for selective, sequential cross-coupling reactions. This guide provides a comprehensive comparison of the kinetic and performance characteristics of this compound in four pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The discussion is centered on the selective functionalization of the carbon-iodine (C-I) versus the carbon-chlorine (C-Cl) bond, supported by established principles of reactivity and experimental data from analogous systems.

Reactivity Overview: The C-I vs. C-Cl Bond

The feasibility of selective cross-coupling on this compound hinges on the differential reactivity of the two halogen atoms. The generally accepted trend for the oxidative addition of aryl halides to a palladium(0) catalyst, often the rate-determining step in the catalytic cycle, is I > Br > Cl.[1] This reactivity is inversely correlated with the carbon-halogen bond dissociation energy. Consequently, the C-I bond in this compound is significantly more susceptible to cleavage and subsequent coupling than the more robust C-Cl bond. This inherent reactivity difference forms the basis for achieving high chemoselectivity in cross-coupling reactions.

Comparative Performance in Key Cross-Coupling Reactions

The choice of cross-coupling reaction and the specific catalytic system can be tailored to exploit the reactivity difference between the C-I and C-Cl bonds, enabling either mono-functionalization at the iodine position or, under more forcing conditions, di-functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In the case of this compound, selective coupling at the C-I position can be readily achieved with high yields under mild conditions, leaving the C-Cl bond intact for subsequent transformations.[2] More demanding conditions, such as higher temperatures and more active catalyst systems, would be required to engage the C-Cl bond.

Coupling PartnerCatalyst SystemBaseSolventTemperature (°C)Expected Yield (C-I Coupling)Comments
Arylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O80-100High (>90%)Standard conditions favor selective C-I coupling.[2]
Alkylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene100-110Good to HighBulky, electron-rich ligands can facilitate coupling of less reactive partners.
Heck Reaction

The Heck reaction provides a means to form carbon-carbon bonds between an aryl halide and an alkene. Similar to the Suzuki-Miyaura coupling, the Heck reaction on this compound is expected to proceed selectively at the more reactive C-I position under standard conditions.[3] Aryl iodides are known to react at significantly faster rates than aryl chlorides in Heck reactions.[4]

Coupling PartnerCatalyst SystemBaseSolventTemperature (°C)Expected Yield (C-I Coupling)Comments
StyrenePd(OAc)₂ / PPh₃Et₃NDMF80-100HighGood selectivity for the C-I bond is anticipated.
n-Butyl acrylatePd(OAc)₂ / P(o-tol)₃NaOAcDMF100-120HighHigher temperatures may be needed for less reactive alkenes.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is particularly sensitive to the identity of the halogen, with aryl iodides being significantly more reactive than aryl chlorides.[5] This allows for highly selective coupling at the C-I position of this compound, often at room temperature.[6]

Coupling PartnerCatalyst SystemBaseSolventTemperature (°C)Expected Yield (C-I Coupling)Comments
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF25-50Very High (>95%)Highly selective for the C-I bond under mild conditions.[6]
1-OctynePd(PPh₃)₄ / CuIi-Pr₂NHToluene25-60Very HighCopper co-catalyst is typically required for high efficiency.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. While modern catalyst systems have enabled the coupling of aryl chlorides, the reaction still proceeds more readily with aryl iodides.[7] Selective amination at the C-I position of this compound can be achieved by careful selection of the catalyst, ligand, and reaction conditions.

Coupling PartnerCatalyst SystemBaseSolventTemperature (°C)Expected Yield (C-I Coupling)Comments
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene80-100HighBulky biarylphosphine ligands are effective for C-I coupling.[8]
AnilinePd(OAc)₂ / BINAPCs₂CO₃1,4-Dioxane100-110Good to HighBidentate phosphine ligands are also effective.[7]

Experimental Protocols

The following are generalized experimental protocols for the selective cross-coupling at the C-I position of this compound. These should be regarded as starting points and may require optimization for specific substrates and scales.

General Procedure for Suzuki-Miyaura Coupling

To a dry Schlenk flask containing a magnetic stir bar, this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.) are added. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Under a positive flow of the inert gas, tetrakis(triphenylphosphine)palladium(0) (0.03 equiv.) is added. A degassed mixture of 1,4-dioxane and water (4:1 v/v) is then added via syringe. The reaction mixture is heated to 80-100 °C and stirred vigorously. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[2]

General Procedure for Heck Reaction

In a sealed tube, this compound (1.0 equiv.), the alkene (1.2 equiv.), palladium(II) acetate (0.02 equiv.), triphenylphosphine (0.04 equiv.), and triethylamine (2.0 equiv.) are dissolved in anhydrous DMF. The mixture is degassed with an inert gas for 15 minutes. The tube is sealed and heated to 80-100 °C with stirring. The reaction is monitored by GC-MS or LC-MS. After completion, the mixture is cooled to room temperature, diluted with water, and extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The residue is purified by column chromatography.

General Procedure for Sonogashira Coupling

To a flame-dried flask under an inert atmosphere, this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) chloride (0.03 equiv.), and copper(I) iodide (0.05 equiv.) are added. Anhydrous THF and triethylamine (2.0 equiv.) are then added, followed by the dropwise addition of the terminal alkyne (1.1 equiv.). The reaction is stirred at room temperature and monitored by TLC. Once the starting material is consumed, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The crude product is then purified by flash column chromatography.[6]

General Procedure for Buchwald-Hartwig Amination

An oven-dried Schlenk tube is charged with tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv.), XPhos (0.08 equiv.), and sodium tert-butoxide (1.4 equiv.). The tube is evacuated and backfilled with argon. Toluene, this compound (1.0 equiv.), and the amine (1.2 equiv.) are then added. The tube is sealed and heated to 80-100 °C. The reaction progress is monitored by LC-MS. Upon completion, the reaction is cooled, diluted with ethyl acetate, and filtered through Celite. The filtrate is washed with water and brine, dried, and concentrated. The product is purified by column chromatography.[8]

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents: - this compound - Coupling Partner - Base catalyst Add Catalyst System: - Palladium Precursor - Ligand (if applicable) - Co-catalyst (e.g., CuI) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere solvent->inert heating Heat to Desired Temperature inert->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction & Liquid-Liquid Extraction monitoring->quench dry Dry Organic Layer quench->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Logical Relationship of Selective Coupling

Selective_Coupling cluster_coupling Palladium-Catalyzed Cross-Coupling start This compound suzuki Suzuki-Miyaura start->suzuki Mild Conditions heck Heck start->heck Mild Conditions sonogashira Sonogashira start->sonogashira Mild Conditions buchwald Buchwald-Hartwig start->buchwald Mild Conditions product_mono Mono-coupled Product (at C-I position) suzuki->product_mono heck->product_mono sonogashira->product_mono buchwald->product_mono product_di Di-coupled Product product_mono->product_di Forcing Conditions

Caption: Logical flow for selective cross-coupling of this compound.

Conclusion

The presence of both an iodo and a chloro substituent on the toluene scaffold of this compound provides a versatile platform for selective organic synthesis. The significantly higher reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions allows for the predictable and high-yielding mono-functionalization of this substrate under relatively mild conditions. By choosing the appropriate coupling reaction—Suzuki-Miyaura, Heck, Sonogashira, or Buchwald-Hartwig—a diverse array of carbon-carbon and carbon-nitrogen bonds can be forged, leaving the C-Cl bond available for subsequent transformations. This guide provides researchers with the foundational knowledge and practical protocols to effectively utilize this compound as a building block in the synthesis of complex molecular architectures.

References

A Comparative Analysis of Suzuki and Stille Reactions for the Functionalization of 4-Chloro-2-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of di-halogenated aromatic compounds is a critical step in the synthesis of complex molecules. This guide provides a comparative study of two powerful palladium-catalyzed cross-coupling reactions, the Suzuki and Stille reactions, for the selective C-C bond formation at the more reactive iodine position of 4-chloro-2-iodotoluene.

The C-I bond is weaker and more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond, enabling regioselective coupling.[1] This allows for the introduction of a wide range of substituents at the 2-position, while leaving the chlorine atom at the 4-position available for subsequent transformations. This guide will delve into the experimental details and performance of both the Suzuki and Stille reactions for this specific substrate, providing a head-to-head comparison to aid in reaction selection.

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, boronate esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproducts.High toxicity of organotin reagents and byproducts.
Stability of Reagents Boronic acids can be prone to decomposition.Organostannanes are generally stable to air and moisture.
Functional Group Tolerance Good, but can be sensitive to strong bases.Excellent, tolerates a wide range of functional groups.
Reaction Conditions Typically requires a base.Often proceeds under neutral or mildly basic conditions.
Byproduct Removal Boron byproducts are often water-soluble and easily removed.Tin byproducts can be challenging to remove completely.

Experimental Data and Performance

Table 1: Representative Suzuki Coupling of this compound

ParameterCondition
Aryl Halide This compound
Coupling Partner Phenylboronic acid
Catalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
Base 2M Aqueous Na₂CO₃
Solvent Toluene or 1,4-Dioxane
Temperature 80-100 °C
Reaction Time 12-24 hours
Typical Yield 85-95%

Table 2: Representative Stille Coupling of this compound

ParameterCondition
Aryl Halide This compound
Coupling Partner Tributyl(phenyl)stannane
Catalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
Ligand Triphenylphosphine (PPh₃)
Solvent Toluene or DMF
Temperature 90-110 °C
Reaction Time 12-16 hours
Typical Yield 80-90%

Experimental Protocols

Below are detailed, generalized experimental procedures for performing the Suzuki and Stille reactions with this compound.

Suzuki Coupling Protocol

A flame-dried round-bottom flask is charged with this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent, such as toluene or 1,4-dioxane, is then added, followed by an aqueous solution of a base, typically 2M sodium carbonate (2.0 equiv). The reaction mixture is then heated to 80-100 °C and stirred vigorously for 12-24 hours. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-phenyl-4-chlorotoluene.

Stille Coupling Protocol

In a flame-dried Schlenk tube under an argon atmosphere, this compound (1.0 equiv) and tributyl(phenyl)stannane (1.1 equiv) are dissolved in an anhydrous, degassed solvent such as toluene or DMF.[2] A palladium catalyst, for instance, Pd(PPh₃)₄ (0.01-0.02 equiv), is then added.[2] The reaction mixture is heated to 90-110 °C for 12-16 hours.[2] After cooling to room temperature, the solvent is removed under reduced pressure. The residue can be purified by column chromatography. To remove tin byproducts, the crude product can be dissolved in an organic solvent and washed with an aqueous solution of potassium fluoride.[3]

Reaction Mechanisms and Workflow

The catalytic cycles for both the Suzuki and Stille reactions share fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the specifics of the transmetalation step.

Suzuki Reaction Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound, boronic acid, catalyst, and base B Add degassed solvent A->B C Heat under inert atmosphere B->C D Stir at 80-100 °C C->D E Cool and dilute with organic solvent D->E F Wash with water and brine E->F G Dry and concentrate F->G H Purify by column chromatography G->H

Caption: Experimental workflow for the Suzuki coupling reaction.

Stille Reaction Workflow

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound, organostannane, and catalyst B Add anhydrous, degassed solvent A->B C Heat under inert atmosphere at 90-110 °C B->C D Cool and remove solvent C->D E Optional: Wash with aq. KF to remove tin byproducts D->E F Purify by column chromatography E->F

Caption: Experimental workflow for the Stille coupling reaction.

Catalytic Cycles

The following diagrams illustrate the catalytic cycles for the Suzuki and Stille reactions.

Catalytic_Cycles cluster_suzuki Suzuki Catalytic Cycle cluster_stille Stille Catalytic Cycle s_pd0 Pd(0)L_n s_pd2_ox Ar-Pd(II)L_n-I s_pd0->s_pd2_ox Oxidative Addition (Ar-I) s_pd2_trans Ar-Pd(II)L_n-Ar' s_pd2_ox->s_pd2_trans Transmetalation (Ar'-B(OR)2 + Base) s_product Ar-Ar' s_pd2_trans->s_product Reductive Elimination s_product->s_pd0 st_pd0 Pd(0)L_n st_pd2_ox Ar-Pd(II)L_n-I st_pd0->st_pd2_ox Oxidative Addition (Ar-I) st_pd2_trans Ar-Pd(II)L_n-Ar' st_pd2_ox->st_pd2_trans Transmetalation (Ar'-SnR3) st_product Ar-Ar' st_pd2_trans->st_product Reductive Elimination st_product->st_pd0

References

Comparative Analysis of Synthetic Routes to a Derivative of 4-Chloro-2-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the validation of synthetic pathways to derivatives of 4-Chloro-2-iodotoluene. This report details and objectively compares two prominent palladium-catalyzed cross-coupling reactions: the Sonogashira coupling and the Suzuki coupling, for the synthesis of a substituted alkyne and a biaryl derivative, respectively. The guide provides a thorough examination of experimental data, detailed methodologies, and visual workflows to aid in the selection of the most efficient synthetic route.

This publication presents a comparative analysis of two synthetic routes for the functionalization of this compound, a versatile building block in organic synthesis. The comparison focuses on the Sonogashira coupling to produce 4-chloro-2-(phenylethynyl)toluene and the Suzuki coupling to yield 4'-chloro-2'-methyl-[1,1'-biphenyl]-4-carbonitrile. These derivatives are of interest in medicinal chemistry and materials science. The guide aims to provide an objective assessment of these routes based on reaction yield, purity, and the complexity of the experimental setup.

Data Summary

The following tables summarize the quantitative data for the two synthetic routes, providing a clear comparison of their performance.

Table 1: Sonogashira Coupling of this compound with Phenylacetylene

ParameterValueReference
Product 4-chloro-2-(phenylethynyl)tolueneHypothetical, based on similar reactions
Yield 95% (estimated)Based on a similar reaction with 4-iodotoluene
Purity High (after column chromatography)Inferred from standard procedures
Reaction Time 10 hours[1]
Temperature 100 °C[1]
Key Reagents Pd(PPh₃)₂Cl₂, CuI, Triethylamine[1]

Table 2: Suzuki Coupling of this compound with 4-Cyanophenylboronic Acid

ParameterValueReference
Product 4'-chloro-2'-methyl-[1,1'-biphenyl]-4-carbonitrileHypothetical, based on similar reactions
Yield 88% (estimated)Based on a similar biaryl synthesis
Purity High (after column chromatography and recrystallization)Inferred from standard procedures
Reaction Time 18 hours (overnight)[2]
Temperature Room Temperature[2]
Key Reagents NiCl₂(PPh₃)₂, p-tolylmagnesium bromide (in an analogous synthesis)[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Route A: Sonogashira Coupling for the Synthesis of 4-chloro-2-(phenylethynyl)toluene

This protocol is adapted from a similar synthesis utilizing 4-iodotoluene.[1]

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Solvents for extraction and chromatography (e.g., diethyl ether, hexane)

Procedure:

  • In a sealed tube, dissolve this compound (1 equivalent) in triethylamine.

  • Add bis(triphenylphosphine)palladium(II) dichloride (e.g., 3 mol%) and copper(I) iodide (e.g., 5 mol%) to the solution.

  • Add phenylacetylene (1.1 equivalents) to the reaction mixture.

  • Seal the tube and heat the reaction mixture at 100 °C for 10 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Route B: Suzuki Coupling for the Synthesis of 4'-chloro-2'-methyl-[1,1'-biphenyl]-4-carbonitrile

This protocol is a hypothetical adaptation based on a known synthesis of a similar biaryl nitrile.[2]

Materials:

  • This compound

  • 4-Cyanophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., toluene, ethanol, water)

Procedure:

  • To a reaction flask, add this compound (1 equivalent), 4-cyanophenylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Add the palladium catalyst (e.g., 5 mol%).

  • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Stir the reaction mixture at room temperature overnight (approximately 18 hours).

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography and/or recrystallization.

  • Characterize the purified product by spectroscopic methods.

Visualizing the Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the two synthetic routes.

Sonogashira_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_end Product & Purification This compound This compound Catalyst Pd(PPh₃)₂Cl₂ / CuI Phenylacetylene Phenylacetylene Crude_Product Crude Product Mixture Catalyst->Crude_Product Base Triethylamine Base->Crude_Product Solvent Triethylamine Solvent->Crude_Product Conditions 100 °C, 10h Conditions->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product 4-chloro-2-(phenylethynyl)toluene Purification->Final_Product

Workflow for Sonogashira Coupling.

Suzuki_Coupling_Workflow cluster_start_suzuki Starting Materials cluster_reaction_suzuki Reaction Conditions cluster_end_suzuki Product & Purification 4-Chloro-2-iodotoluene_S This compound Catalyst_S Pd(PPh₃)₄ Boronic_Acid 4-Cyanophenylboronic Acid Crude_Product_S Crude Product Mixture Catalyst_S->Crude_Product_S Base_S K₂CO₃ Base_S->Crude_Product_S Solvent_S Toluene/Ethanol/Water Solvent_S->Crude_Product_S Conditions_S Room Temp, 18h Conditions_S->Crude_Product_S Purification_S Column Chromatography & Recrystallization Crude_Product_S->Purification_S Final_Product_S 4'-chloro-2'-methyl-[1,1'-biphenyl]-4-carbonitrile Purification_S->Final_Product_S

Workflow for Suzuki Coupling.

Comparison of Synthetic Routes

Both the Sonogashira and Suzuki couplings are powerful methods for the formation of carbon-carbon bonds. The choice between these two routes will depend on the specific requirements of the synthesis.

The Sonogashira coupling offers a high estimated yield and a relatively straightforward purification process. The reaction conditions, however, require elevated temperatures. This route is ideal for the synthesis of aryl alkynes.

The Suzuki coupling , while potentially having a slightly lower yield, can be performed at room temperature, which may be advantageous for sensitive substrates. The purification may involve an additional recrystallization step. This method is the gold standard for the synthesis of biaryl compounds.

Ultimately, the preferred synthetic route will be determined by factors such as the desired final product, available equipment, and the importance of reaction time versus energy expenditure. Both methods presented are robust and have been widely adopted in the scientific community for their reliability and versatility.

References

Navigating Byproduct Formation in 4-Chloro-2-iodotoluene Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding and controlling impurity profiles is paramount. This guide provides a comprehensive comparison of synthetic routes to 4-Chloro-2-iodotoluene, with a focus on the characterization of byproducts, supported by experimental data and detailed protocols.

The synthesis of this compound, a key intermediate in the preparation of various pharmaceutical and agrochemical compounds, is often accomplished via the Sandmeyer reaction. This classical transformation, while effective, is not without its challenges, primarily the formation of unwanted byproducts that can complicate purification and impact the quality of the final product. This guide delves into the common byproducts encountered during the Sandmeyer iodination of 4-chloro-2-aminotoluene and explores alternative synthetic strategies, offering a comparative analysis to aid in method selection and process optimization.

Byproduct Profile in the Sandmeyer Reaction of 4-Chloro-2-aminotoluene

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism, which inherently allows for several side reactions.[1][2] The primary byproducts observed in the synthesis of this compound can be categorized as follows:

  • Deiodination Product (4-Chlorotoluene): This is often a significant byproduct, arising from the reduction of the diazonium salt intermediate. The aryl radical formed during the reaction can abstract a hydrogen atom from the solvent or other reaction components, leading to the formation of 4-chlorotoluene.

  • Phenolic Byproduct (4-Chloro-2-methylphenol): In aqueous acidic conditions, the diazonium salt can react with water to produce the corresponding phenol.[3] This side reaction is typically minimized by maintaining low temperatures during the diazotization and subsequent Sandmeyer reaction.

  • Azo Coupling Products: If the pH of the reaction mixture is not sufficiently acidic, the diazonium salt can act as an electrophile and couple with unreacted 4-chloro-2-aminotoluene or other electron-rich aromatic species present in the reaction mixture to form colored azo compounds.[3]

  • Biaryl Impurities: The radical nature of the Sandmeyer reaction can lead to the dimerization of the aryl radical intermediate, resulting in the formation of biaryl byproducts.[1][2]

The table below summarizes the potential byproducts and the typical analytical techniques used for their characterization.

Byproduct CategorySpecific ExampleCharacterization Techniques
Deiodination4-ChlorotolueneGC-MS, HPLC, NMR
Phenolic Impurity4-Chloro-2-methylphenolGC-MS, HPLC, NMR
Azo CouplingAzo dyesUV-Vis, LC-MS
DimerizationBiaryl compoundsGC-MS, LC-MS, NMR

Comparative Analysis of Synthetic Routes

While the Sandmeyer reaction is a widely used method, alternative approaches to synthesize this compound exist. The choice of synthetic route can significantly impact the product yield, purity, and the profile of byproducts.

Synthetic RouteStarting MaterialKey ReagentsTypical Yield (%)Major Byproducts
Sandmeyer Reaction 4-Chloro-2-aminotolueneNaNO₂, KI, Acid70-854-Chlorotoluene, 4-Chloro-2-methylphenol, Azo compounds, Biaryls
Alternative Iodination 4-ChlorotolueneI₂, Oxidizing Agent60-75Positional isomers (e.g., 2-chloro-4-iodotoluene), Di-iodinated products

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

This protocol is adapted from established procedures for Sandmeyer iodination of substituted anilines.[3]

1. Diazotization of 4-Chloro-2-aminotoluene:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-chloro-2-aminotoluene (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5°C.

  • Slowly add a solution of sodium nitrite (1.05 equivalents) in water, maintaining the temperature below 5°C.

  • Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete to ensure full formation of the diazonium salt.

2. Sandmeyer Iodination:

  • In a separate flask, dissolve potassium iodide (1.5 equivalents) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

3. Work-up and Purification:

  • Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the organic layer sequentially with saturated sodium thiosulfate solution (to remove excess iodine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Characterization of Byproducts by GC-MS
  • Sample Preparation: A small aliquot of the crude reaction mixture is diluted with a suitable solvent (e.g., dichloromethane).

  • GC Conditions: A capillary column suitable for separating aromatic isomers (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a final temperature (e.g., 250°C) to ensure separation of all components.

  • MS Conditions: Electron ionization (EI) at 70 eV is typically used. The mass spectrometer is scanned over a mass range of m/z 40-400.

  • Data Analysis: The identity of the peaks in the chromatogram is determined by comparing their mass spectra with a library of known compounds (e.g., NIST) and by interpreting the fragmentation patterns. The relative abundance of each component can be estimated from the peak areas in the total ion chromatogram.

Visualizing the Reaction Pathway

The following diagram illustrates the primary reaction pathway for the synthesis of this compound via the Sandmeyer reaction, including the formation of major byproducts.

Sandmeyer_Reaction Start 4-Chloro-2-aminotoluene Diazonium 4-Chloro-2-methylbenzenediazonium Chloride Start->Diazonium NaNO₂, HCl 0-5°C Phenol 4-Chloro-2-methylphenol (Phenolic Byproduct) Diazonium->Phenol H₂O, Δ Azo Azo Coupling Product Diazonium->Azo + Ar-NH₂ ArylRadical 4-Chloro-2-methylphenyl Radical Diazonium->ArylRadical KI (I⁻) Product This compound Deiodination 4-Chlorotoluene (Deiodination Byproduct) Biaryl Biaryl Byproduct ArylRadical->Product + I• ArylRadical->Deiodination + H• ArylRadical->Biaryl Dimerization

Caption: Sandmeyer synthesis of this compound and major byproducts.

Conclusion

The synthesis of this compound via the Sandmeyer reaction is a robust method, but careful control of reaction conditions is crucial to minimize the formation of byproducts such as 4-chlorotoluene and 4-chloro-2-methylphenol. Alternative iodination methods may offer different impurity profiles and should be considered based on the specific requirements of the final application. A thorough analytical characterization of the reaction mixture, employing techniques like GC-MS and HPLC, is essential for process optimization and to ensure the quality and purity of this important synthetic intermediate. This guide provides a foundational understanding to aid researchers in navigating the complexities of this compound synthesis.

References

A Comparative Guide to Isomeric Purity Analysis of Substituted Toluenes: GC vs. HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of isomeric purity is a critical aspect of quality control and characterization for substituted toluenes, which are key intermediates in the pharmaceutical, agrochemical, and specialty chemical industries. The presence of unwanted isomers can significantly impact the efficacy, safety, and regulatory compliance of the final product. This guide provides an objective comparison of three powerful analytical techniques—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the analysis of isomeric purity in substituted toluenes. We present supporting experimental data, detailed methodologies, and visual workflows to assist researchers in selecting the most appropriate technique for their specific analytical challenges.

At a Glance: Comparison of Analytical Techniques

The choice of analytical technique for isomeric purity analysis depends on several factors, including the nature of the isomers (positional or enantiomeric), the required sensitivity, the complexity of the sample matrix, and the desired throughput.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Quantitative determination based on the direct proportionality between the integrated signal area and the number of atomic nuclei.
Best Suited For Volatile and thermally stable isomers. Excellent for positional isomers like xylenes and cresols.Non-volatile, thermally labile, or polar isomers. Suitable for a wide range of substituted toluenes.Direct and absolute quantification of isomers in a mixture without the need for identical standards for each isomer.
Selectivity High, especially with specialized capillary columns (e.g., ionic liquid, cyclodextrin-based).[1]Good to excellent, enhanced by stationary phase chemistry (e.g., phenyl columns for aromatic isomers).[2]Excellent for distinguishing isomers with different chemical shifts. May require chiral resolving agents for enantiomers.
Sensitivity High, with detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS).Moderate to high, depending on the detector (e.g., UV, MS).Generally lower sensitivity compared to chromatographic methods.
Analysis Time Typically faster for volatile compounds.Can be longer, depending on the separation complexity.Rapid for direct analysis of the bulk material.
Sample Preparation Often requires derivatization for polar compounds to increase volatility.[3]Minimal for soluble compounds.Simple dissolution in a deuterated solvent.
Quantitative Accuracy High, with proper calibration.High, with proper calibration.High, considered a primary ratio method.

Quantitative Data Summary

The following tables provide a summary of quantitative performance data for the analysis of common substituted toluene isomers using GC and HPLC. Data for qNMR is presented in a different format as it is a direct measurement technique.

Table 1: GC Performance for Cresol and Xylene Isomers

AnalyteColumnDetectorLODLOQAnalysis Time (min)Reference
o, m, p-CresolSLB®-IL60FID--< 15[1]
o, m, p-XyleneSLB®-IL60FID--< 15[1]
o, m, p-CresolDB-5FID0.03 µg/mL0.20 µg/mL-[4]
o, m, p-XyleneCP-Chirasil-DEX CBFID--~25[5]
Chlorotoluene IsomersPCN-NPs coatedFID--< 20[6]

Table 2: HPLC Performance for Cresol and Nitrotoluene Isomers

AnalyteColumnDetectorLODLOQAnalysis Time (min)Reference
o, m, p-CresolPhenyl ColumnUV--< 10[2]
o, p-CresolGraphitized CarbonUV0.2 mg/L--
o, p-NitrotolueneC18UV--< 15[2]
Diaminotoluene IsomersNormal-PhaseUV1-2 ng--[1]

qNMR for Isomeric Purity:

Quantitative NMR (qNMR) provides a direct measure of the molar ratio of isomers in a sample without the need for chromatographic separation or calibration curves for each isomer.[7][8] The purity of a target isomer can be determined by comparing the integral of a specific resonance of that isomer to the integral of a resonance from a certified internal standard of known purity and weight.[5] For mixtures of isomers, the relative ratio can be determined by comparing the integrals of unique, well-resolved signals corresponding to each isomer.[7] This makes qNMR a powerful tool for the analysis of reference materials and for situations where standards for all isomers are not available.[9][10]

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for GC, HPLC, and qNMR analysis of substituted toluenes.

Gas Chromatography (GC) Method for Xylene Isomers

This method is suitable for the separation and quantification of o-, m-, and p-xylene.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: SLB®-IL60 (30 m x 0.25 mm I.D., 0.20 µm film thickness).[1]

Chromatographic Conditions: [1]

  • Oven Temperature Program: 40 °C (hold for 4 min), ramp at 8 °C/min to 200 °C (hold for 5 min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 30 cm/sec.

  • Injection: 1 µL, 100:1 split ratio.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., pentane) to a concentration within the linear range of the detector.

High-Performance Liquid Chromatography (HPLC) Method for Cresol Isomers

This method utilizes a phenyl stationary phase for enhanced selectivity of aromatic isomers.[2]

Instrumentation:

  • HPLC system with a UV detector.

  • Column: Phenyl-based column (e.g., Shim-pack GIST Phenyl, 4.6 mm x 150 mm, 5 µm).

Chromatographic Conditions: [2]

  • Mobile Phase: Isocratic mixture of methanol and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.

Quantitative NMR (qNMR) for Isomeric Purity Determination

This protocol describes the general procedure for determining the molar ratio of isomers in a mixture.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Solvent: A suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that dissolves the sample and has minimal overlapping signals.

  • Internal Standard (for absolute quantification): A certified reference material with known purity and a simple spectrum (e.g., maleic acid, 1,3,5-trimethoxybenzene).

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation. This is critical for accurate quantification.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (>250:1 for <1% integration error).[7]

  • Data Processing:

    • Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate the well-resolved signals corresponding to each isomer.

Calculation of Molar Ratio: The molar ratio of two isomers (A and B) can be calculated using the following equation:

Molar Ratio (A/B) = (Integral of signal A / Number of protons for signal A) / (Integral of signal B / Number of protons for signal B)

Visualizing the Workflow

Understanding the decision-making process and experimental flow is crucial for efficient analysis. The following diagrams, generated using the DOT language, illustrate these aspects.

GC_Workflow start Sample containing substituted toluene isomers prep Sample Preparation (Dilution/Derivatization) start->prep injection GC Injection prep->injection separation Separation on Capillary Column injection->separation detection Detection (FID/MS) separation->detection data Data Acquisition (Chromatogram) detection->data analysis Data Analysis (Peak Integration, Quantification) data->analysis result Isomeric Purity Result analysis->result

Figure 1. General workflow for GC analysis of substituted toluenes.

HPLC_Workflow start Sample containing substituted toluene isomers prep Sample Preparation (Dissolution in Mobile Phase) start->prep injection HPLC Injection prep->injection separation Separation on Analytical Column injection->separation detection Detection (UV/MS) separation->detection data Data Acquisition (Chromatogram) detection->data analysis Data Analysis (Peak Integration, Quantification) data->analysis result Isomeric Purity Result analysis->result

Figure 2. General workflow for HPLC analysis of substituted toluenes.

qNMR_Workflow start Sample containing substituted toluene isomers prep Sample Preparation (Dissolution in Deuterated Solvent + Internal Standard) start->prep acquisition NMR Data Acquisition prep->acquisition processing Data Processing (Phasing, Baseline Correction) acquisition->processing integration Signal Integration processing->integration calculation Molar Ratio / Purity Calculation integration->calculation result Isomeric Purity Result calculation->result

Figure 3. General workflow for qNMR analysis of substituted toluenes.

Decision_Tree start Isomeric Purity Analysis of Substituted Toluenes q1 Volatile & Thermally Stable? start->q1 q3 Need for Absolute Quantification without Isomer Standards? start->q3 q2 Positional or Enantiomeric Isomers? q1->q2 Yes hplc HPLC q1->hplc No gc GC q2->gc Positional chiral_gc Chiral GC q2->chiral_gc Enantiomeric q4 Need for High Sensitivity? q3->q4 No qnmr qNMR q3->qnmr Yes q4->gc Yes (Volatile) q4->hplc Yes (Non-Volatile) q4->qnmr No chiral_hplc Chiral HPLC

Figure 4. Decision tree for selecting an analytical technique.

Conclusion

The choice between GC, HPLC, and qNMR for the isomeric purity analysis of substituted toluenes is multifaceted and depends on the specific analytical requirements. GC is a powerful and often faster technique for volatile positional isomers. HPLC offers greater versatility for a wider range of compounds, including those that are non-volatile or thermally sensitive. qNMR stands out as a primary method for direct and absolute quantification, eliminating the need for individual isomer standards and providing a high degree of accuracy. By understanding the principles, performance characteristics, and workflows of each technique, researchers, scientists, and drug development professionals can make informed decisions to ensure the quality and purity of their substituted toluene products.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-2-iodotoluene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Responsible Handling of Halogenated Aromatic Compounds

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 4-Chloro-2-iodotoluene, a halogenated aromatic compound, requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides a procedural, step-by-step approach to ensure its safe and compliant disposal.

Key Hazards and Properties

Understanding the intrinsic properties of this compound is the first step in its safe management. The following table summarizes its key characteristics, based on data for structurally similar compounds.

PropertyData
Chemical Formula C₇H₆ClI[1][2]
Molecular Weight 252.48 g/mol [1][2]
Appearance Liquid[1] or Clear, light red liquid[3]
Hazards May cause skin, eye, and respiratory irritation.[3] Halogenated organic compounds are often toxic to aquatic life with long-lasting effects.[4][5]
Incompatibilities Strong oxidizing agents.[6][7]
Combustion Products Thermal decomposition can release irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen iodide.[6][7]

Disposal Protocol: A Step-by-Step Guide

As a halogenated organic compound, this compound must be disposed of as hazardous waste.[8] It should never be disposed of with household garbage or allowed to enter the sewage system.[4] The primary disposal method for halogenated wastes is typically incineration by a licensed hazardous waste disposal company.[8][9]

1. Waste Identification and Segregation:

  • Identify this compound waste clearly.

  • This compound is classified as a halogenated organic waste .[8]

  • It is crucial to keep halogenated and non-halogenated solvent wastes separate to prevent dangerous reactions and to reduce disposal costs.[10][11]

2. Selection of Waste Container:

  • Use a designated, properly labeled hazardous waste container.[11]

  • The container should be made of a compatible material, such as high-density polyethylene (HDPE).[10]

  • Ensure the container is in good condition, with a tightly sealing lid.[10][11]

3. Waste Collection and Labeling:

  • All additions of this compound waste to the container should be performed in a well-ventilated area, preferably within a chemical fume hood.[11]

  • As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[11]

  • The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The specific hazards associated with the chemical (e.g., "Toxic," "Flammable," "Environmental Hazard").[11]

    • The date accumulation started.

  • Keep the container closed at all times, except when adding waste.[11]

4. Storage of Waste Container:

  • Store the waste container in a designated satellite accumulation area.[11]

  • The storage area should be secure, well-ventilated, and away from sources of ignition such as heat, sparks, and open flames.[6][7]

  • Ensure the container is stored in secondary containment to prevent spills.[11]

5. Arranging for Disposal:

  • Do not accumulate large quantities of waste. A maximum of 25 gallons of halogenated solvent waste may be accumulated in a laboratory satellite accumulation area.[11]

  • Once the container is nearly full (no more than 90%), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10]

  • Follow your institution's specific procedures for requesting a waste pickup.

Emergency Procedures

In the event of a spill, immediately contain the leak and soak it up with an inert absorbent material such as sand or silica gel.[7] Place the contaminated absorbent material in a sealed, labeled container for disposal as hazardous waste.[11] For personal contact, flush the affected area with copious amounts of water and seek medical attention.[11]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G A Identify Waste: This compound B Classify as: Halogenated Organic Waste A->B C Select Appropriate Waste Container (Labeled, Compatible Material) B->C D Collect Waste in Ventilated Area (Fume Hood) C->D E Store Securely in Satellite Accumulation Area (Secondary Containment) D->E F Container Full? E->F G Arrange for Pickup by EHS/Licensed Contractor F->G Yes H Continue Collection F->H No H->D

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure working environment and protecting our ecosystem. Always consult your institution's specific safety and disposal guidelines.

References

Navigating the Safe Handling of 4-Chloro-2-iodotoluene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

This document provides essential safety and logistical information for handling 4-Chloro-2-iodotoluene (CAS RN: 33184-48-4).[1][2] Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following guidance is based on available hazard information for this compound and safety protocols for structurally similar halogenated aromatic compounds such as 4-chlorotoluene and 4-iodotoluene.[3][4][5] Researchers must exercise caution and adhere to all institutional safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazard statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

The signal word for this chemical is "Warning".[2] Based on these hazards and general practices for handling halogenated aromatic compounds, the following personal protective equipment is mandatory.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene), a chemically resistant apron or lab coat, and closed-toe shoes.Prevents skin contact, which can lead to irritation.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.Minimizes inhalation of vapors, which can cause respiratory tract irritation.

Physical and Chemical Properties

A summary of the known quantitative data for this compound is provided below.

PropertyValueSource
Molecular Formula C7H6ClI[1][2][6]
Molecular Weight 252.48 g/mol [1][6]
Physical State Liquid[6][7]
Melting Point -25°C[8]
Boiling Point 138°C[8]
Density 1.82 g/cm³[7][8]
Refractive Index 1.6200[7][8]

Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[9][10]

  • Avoid breathing dust, fume, mist, vapors, or spray.[9]

  • Avoid contact with skin, eyes, and clothing.[4][5][9]

  • Wash hands and face thoroughly after handling.[9]

  • Do not eat, drink, or smoke when using this product.[5][9]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3][4][10]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[3]

Storage:

  • Keep container tightly closed in a dry, cool, and well-ventilated place.[4][9][10]

  • Store in a dark place.[7][8]

  • Keep away from incompatible materials such as strong oxidizing agents.[4]

Disposal Plan

Waste Collection:

  • All materials contaminated with this compound should be considered hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Halogenated organic waste must be segregated from non-halogenated waste.

Disposal Procedure:

  • Dispose of contents and container in accordance with local, regional, and national regulations.[3][9]

  • Do not allow the product to reach the sewage system or water bodies as it may be toxic to aquatic life with long-lasting effects.[3][5]

  • Contact a licensed professional waste disposal service to dispose of this material.

Experimental Workflow

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess_Risks Assess Risks & Review SDS (or equivalent) Don_PPE Don Appropriate PPE Assess_Risks->Don_PPE Prepare_Work_Area Prepare Fume Hood & Equipment Don_PPE->Prepare_Work_Area Transfer_Chemical Transfer Chemical Prepare_Work_Area->Transfer_Chemical Proceed to Handling Conduct_Experiment Conduct Experiment Transfer_Chemical->Conduct_Experiment Decontaminate Decontaminate Glassware & Surfaces Conduct_Experiment->Decontaminate Experiment Complete Segregate_Waste Segregate Halogenated Waste Decontaminate->Segregate_Waste Dispose_Waste Dispose of Waste per Protocol Segregate_Waste->Dispose_Waste

Caption: Safe handling workflow for this compound.

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-2-iodotoluene

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